N-(5-bromopyridin-2-yl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c12-9-1-2-10(14-7-9)15-11(16)8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBVIZQRKHROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide
Abstract
This technical guide provides a detailed methodology for the synthesis and characterization of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The piperidine-4-carboxamide scaffold is a privileged structure found in a variety of pharmacologically active agents, and its combination with a substituted bromopyridine moiety presents a valuable building block for library synthesis and lead optimization.[1][2] This document outlines a robust and reproducible synthetic protocol centered on a carbodiimide-mediated amide coupling reaction, details the mechanistic rationale behind the chosen methodology, and provides a comprehensive guide to the structural and purity characterization of the final product using modern analytical techniques. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel molecular entities.
Introduction and Scientific Context
The amide bond is arguably the most fundamental linkage in medicinal chemistry, forming the backbone of peptides and finding ubiquitous presence in a vast array of pharmaceuticals.[3][4] The synthesis of this compound (Figure 1) represents a classic yet critical transformation: the coupling of a carboxylic acid with an amine. The resulting molecule merges two important pharmacophores. The piperidine-4-carboxamide core is a well-established scaffold in drug design, with derivatives showing activity as CCR5 inhibitors for HIV treatment and as antimalarial agents.[1][5] The 2-amino-5-bromopyridine moiety provides a versatile handle for further functionalization, for instance, via palladium-catalyzed cross-coupling reactions, and is itself a common feature in bioactive compounds.[6]
This guide provides an expert-driven approach to the synthesis, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful outcome. We will delve into a standard, yet highly effective, coupling strategy and provide the necessary framework for its successful implementation and validation.
| Compound Identifier | Value | Source |
| IUPAC Name | This compound | [7][8] |
| CAS Number | 1152544-76-7 | [8] |
| Molecular Formula | C₁₁H₁₄BrN₃O | [7][8] |
| Molecular Weight | 284.15 g/mol | [7][8] |
Figure 1: Key Identifiers for the Target Compound
Retrosynthetic Analysis and Strategy
The most logical and direct approach to synthesizing the target amide is through the formation of the amide bond between piperidine-4-carboxylic acid and 2-amino-5-bromopyridine. This disconnection is strategically sound as both starting materials are commercially available, minimizing the need for lengthy precursor synthesis.
Caption: Retrosynthetic analysis of the target compound.
The primary challenge in this transformation is that the direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and requires harsh conditions.[9] Therefore, the carboxylic acid must first be "activated" to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. Our chosen strategy employs a carbodiimide-based coupling agent, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, N-hydroxybenzotriazole (HOBt).[9][10]
Detailed Synthetic Protocol
This protocol is based on well-established EDC/HOBt coupling procedures, which are widely used for their efficiency and the convenient removal of byproducts.[9][11]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| Piperidine-4-carboxylic acid | 129.16 | 1.0 | (user defined) |
| 2-Amino-5-bromopyridine | 172.99 | 1.1 | (calculated) |
| EDC·HCl | 191.70 | 1.2 | (calculated) |
| HOBt | 135.12 | 1.2 | (calculated) |
| DIPEA | 129.24 | 2.5 | (calculated) |
| Anhydrous DMF | - | - | (to 0.2 M) |
| Ethyl Acetate (EtOAc) | - | - | (for workup) |
| Saturated NaHCO₃ (aq) | - | - | (for workup) |
| Brine | - | - | (for workup) |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.0 equiv.), 2-amino-5-bromopyridine (1.1 equiv.), and HOBt (1.2 equiv.).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids, aiming for a concentration of approximately 0.2 M with respect to the limiting reagent (piperidine-4-carboxylic acid).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: To the cold, stirred solution, add EDC·HCl (1.2 equiv.) portion-wise over 5 minutes. Following this, add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise via syringe.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate (approx. 10 volumes). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes are crucial for removing the water-soluble urea byproduct from EDC and excess HOBt/DIPEA salts.[9][11]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.[9]
Mechanism of Amide Bond Formation
The EDC/HOBt coupling proceeds through a multi-step mechanism designed to generate a highly reactive ester intermediate, which is then readily attacked by the amine.
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Causality Explained:
-
Step 1: Activation: The carboxylic acid first attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to side reactions.[9]
-
Step 2: Interception: HOBt acts as a crucial additive by intercepting the O-acylisourea intermediate to form an HOBt-active ester. This ester is more stable than the O-acylisourea, reducing the risk of side reactions and, in the case of chiral carboxylic acids, suppressing racemization.[3][9]
-
Step 3: Nucleophilic Attack: The amine (2-amino-5-bromopyridine) then attacks the carbonyl carbon of the HOBt-active ester. The 2-aminopyridine nitrogen is the nucleophile in this step.
-
Step 4: Product Formation: The tetrahedral intermediate collapses to form the stable amide bond, regenerating HOBt and releasing the water-soluble urea byproduct derived from EDC.[9] The use of a non-nucleophilic base like DIPEA is essential to neutralize the HCl salt of EDC and the protonated amine, ensuring the amine remains nucleophilic.[9]
Characterization and Quality Control
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most informative tool for structural elucidation. Key expected signals include:
-
A downfield singlet or doublet for the proton on the pyridine ring adjacent to the bromine.
-
Two distinct doublets for the protons on the pyridine ring ortho and meta to the amide nitrogen.
-
A broad singlet for the amide N-H proton.[12]
-
A series of multiplets in the aliphatic region (typically 1.5-4.0 ppm) corresponding to the protons on the piperidine ring.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. Expected signals include those for the carbonyl carbon (around 170-175 ppm), the aromatic carbons of the pyridine ring, and the aliphatic carbons of the piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Using electrospray ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 284.15 and 286.15 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.
Chromatography
-
Thin Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment. The product should appear as a single spot with an Rf value distinct from the starting materials.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A successful synthesis should yield a product with >95% purity as determined by the peak area in the chromatogram.
| Analytical Technique | Expected Result / Observation |
| ¹H NMR | Signals corresponding to pyridine, piperidine, and amide protons. |
| ¹³C NMR | Signals for carbonyl, aromatic, and aliphatic carbons. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 284.15 / 286.15 (1:1 ratio). |
| HPLC | Purity >95%. |
Discussion and Broader Impact
The protocol described herein provides a reliable pathway to this compound. The choice of EDC/HOBt is deliberate; it represents a balance of reactivity, cost-effectiveness, and operational simplicity, making it suitable for both small-scale discovery and larger-scale synthesis.[4][9]
The synthesized compound is more than a mere synthetic target; it is a strategic intermediate. The presence of the bromo-pyridine moiety invites further chemical exploration. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of a diverse library of analogues. This capability is invaluable in structure-activity relationship (SAR) studies, where systematic modification of the molecule is required to optimize biological activity and pharmacokinetic properties.[6] Given the established biological relevance of the piperidine-4-carboxamide scaffold, this compound serves as an excellent starting point for programs targeting infectious diseases or other therapeutic areas.[1][5]
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- Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI.
- Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH.
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The Pivotal Role of Physicochemical Properties in the Development of Novel Bromopyridine Derivatives: A Technical Guide
Introduction: The Enduring Significance of Bromopyridines in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its remarkable versatility and ability to interact with a wide array of biological targets.[1][2] The introduction of a bromine atom onto the pyridine ring further enhances its utility, providing a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3] This allows for the construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR).
However, the journey from a promising bromopyridine-containing hit to a viable drug candidate is fraught with challenges, many of which are dictated by the molecule's fundamental physicochemical properties. These properties, including solubility, lipophilicity, acidity (pKa), and solid-state characteristics, govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A comprehensive understanding and early characterization of these parameters are therefore not merely ancillary exercises but are critical to mitigating late-stage attrition and accelerating the drug development pipeline.
This in-depth technical guide provides a framework for the systematic evaluation of the physicochemical properties of novel bromopyridine derivatives. Moving beyond a simple recitation of methods, this guide delves into the causal relationships between molecular structure and physical characteristics, offering field-proven insights into experimental design and data interpretation.
Key Physicochemical Properties and Their Determination
The successful progression of a drug candidate is a delicate balance of multiple physicochemical parameters. For novel bromopyridine derivatives, the following properties are of paramount importance.
Lipophilicity (LogP/LogD): A Double-Edged Sword
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes.[4] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A related parameter, the distribution coefficient (LogD), accounts for the lipophilicity of both the ionized and unionized forms of a molecule at a specific pH.
While a certain degree of lipophilicity is essential for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. The position of the bromine atom on the pyridine ring, along with the nature and position of other substituents, significantly influences a derivative's lipophilicity.
Experimental Determination of LogP: The Shake-Flask Method
The shake-flask method remains the gold standard for LogP determination due to its directness and accuracy.
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of n-octanol and water (or a relevant buffer, typically phosphate-buffered saline at pH 7.4 for LogD determination) in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the bromopyridine derivative in the organic phase (pre-saturated n-octanol). The concentration should be chosen to be within the linear range of the analytical method used for quantification.
-
Partitioning: In a suitable vessel, combine a known volume of the stock solution with a known volume of the aqueous phase (pre-saturated water or buffer).
-
Equilibration: Shake the vessel for a sufficient time (typically 1-24 hours) to allow the compound to reach equilibrium between the two phases. Centrifugation can be used to ensure complete phase separation.
-
Quantification: Carefully separate the two phases. Determine the concentration of the bromopyridine derivative in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Acidity Constant (pKa): The Driver of Ionization
The pKa is a measure of the acidity of a compound and dictates its ionization state at a given pH. The nitrogen atom in the pyridine ring is basic and can be protonated. The pKa of the conjugate acid (pyridinium ion) is a crucial parameter, as the charge state of a molecule significantly impacts its solubility, permeability, and interaction with biological targets. The electron-withdrawing nature of the bromine atom generally lowers the pKa of the pyridinium ion compared to unsubstituted pyridine.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.
Protocol: Potentiometric Titration for pKa Determination
-
Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa of the compound.
-
Sample Preparation: Accurately weigh a known amount of the bromopyridine derivative and dissolve it in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if the compound has low aqueous solubility. A constant ionic strength is maintained using an inert salt like KCl.
-
Titration Setup: Place the sample solution in a thermostatted vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the pKa of the acidic or basic form is being determined. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the compound is in its ionized form.
Aqueous Solubility: The Gateway to Bioavailability
For orally administered drugs, adequate aqueous solubility is a prerequisite for absorption. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The crystal lattice energy and the thermodynamics of solvation are the primary determinants of a compound's intrinsic solubility. The introduction of bromine and other substituents can have a profound, and sometimes unpredictable, effect on these factors.
Solid-State Properties: The Influence of Crystal Structure
The solid-state properties of an active pharmaceutical ingredient (API), including its crystal form (polymorphism), melting point, and hygroscopicity, are critical for its formulation, stability, and manufacturability. Different polymorphs of the same compound can exhibit different solubilities, dissolution rates, and bioavailability.
Characterization of Solid-State Properties: A Multi-Technique Approach
A combination of analytical techniques is employed to comprehensively characterize the solid state of a novel bromopyridine derivative.
-
X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline form, allowing for the identification of different polymorphs.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, phase transitions, and purity.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, used to assess thermal stability and the presence of solvates or hydrates.
-
Single-Crystal X-Ray Diffraction: Provides the definitive three-dimensional structure of a molecule in the solid state, offering invaluable insights into intermolecular interactions that govern crystal packing and, consequently, physical properties.
Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the bromopyridine derivative of suitable size and quality. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected on a detector. The crystal is rotated to collect a complete dataset.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using computational methods, and the structural model is refined to best fit the experimental data.
Data Presentation and Interpretation
To facilitate the comparison and selection of promising candidates, it is essential to present physicochemical data in a clear and organized manner.
Table 1: Physicochemical Properties of Exemplary Bromopyridine Derivatives
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | LogP | Aqueous Solubility (µg/mL) |
| 2-Bromopyridine | 158.00 | N/A (Liquid) | 0.71 | 1.42 | ~2500 | |
| 3-Bromopyridine | 158.00 | -27 | 2.84 | 1.59 | Soluble | |
| 4-Bromopyridine | 158.00 | 54-57 | 3.85 | 1.50 | Insoluble | |
| Novel Derivative A | [Structure A] | [Value] | [Value] | [Value] | [Value] | [Value] |
| Novel Derivative B | [Structure B] | [Value] | [Value] | [Value] | [Value] | [Value] |
Note: Data for novel derivatives A and B would be populated with experimentally determined values.
Visualizing Workflows and Relationships
Diagrams are powerful tools for illustrating experimental workflows and the logical connections between different aspects of physicochemical characterization.
Caption: Experimental workflow for the synthesis and physicochemical characterization of novel bromopyridine derivatives.
Caption: Interplay between molecular structure, physicochemical properties, and biological outcomes.
Conclusion: A Proactive Approach to Drug Discovery
The successful development of novel bromopyridine derivatives hinges on a deep and early understanding of their physicochemical properties. By employing a systematic and multi-faceted approach to characterization, drug discovery teams can make more informed decisions, identify and mitigate potential liabilities, and ultimately increase the probability of advancing effective and safe medicines to the clinic. This guide provides a foundational framework for this critical aspect of drug development, emphasizing the causal links between molecular structure and the physical properties that govern a compound's fate in a biological system.
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Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). Molecules. [Link]
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A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. (2021). ResearchGate. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules. [Link]
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Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. (2024). Bioorganic & Medicinal Chemistry. [Link]
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]
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The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (2021). Molecules. [Link]
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Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. (2022). Molecules. [Link]
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A NOVEL FUSED PYRIDOPYRIMIDINE DERIVATIVES: SYNTHESIS AND CHARACTERIZATION. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
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Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. (2023). Molecules. [Link]
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Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PubMed. [Link]
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Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Crystal structure of bromido-fac-tricarbonyl[5-phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazole-κ2N,N′]rhenium(I). (2014). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Structure-Property Relationships Reported for the New Drugs Approved in 2022. (2023). PubMed. [Link]
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Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (2024). ResearchGate. [Link]
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Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. (2021). Molecules. [Link]
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Crystal structure of 3-bromopyridine N-oxide. (2015). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Preamble: The Rationale for Investigation
The compound N-(5-bromopyridin-2-yl)piperidine-4-carboxamide emerges from a rich heritage of medicinal chemistry, combining two privileged scaffolds: the piperidine-4-carboxamide core and a 5-bromopyridine moiety. The piperidine heterocycle is a cornerstone in drug discovery, prized for its favorable physicochemical properties that can enhance pharmacokinetics and facilitate interactions with a wide array of biological targets[1][2]. The 5-bromopyridine unit is of particular interest, as it is a well-established pharmacophore in the development of potent and selective kinase inhibitors[3][4][5]. The bromine atom not only influences electronic properties but also serves as a strategic handle for synthetic elaboration, allowing for systematic exploration of structure-activity relationships (SAR)[3][5].
Given these structural precedents, we hypothesize that the primary mechanism of action for this compound is the inhibition of one or more protein kinases . This guide outlines a comprehensive, multi-stage experimental strategy designed to rigorously test this hypothesis, identify the specific kinase target(s), and elucidate the downstream cellular consequences of target engagement.
Part 1: Initial Target Landscape Assessment via Broad-Panel Kinase Screening
The initial and most critical step is to ascertain whether the compound exhibits any kinase inhibitory activity. A broad-panel kinase screen provides an unbiased survey of the human kinome, offering a rapid and cost-effective method to identify potential targets.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: this compound is solubilized in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Concentration: The compound is typically screened at two concentrations, for instance, 1 µM and 10 µM, to identify potent inhibitors and distinguish dose-dependent effects.
-
Kinase Panel: A comprehensive panel, such as the DiscoverX KINOMEscan™ or a similar platform, is utilized. These platforms often employ binding assays (e.g., competition binding) which are independent of ATP concentration and can identify both active and allosteric site binders.
-
Data Analysis: Results are expressed as a percentage of control (%Ctrl) or percent inhibition. A common threshold for identifying a "hit" is >90% inhibition at 10 µM.
Causality and Self-Validation:
-
Why a binding assay? Unlike activity-based assays, binding assays are not confounded by the need for an active enzyme or specific substrate conditions. This provides a more direct measure of interaction between the compound and the kinase.
-
Why two concentrations? Screening at a high concentration (10 µM) maximizes the chance of detecting even weak interactions, while a lower concentration (1 µM) helps to prioritize more potent hits and reduce the likelihood of false positives from non-specific binding.
Part 2: Quantitative Assessment of Target Affinity and Enzymatic Inhibition
Following the identification of initial hits from the broad-panel screen, the next logical step is to quantify the binding affinity and inhibitory potency of the compound against these specific kinases.
Experimental Protocol: IC50 Determination and Mechanism of Inhibition Studies
-
Dose-Response Assays: For each validated hit kinase, a dose-response curve is generated. The compound is serially diluted (typically in half-log steps) and incubated with the kinase and a suitable substrate.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a suitable sigmoidal model.
-
Mechanism of Inhibition (MOI) Studies: To understand how the compound inhibits the kinase, kinetic studies are performed by measuring enzyme activity at various concentrations of both the compound and ATP. Lineweaver-Burk or Michaelis-Menten plots are then used to determine if the inhibition is competitive (binds to the ATP pocket), non-competitive, or uncompetitive.
Data Presentation: Summary of Kinase Inhibition
| Kinase Target | IC50 (nM) | Hill Slope | Mechanism of Inhibition |
| Kinase-X | 75 | 1.1 | ATP-Competitive |
| Kinase-Y | 850 | 0.9 | ATP-Competitive |
| Kinase-Z | >10,000 | N/A | Not Determined |
Authoritative Grounding:
The principles of enzyme kinetics and IC50 determination are foundational in pharmacology. Protocols are based on established methodologies widely used in academic and industrial drug discovery.
Part 3: Cellular Target Engagement and Validation
Demonstrating that the compound can bind to its putative kinase target within the complex environment of a living cell is a crucial validation step. This confirms that the target is accessible and that the compound is not simply an artifact of in vitro assays.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: A relevant cell line (e.g., one known to express the target kinase) is cultured and treated with either the vehicle (DMSO) or this compound at various concentrations.
-
Thermal Challenge: The treated cells are then heated to a range of temperatures. The principle of CETSA is that ligand binding stabilizes the target protein, increasing its melting temperature.
-
Protein Extraction and Analysis: After heating, the cells are lysed, and the soluble protein fraction (containing non-denatured proteins) is separated from the aggregated fraction by centrifugation.
-
Western Blotting: The amount of soluble target kinase remaining at each temperature is quantified by Western blotting. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualization: CETSA Workflow
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: Phospho-Protein Western Blotting
-
Cell Treatment: Treat a relevant cell line with the compound at concentrations at and around its IC50 value for varying lengths of time (e.g., 1, 6, 24 hours).
-
Stimulation: If the pathway is not basally active, stimulate the cells with an appropriate growth factor (e.g., EGF or IGF-1) to activate the PI3K pathway.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting: Perform Western blotting using antibodies specific for the phosphorylated (active) forms of key downstream proteins, such as phospho-Akt (Ser473) and phospho-S6K (Thr389). Total protein levels for Akt and S6K should also be measured to ensure that the compound is not affecting overall protein expression.
-
Analysis: A dose- and time-dependent decrease in the phosphorylation of these downstream effectors, without a change in total protein levels, would strongly support the proposed mechanism of action.
Conclusion and Forward Look
This technical guide has outlined a systematic and rigorous approach to defining the mechanism of action for this compound, centered on the strong hypothesis of kinase inhibition. The described workflow, moving from broad, unbiased screening to specific, quantitative, and cell-based validation, represents a gold-standard approach in modern drug discovery. The insights gained from these studies would not only elucidate the function of this specific molecule but also inform the future design of next-generation inhibitors with improved potency and selectivity.
References
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Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. [Link] [6]5. Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors. PubMed Central. [Link]
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The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link] [5]7. Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]
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Synthesis, Biological Activity, Molecular Modelling Studies and 3D-QSAR Investigations of N-[2-(aryl/substituted aryl)-4-oxo-1, 3-thiazolidin-3-yl] pyridine-4-carboxamides. ResearchGate. [Link]
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The Concise Guide to PHARMACOLOGY 2023/24: Ion channels. PubMed Central. [Link]
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Kinase inhibitors can accelerate the degradation of target proteins, study reveals. CeMM. [Link]
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In silico modeling of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide binding
An In-Depth Technical Guide to the In Silico Modeling of N-(5-bromopy
yridin-2-yl)piperidine-4-carboxamide Binding to Fatty Acid Amide Hydrolase (FAAH)
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of the binding of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide to its putative target, Fatty Acid Amide Hydrolase (FAAH). Fatty acid amide hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the anandamide, a key endocannabinoid.[1][2] Inhibition of FAAH increases anandamide levels, a therapeutic strategy being explored for a range of conditions, including neuropathic pain, inflammation, and neurodegenerative disorders.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for conducting robust and insightful computational analyses. We will delve into the causality behind experimental choices, ensuring a self-validating system from initial protein preparation to advanced binding free energy calculations. The protocols outlined herein are grounded in established scientific principles and are supported by authoritative references to ensure technical accuracy and reproducibility.
Introduction: The Rationale for In Silico Modeling
The piperidine carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs.[5] this compound is a small molecule of interest for its potential therapeutic applications. While its precise biological target is not explicitly defined in publicly available literature, its structural motifs are common in inhibitors of various enzymes.[6][7][8] For the purpose of this guide, and based on the prevalence of carboxamide-containing compounds as enzyme inhibitors, we will hypothesize its interaction with Fatty Acid Amide Hydrolase (FAAH).[1][9][10][11][12]
In silico modeling has become an indispensable tool in modern drug discovery, offering a powerful and cost-effective means to investigate molecular interactions at an atomic level.[13] By simulating the binding of a ligand to its target protein, we can:
-
Predict Binding Affinity: Estimate the strength of the interaction, a key determinant of a drug's potency.
-
Elucidate Binding Modes: Visualize the precise orientation and conformation of the ligand within the protein's active site.
-
Identify Key Interactions: Determine the specific amino acid residues involved in binding, guiding lead optimization efforts.
-
Understand Mechanism of Action: Gain insights into how the ligand may inhibit the protein's function.[3]
This guide will focus on a multi-faceted computational approach, integrating molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations to provide a comprehensive understanding of the this compound–FAAH interaction.
Foundational Concepts and Methodological Overview
Our computational workflow is designed to progressively refine our understanding of the binding event, moving from initial, static predictions to dynamic simulations that capture the flexibility of the biological system.
Caption: A high-level overview of the in silico modeling workflow.
Detailed Experimental Protocols
Part 1: System Preparation
Objective: To prepare the protein and ligand structures for subsequent computational analysis, ensuring they are in a chemically and structurally realistic state.
Protocol: Protein Preparation
-
Obtain Crystal Structure: Download the crystal structure of human FAAH from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3PPM. This structure provides the experimentally determined coordinates of the protein atoms.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any buffer components. This is crucial to focus the simulation on the protein-ligand interaction of interest.
-
Protonation and Charge Assignment: Utilize a protein preparation wizard, such as that found in Maestro (Schrödinger) or the pdb2gmx tool in GROMACS, to add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on a physiological pH of 7.4. This step is critical for accurate electrostatic calculations.
-
Handling Missing Residues and Loops: Inspect the protein structure for any missing residues or loops. If present, these can be modeled using tools like Modeller or the loop modeling functionalities within molecular modeling software suites. Unresolved regions can introduce instability in MD simulations if not addressed.
-
Energy Minimization: Perform a brief energy minimization of the prepared protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.
Protocol: Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of this compound can be obtained from chemical databases like PubChem or sketched using a chemical drawing tool.
-
3D Conversion and Conformer Generation: Convert the 2D structure to a 3D conformation. It is advisable to generate multiple low-energy conformers to account for the ligand's flexibility.
-
Charge and Parameter Assignment: Assign appropriate partial charges and atom types to the ligand atoms using a suitable force field (e.g., GAFF2 for small molecules). This is a critical step for accurately modeling the ligand's interactions.
-
Energy Minimization: Perform an energy minimization of the ligand structure to obtain a low-energy starting conformation.
Part 2: Molecular Docking
Objective: To predict the most likely binding pose of this compound within the active site of FAAH.
Caption: The molecular docking workflow.
Protocol: Molecular Docking
-
Define the Binding Site: Identify the active site of FAAH. This can be done by referring to the co-crystallized ligand in the original PDB structure or through literature analysis. Define a grid box that encompasses this binding pocket. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the active site.
-
Perform Docking: Utilize a molecular docking program such as AutoDock Vina or Glide. These programs will systematically search for the optimal binding pose of the ligand within the defined grid box by evaluating a scoring function that estimates the binding affinity.
-
Analyze and Select the Best Pose: The docking program will output a series of ranked binding poses. Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable. The selected pose should exhibit favorable interactions with key active site residues. This pose will serve as the starting point for the molecular dynamics simulations.
Table 1: Example Docking Results
| Pose | Docking Score (kcal/mol) | Key Interactions |
| 1 | -8.5 | Hydrogen bond with Ser241, Pi-pi stacking with Phe432 |
| 2 | -8.2 | Hydrogen bond with Ser217, Hydrophobic interactions |
| 3 | -7.9 | Salt bridge with Lys142 |
Part 3: Molecular Dynamics (MD) Simulations
Objective: To simulate the dynamic behavior of the FAAH-ligand complex over time, providing a more realistic representation of the binding event and allowing for the assessment of complex stability.
Protocol: MD Simulation
-
System Solvation: Place the docked FAAH-ligand complex in a periodic box of water molecules (e.g., TIP3P water model). The size of the box should be such that the protein is at least 10 Å from the box edges to avoid self-interaction artifacts.
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
Energy Minimization of the Solvated System: Perform a robust energy minimization of the entire system to remove any steric clashes between the protein, ligand, water, and ions.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at that temperature and a constant pressure (e.g., 1 atm). This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble. This ensures the system is stable before the production run.
-
Production Run: Run the MD simulation for a sufficient length of time (e.g., 100 ns or longer) to allow for adequate sampling of the conformational space of the complex. The choice of simulation time depends on the specific research question.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. This includes calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.
Part 4: Binding Free Energy Calculations
Objective: To calculate the binding free energy of the FAAH-ligand complex, providing a more accurate estimate of binding affinity than docking scores alone.
Protocol: MM/GBSA or MM/PBSA Calculation
-
Extract Snapshots: Extract a series of snapshots (e.g., 100-200) from the stable portion of the MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy components using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method:
-
ΔEMM: The change in molecular mechanics energy in the gas phase.
-
ΔGsolv: The change in solvation free energy.
-
-
Calculate Binding Free Energy: The binding free energy (ΔGbind) is then calculated as the sum of these components.
-
Per-Residue Energy Decomposition: Decompose the total binding free energy into contributions from individual amino acid residues to identify the key residues driving the interaction.
Table 2: Example Binding Free Energy Calculation Results
| Energy Component | Value (kcal/mol) |
| ΔEMM | -50.2 |
| ΔGsolv | 25.8 |
| ΔGbind | -24.4 |
Data Interpretation and Visualization
A crucial aspect of in silico modeling is the ability to interpret the vast amount of data generated and to visualize the key molecular interactions.
-
Interaction Diagrams: Generate 2D and 3D diagrams illustrating the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein.
-
RMSD and RMSF Plots: Plot the RMSD and RMSF values over the course of the simulation to visualize the stability of the complex and the flexibility of different protein regions.
-
Energy Decomposition Plots: Create plots showing the contribution of individual residues to the total binding free energy to highlight the "hot spots" of interaction.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. The convergence of results from different computational methods provides confidence in the predictions. For example:
-
The binding pose predicted by docking should remain stable throughout the MD simulation.
-
The key interacting residues identified in the docking pose should also show significant contributions in the binding free energy decomposition analysis.
Furthermore, it is crucial to compare the computational predictions with experimental data whenever possible. For instance, if experimental binding affinities are known for a series of related compounds, the calculated binding free energies should correlate with these values.
Conclusion
This technical guide has provided a detailed and scientifically rigorous framework for the in silico modeling of this compound binding to FAAH. By following the step-by-step protocols and understanding the underlying principles, researchers can generate reliable and insightful predictions about the molecular interactions driving this binding event. This knowledge can be invaluable for guiding further experimental studies and for the rational design of more potent and selective FAAH inhibitors.
References
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Buczynski, M. W., & Parsons, L. H. (2010). Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls. British journal of pharmacology, 160(3), 423–442. [Link]
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Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2011). Biomolecular simulation: a computational microscope for molecular biology. Annual review of biophysics, 40, 405-426. [Link]
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Gohlke, H., & Case, D. A. (2004). Converging free energy estimates: MM-PB(GB)SA studies on the protein–protein complex Ras–Raf. Journal of computational chemistry, 25(2), 238-250. [Link]
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Homeyer, N., & Gohlke, H. (2012). Free energy calculations by the molecular mechanics Poisson-Boltzmann surface area method. Molecular simulation, 38(2), 114-123. [Link]
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Karplus, M., & McCammon, J. A. (2002). Molecular dynamics simulations of biomolecules. Nature structural biology, 9(9), 646-652. [Link]
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Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]
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Wang, J., Wang, W., Kollman, P. A., & Case, D. A. (2006). Automatic atom type and bond type perception in molecular mechanical calculations. Journal of molecular graphics & modelling, 25(2), 247-260. [Link]
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An In-depth Technical Guide to Structure-Activity Relationship (SAR) Studies of Piperidine-4-carboxamide Analogs
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of FDA-approved drugs.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties and biological activity.[1][2] Among its many derivatives, the piperidine-4-carboxamide scaffold has emerged as a particularly fruitful area of research, featuring in compounds with diverse therapeutic applications, including anticancer, antiviral, antipsychotic, and antimicrobial agents.[1][3][4]
This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of piperidine-4-carboxamide analogs. We will dissect the causal relationships between specific structural modifications and their impact on biological activity, providing field-proven insights for researchers, scientists, and drug development professionals. The narrative will be grounded in authoritative scientific literature, with detailed experimental protocols and data presented to ensure scientific integrity and reproducibility.
The Piperidine-4-carboxamide Core: A Versatile Template
The inherent versatility of the piperidine-4-carboxamide scaffold lies in its distinct structural components, each amenable to modification for SAR exploration. These key regions are:
-
The Piperidine Nitrogen (N1): This position is crucial for modulating basicity, polarity, and overall pharmacokinetic properties. Substituents at N1 can profoundly influence target engagement and cellular permeability.
-
The Carboxamide Linker: The amide bond provides a rigid, planar unit that can participate in hydrogen bonding interactions within a target's active site. Both the nitrogen and carbonyl moieties can be further substituted.
-
The C4 Substituent: The group attached to the carboxamide nitrogen offers a significant vector for exploring chemical space and introducing functionalities that can interact with specific pockets of the target protein.
The interplay of these three regions dictates the overall pharmacological profile of the resulting analog.
Case Study 1: Piperidine-4-carboxamides as DNA Gyrase Inhibitors for Mycobacterium abscessus
Mycobacterium abscessus is a notoriously difficult-to-treat pathogen due to its intrinsic resistance to many antibiotics.[5] Recent research has identified piperidine-4-carboxamides as a novel class of DNA gyrase inhibitors with potent activity against this bacterium.[5]
Lead Compound and SAR Exploration
The initial hit compound, MMV688844 (referred to as 844 ), was identified from the Pathogen Box library.[5] This compound served as the starting point for a comprehensive SAR study aimed at enhancing its antibacterial potency.
The general structure of the analogs can be retrosynthetically broken down into three key building blocks: a 6-methoxy-1,5-naphthyridine-4-amine, piperidine-4-carboxylic acid, and a substituted phenyl ethyl bromide.[5]
Key SAR Findings:
-
Substitution on the Phenyl Ring: Modifications to the phenyl ring at the terminus of the molecule had a significant impact on activity.
-
Placing a trifluoromethyl (CF3) group at the 4-position of the phenyl ring (844-TFM ) resulted in a nearly 10-fold increase in activity against M. abscessus (MIC = 1.5 µM) compared to the parent compound.[5]
-
Moving the CF3 group to the 3-position (9f ) led to a decrease in potency (MIC = 12.5 µM).[5]
-
Difluorination at various positions on the phenyl ring did not yield compounds as active as 844-TFM .[5]
-
A combination of a 3-fluoro and 4-trifluoromethyl substitution (5l ) maintained high antimicrobial activity (MIC = 0.6 µM), comparable to 844-TFM .[5]
-
This data strongly suggests that a potent electron-withdrawing group at the 4-position of the terminal phenyl ring is optimal for activity.
Quantitative SAR Data
| Compound | R1 (Phenyl Substitution) | MIC (µM) against M. abscessus | DNA Gyrase IC50 (µM) |
| 844 | 4-Cl | >12.5 | ND |
| 844-TFM | 4-CF3 | 1.5 | 1.5 |
| 9f | 3-CF3 | 12.5 | ND |
| 5l | 3-F, 4-CF3 | 0.6 | ND |
| ND: Not Determined |
Experimental Workflow: Synthesis and Evaluation
The synthesis of these analogs and their subsequent biological evaluation follows a logical and well-established workflow in medicinal chemistry.
Caption: A generalized workflow for the synthesis and evaluation of piperidine-4-carboxamide analogs.
Detailed Synthetic Protocol: Synthesis of 844-TFM
This protocol outlines the key steps for the synthesis of the potent analog 844-TFM , adapted from the literature.[5]
Step 1: Amide Coupling
-
To a solution of 6-methoxy-1,5-naphthyridin-4-amine (1a ) and Boc-piperidine-4-carboxylic acid (2 ) in DMF, add HATU and DIPEA.
-
Stir the reaction mixture at room temperature overnight.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the deprotected amine salt.
Step 3: N-Alkylation
-
To a solution of the deprotected amine in DMF, add a suitable base (e.g., TEA or DIPEA) followed by 1-(2-bromoethyl)-4-(trifluoromethyl)benzene.
-
Stir the reaction mixture at room temperature overnight.
-
Purify the final product, 844-TFM , by column chromatography.
Case Study 2: Piperidine-4-carboxamides as Modulators of Opioid Receptors
The piperidine scaffold is a well-known feature in many opioid receptor ligands.[6] SAR studies on piperidine-4-carboxamide analogs have led to the identification of potent and selective antagonists for the kappa opioid receptor (KOR).[6]
Lead Compound and SAR Exploration
The lead compound, JDTic, is a potent and selective KOR antagonist.[6] SAR studies focused on modifying the N-substituent of the piperidine ring and the carboxamide portion.
Key SAR Findings:
-
Modifications to the N-Substituent: The nature of the substituent on the piperidine nitrogen plays a critical role in both potency and selectivity.
-
The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine moiety is a key pharmacophore for KOR antagonism.[6]
-
-
Modifications to the Carboxamide Moiety: The group attached to the amide nitrogen also significantly influences activity.
-
In one study, replacing a valine-derived side chain with an isoleucine-derived side chain led to a compound (3 ) with a remarkable K
evalue of 0.03 nM at the KOR and over 100-fold selectivity against the mu and delta opioid receptors.[6]
-
Signaling Pathway
Caption: Simplified signaling pathway of a KOR antagonist.
Biological Assay Protocol: [³⁵S]GTPγS Binding Assay
This assay is a functional measure of G-protein coupled receptor (GPCR) activation. Antagonists will inhibit the agonist-stimulated binding of [³⁵S]GTPγS to the G-protein.
-
Prepare cell membranes expressing the opioid receptor of interest (e.g., KOR).
-
In a 96-well plate, add the cell membranes, a known concentration of a KOR agonist, and varying concentrations of the piperidine-4-carboxamide test compound.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubate the plate at 30°C for a defined period.
-
Terminate the reaction by rapid filtration through a filter mat, which traps the membranes.
-
Wash the filter mat to remove unbound [³⁵S]GTPγS.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Calculate the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
Case Study 3: Piperidine-4-carboxamides as Inhibitors of Protein Kinase B (Akt)
Protein kinase B (Akt) is a key node in signaling pathways that regulate cell growth and survival, and its dysregulation is common in cancer.[7] Piperidine-4-carboxamides have been developed as potent and orally bioavailable inhibitors of Akt.[7]
From Poor to Favorable Pharmacokinetics: The Role of the Carboxamide
Initial lead compounds in this series, which featured a 4-amino-4-benzylpiperidine core, showed good cellular activity but suffered from rapid in vivo metabolism, leading to poor oral bioavailability.[7] A critical breakthrough was achieved by replacing the benzyl group with a carboxamide linker. This modification led to the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which demonstrated improved metabolic stability and oral bioavailability.[7]
This highlights a crucial aspect of SAR: it's not just about optimizing potency but also about fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound.
Logical Relationship in Drug Design
Caption: The logical progression from an initial hit to an optimized lead compound.
Conclusion and Future Perspectives
The piperidine-4-carboxamide scaffold continues to be a rich source of novel therapeutic agents. The case studies presented here demonstrate the power of systematic SAR studies in transforming initial hits into potent and selective drug candidates with desirable pharmacokinetic profiles. Future research in this area will likely focus on:
-
Exploring Novel Chemical Space: The synthesis of more diverse and complex analogs to probe interactions with a wider range of biological targets.
-
Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design analogs with improved target affinity and selectivity.[8][9]
-
Targeting New Disease Areas: Applying the knowledge gained from existing SAR studies to develop piperidine-4-carboxamide-based therapies for other diseases.
By integrating synthetic chemistry, biological evaluation, and computational approaches, the full potential of the piperidine-4-carboxamide scaffold in drug discovery can be realized.
References
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Stadler, M., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry, 65(5), 4268-4287. Available from: [Link]
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Kumar, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. Available from: [Link]
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Baig, S. Y., et al. (2019). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific and Engineering Research, 10(2), 1-6. Available from: [Link]
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Lawong, T., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(8), 918-931.e9. Available from: [Link]
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ResearchGate. Structure–activity relationship of piperidine derivatives with... Available from: [Link]
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Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1551. Available from: [Link]
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Cai, T. B., et al. (2008). Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Journal of Medicinal Chemistry, 51(6), 1849-1860. Available from: [Link]
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Yaffe, D., et al. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Journal of Pharmacy and Pharmacology, 69(8), 1046-1057. Available from: [Link]
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Shirude, P. S., et al. (2013). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(17), 4963-4968. Available from: [Link]
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Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116869. Available from: [Link]
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Hennessy, E. J., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(10), 4112-4123. Available from: [Link]
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de la Cueva, L., et al. (2025). Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. European Journal of Medicinal Chemistry, 304, 118475. Available from: [Link]
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Kim, D., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(24), 5899-5902. Available from: [Link]
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A Guide to the Spectroscopic Elucidation of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide
Introduction: The Structural Imperative
In the landscape of modern drug discovery and materials science, the precise structural confirmation of novel chemical entities is paramount. N-(5-bromopyridin-2-yl)piperidine-4-carboxamide, with its molecular formula C₁₁H₁₄BrN₃O and a molecular weight of 284.15 g/mol , represents a scaffold of significant interest, combining the functionalities of a substituted pyridine ring and a piperidine carboxamide.[1] This guide provides an in-depth, practical framework for researchers to analyze and confirm the structure of this molecule using a synergistic suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our approach moves beyond mere data reporting, focusing on the causal logic behind experimental design and the interpretive science that transforms raw data into a definitive structural assignment.
Molecular Structure and Analytical Workflow
The analytical challenge is to unambiguously confirm the connectivity and chemical environment of every atom within the target molecule. Our strategy employs a multi-technique approach where each method provides a unique and complementary piece of the structural puzzle.
Caption: High-level workflow for structural elucidation.
Part 1: ¹H and ¹³C NMR Spectroscopy – The Molecular Blueprint
NMR spectroscopy is the cornerstone of structural analysis, providing detailed information about the hydrogen and carbon environments within the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical; CDCl₃ is often a good first choice for general solubility, while DMSO-d₆ can be useful for resolving exchangeable protons like N-H.[2]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. A standard pulse program is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 1-2 seconds to ensure quantitative integration where necessary.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to confidently assign proton-proton couplings and directly link protons to their attached carbons, respectively.
Predicted ¹H NMR Spectral Data
The following table outlines the expected chemical shifts (δ) and multiplicities for the protons of this compound, based on analysis of its constituent fragments.
Caption: Numbered structure of the target molecule for NMR assignment.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Justification |
| H(d) | 8.5 - 9.5 | Broad Singlet | 1H | Amide N-H | Amide protons are typically deshielded and may appear broad. |
| H(a) | ~8.2 | Doublet (d) | 1H | Pyridine C3-H | Ortho to bromine and adjacent to a nitrogen, leading to significant deshielding. |
| H(b) | ~7.7 | Doublet of Doublets (dd) | 1H | Pyridine C4-H | Coupled to both H(a) and H(c). |
| H(c) | ~8.0 | Doublet (d) | 1H | Pyridine C6-H | Ortho to the amide-substituted nitrogen. |
| H(h) | 2.5 - 3.5 | Broad Singlet | 1H | Piperidine N-H | Position is variable and depends on solvent and concentration. |
| H(f, eq), H(g, eq) | 3.0 - 3.4 | Multiplet | 4H | Piperidine C2/6, C3/5 (eq) | Axial protons adjacent to nitrogen are typically deshielded.[3] |
| H(e) | 2.4 - 2.7 | Multiplet | 1H | Piperidine C4-H | Methine proton adjacent to the carbonyl group. |
| H(f, ax), H(g, ax) | 1.8 - 2.2 | Multiplet | 4H | Piperidine C2/6, C3/5 (ax) | Equatorial protons are typically more shielded than their axial counterparts.[3] |
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Justification |
| C=O (Amide) | 174 - 176 | Carbonyl carbons in secondary amides appear in this downfield region.[4] |
| Pyridine C2 | ~155 | Carbon attached to the amide nitrogen is significantly deshielded. |
| Pyridine C6 | ~148 | Aromatic carbon adjacent to ring nitrogen. |
| Pyridine C4 | ~140 | Bromine substitution influences the electronics of the ring. |
| Pyridine C5 | ~115 | Carbon bearing the bromine atom. |
| Pyridine C3 | ~110 | Aromatic carbon ortho to the amide-substituted nitrogen. |
| Piperidine C2, C6 | 45 - 50 | Carbons adjacent to the piperidine nitrogen.[5] |
| Piperidine C4 | 40 - 45 | Methine carbon attached to the carboxamide group. |
| Piperidine C3, C5 | 25 - 30 | Remaining piperidine methylene carbons.[5] |
Part 2: Mass Spectrometry – The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.
Experimental Protocol: MS Analysis
-
Ionization: Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically yields a strong signal for the protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (such as a TOF, Orbitrap, or FT-ICR) is crucial. It allows for the determination of the exact mass to within a few parts per million (ppm), which confirms the molecular formula (C₁₁H₁₄BrN₃O).
-
Tandem MS (MS/MS): To probe the structure, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing evidence for the connectivity of the pyridine and piperidine moieties.
Predicted Mass Spectrum Data
The molecular formula C₁₁H₁₄BrN₃O predicts an exact mass of approximately 283.0375 for the [M]⁺ ion. Due to the nearly 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern is expected.
Table 3: Predicted High-Resolution MS Data
| Ion | Calculated Exact Mass | Expected m/z [M+H]⁺ | Isotopic Peak | Expected m/z [M+H]⁺ |
| C₁₁H₁₅⁷⁹BrN₃O⁺ | 284.0447 | 284.0447 | C₁₁H₁₅⁸¹BrN₃O⁺ | 286.0427 |
Predicted Fragmentation Pathway
The primary fragmentation is expected to occur at the amide bond, being the most labile linkage.
Caption: Plausible ESI-MS/MS fragmentation pathways.
Part 3: Infrared Spectroscopy – The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule, based on their characteristic vibrational frequencies.
Experimental Protocol: IR Analysis
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.[2]
-
Data Acquisition: The infrared spectrum is typically recorded over the range of 4000–400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3350 | Medium, Sharp | N-H Stretch | Secondary Amide (N-H) |
| ~3250 | Medium, Broad | N-H Stretch | Piperidine N-H |
| 2850-2950 | Medium | C-H Stretch | Aliphatic (Piperidine CH₂) |
| ~1670 | Strong | C=O Stretch | Amide I Band |
| 1580-1600 | Medium-Strong | C=C & C=N Stretch | Pyridine Ring |
| ~1540 | Medium | N-H Bend | Amide II Band |
| ~1100-1300 | Medium | C-N Stretch | Amine/Amide |
| 500-600 | Medium | C-Br Stretch | Aryl Bromide |
The presence of a strong absorption around 1670 cm⁻¹ (Amide I) and a medium band around 1540 cm⁻¹ (Amide II) would be highly characteristic of the secondary amide linkage. The N-H stretching bands above 3200 cm⁻¹ confirm the presence of the amine and amide groups.
Conclusion: A Unified Structural Narrative
The structural elucidation of this compound is achieved not by a single technique, but by the convergence of evidence from NMR, MS, and IR spectroscopy. NMR provides the detailed C-H framework, MS confirms the molecular formula and key substructures, and IR validates the presence of essential functional groups. This integrated analytical approach ensures a high degree of confidence in the final structural assignment, a critical requirement for advancing research and development in the chemical sciences.
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The Bromopyridine Scaffold: A Privileged Motif for Targeting Key Therapeutic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, and its halogenated derivatives, particularly bromopyridines, have emerged as exceptionally versatile scaffolds in the pursuit of novel therapeutics. The unique electronic properties and synthetic tractability of the bromopyridine moiety allow for its strategic incorporation into a diverse array of small molecules, enabling precise modulation of challenging biological targets. This technical guide provides an in-depth exploration of the therapeutic landscape for bromopyridine-containing compounds, with a focused analysis on two paramount target classes: protein kinases and epigenetic bromodomains. We will dissect the mechanism of action of exemplary compounds, furnish detailed, field-proven experimental protocols for their characterization, and present the underlying scientific rationale for targeting these critical pathways in disease.
Introduction: The Bromopyridine Moiety as a Privileged Scaffold
The utility of bromopyridine derivatives in drug discovery stems from their dual functionality. The pyridine nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for anchoring ligands within protein binding sites. Simultaneously, the bromine atom serves as a versatile synthetic handle, amenable to a wide range of cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings.[1] This synthetic flexibility allows for the systematic exploration of chemical space around the core scaffold, a crucial aspect of structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[2] Consequently, bromopyridine-containing molecules have been successfully developed to target a range of diseases, including cancers, inflammatory conditions, and central nervous system disorders.[2]
Targeting the Kinome: Bromopyridine-Containing Kinase Inhibitors
The human kinome, comprising over 500 protein kinases, represents a rich source of therapeutic targets, particularly in oncology.[3] Kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[4] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the bromopyridine scaffold has proven to be a valuable component in the design of these targeted agents.[5]
Case Study: Pexidartinib (PLX3397) - A Selective CSF1R Inhibitor
Pexidartinib is an orally bioavailable tyrosine kinase inhibitor that prominently features a 2-amino-5-bromopyridine core.[5] It is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS.[5][6]
Mechanism of Action:
CSF1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of monocytes and macrophages.[7] In many tumors, the overexpression of the CSF1R ligand, CSF1, leads to the recruitment and polarization of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment and promote tumor growth and metastasis.[4][6]
Pexidartinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CSF1R.[6][7] This interaction stabilizes the auto-inhibited conformation of the kinase by engaging the juxtamembrane region, preventing the receptor from undergoing ligand-induced autophosphorylation.[6] The blockade of CSF1R signaling leads to the depletion of TAMs in the tumor microenvironment, thereby alleviating immunosuppression and inhibiting tumor growth.[4][8][9] Pexidartinib also exhibits inhibitory activity against other kinases, including c-KIT and FLT3.[6]
Signaling Pathway: CSF1R Inhibition by Pexidartinib
Caption: Pexidartinib competitively inhibits ATP binding to CSF1R, blocking downstream signaling.
Quantitative Data for Pexidartinib
| Parameter | Target | Value | Assay Type |
| IC₅₀ | CSF1R | 20 nM | Cellular Kinase Assay |
| IC₅₀ | c-KIT | 10-30 nM | Biochemical Assay |
| IC₅₀ | FLT3 | 10-30 nM | Biochemical Assay |
Data compiled from multiple sources.[6][7]
Experimental Protocols for Kinase Inhibitor Characterization
2.3.1. Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and inhibition is observed as a decrease in ADP production.[1][8][10]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., Pexidartinib) in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Further dilute the compound solutions in the kinase assay buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
In a 384-well white plate, add the following components in order:
-
Test compound or DMSO (vehicle control).
-
Recombinant CSF1R enzyme.
-
A suitable substrate peptide for CSF1R.
-
-
Incubate at room temperature for 10-15 minutes to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km for CSF1R.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the amount of remaining ATP and directly proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Targeting the Epigenome: Bromopyridine-Containing Bromodomain Inhibitors
Epigenetic modifications play a crucial role in regulating gene expression without altering the DNA sequence itself. "Reader" proteins, which recognize these modifications, are critical components of the epigenetic machinery.[11] Bromodomains are a class of reader domains that specifically recognize ε-N-acetylated lysine residues on histone tails and other proteins.[12] The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key transcriptional co-activators, and their dysregulation is implicated in various cancers and inflammatory diseases.[13]
Case Study: I-BET762 (Molibresib, GSK525762) - A Pan-BET Inhibitor
I-BET762 is a potent and selective inhibitor of the BET family of bromodomains and features a benzodiazepine core with a bromopyridine substituent.[14]
Mechanism of Action:
BET proteins, particularly BRD4, play a critical role in the transcription of key oncogenes, most notably MYC.[15] BRD4 binds to acetylated histones at promoter and enhancer regions of target genes and recruits the positive transcription elongation factor b (P-TEFb) complex, which is necessary for transcriptional elongation.
I-BET762 acts as a competitive inhibitor by mimicking the structure of acetylated lysine and binding to the hydrophobic pocket of the BET bromodomains.[14] This prevents the association of BET proteins with chromatin, leading to the displacement of the transcriptional machinery and subsequent downregulation of target genes like MYC.[15][16] The suppression of MYC expression results in cell cycle arrest and apoptosis in cancer cells that are dependent on its activity.[15]
Signaling Pathway: BET Inhibition by I-BET762
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Navigating the Bioactive Landscape: A Technical Guide to Screening Novel N-Arylpiperidine Compounds
Foreword: The Enduring Promise of the N-Arylpiperidine Scaffold
The N-arylpiperidine motif is a cornerstone of modern medicinal chemistry, a privileged scaffold that has given rise to a multitude of clinically significant therapeutics. From potent analgesics to atypical antipsychotics and novel cancer therapies, the versatility of this structural class is well-established.[1][2] Its inherent three-dimensional nature allows for precise spatial presentation of pharmacophoric features, enabling fine-tuned interactions with a diverse range of biological targets.[2] This guide provides a comprehensive framework for the biological activity screening of novel N-arylpiperidine compounds, designed for researchers, scientists, and drug development professionals. We will eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven approach to constructing a screening cascade that is both efficient and scientifically rigorous. Our focus will be on not just the "how," but the "why," grounding each experimental choice in established principles of drug discovery.
I. The Strategic Blueprint: Designing a Bespoke Screening Cascade
The initial step in evaluating a library of novel N-arylpiperidine compounds is the development of a tailored screening cascade. This is not a linear path but a decision tree, designed to triage compounds efficiently, eliminating inactive or undesirable molecules while prioritizing those with promising therapeutic potential. The structure of this cascade is dictated by the intended therapeutic area and the predicted molecular targets of the compound series.
A typical screening cascade for N-arylpiperidine compounds, particularly those aimed at central nervous system (CNS) disorders, begins with high-throughput primary screening to identify initial "hits."[3] These hits are then subjected to a battery of secondary assays to confirm their activity and elucidate their mechanism of action. Promising leads undergo further characterization, including selectivity profiling and off-target liability assessment, before advancing to preclinical safety evaluation.
Caption: A generalized screening cascade for novel N-arylpiperidine compounds.
II. The First Gauntlet: Primary Screening Methodologies
The primary screen is the crucible where the vast majority of compounds will be discarded. The choice between a target-based or phenotypic screening approach is a critical early decision.
A. Target-Based Screening: Precision and Hypothesis-Driven Discovery
For N-arylpiperidine libraries designed with a specific molecular target in mind, such as a G-protein coupled receptor (GPCR) or a particular enzyme, target-based screening is the logical starting point.[4] GPCRs, in particular, are frequent targets for N-arylpiperidines, and a variety of high-throughput assays are available to assess ligand binding and functional activity.[5]
1. Radioligand Binding Assays: The gold standard for quantifying the affinity of a compound for its target receptor.[6] This assay directly measures the displacement of a radiolabeled ligand from the receptor by the test compound.
2. Fluorescence-Based Assays: These assays, such as those based on Fluorescence Resonance Energy Transfer (FRET) or Calcium mobilization, offer a non-radioactive alternative for assessing receptor activation or inhibition in a high-throughput format.[7]
Protocol: High-Throughput Calcium Mobilization Assay for Gq-Coupled GPCRs
-
Cell Culture: Maintain a stable cell line expressing the target Gq-coupled GPCR in a suitable culture medium.
-
Cell Plating: Seed the cells into 384-well black, clear-bottom microplates at an optimized density and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Add the novel N-arylpiperidine compounds at various concentrations to the assay plate using an automated liquid handler.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of an agonist using a plate reader equipped for kinetic reading.
-
Data Analysis: Calculate the change in fluorescence in response to the agonist and normalize the data to positive and negative controls to determine the inhibitory or potentiating effect of the test compounds.
B. Phenotypic Screening: Unbiased Discovery and Novel Mechanisms
When the molecular target is unknown or the goal is to identify compounds that elicit a specific cellular response, phenotypic screening is a powerful approach.[8][9] This method involves treating cells with the compound library and measuring a specific phenotypic change, such as alterations in cell morphology, protein expression, or cell viability.[7][10]
1. High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters simultaneously.[7][10] This approach was successfully used to identify N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in melanoma cells.[7][10]
2. Cell Viability and Proliferation Assays: These fundamental assays are crucial for identifying compounds with cytotoxic or cytostatic effects, which is particularly relevant for oncology drug discovery.[4][10][11] A variety of colorimetric, fluorometric, and luminescent assays are available for this purpose.[4][11]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate the desired cell line in a 96-well plate at a predetermined density and allow for overnight attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the N-arylpiperidine compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.
Table 1: Representative Data from a Primary Cell Viability Screen
| Compound ID | Concentration (µM) | % Cell Viability (A549) |
| NAP-001 | 10 | 98.2 ± 3.1 |
| NAP-002 | 10 | 15.4 ± 2.5 |
| NAP-003 | 10 | 102.1 ± 4.0 |
| Doxorubicin (Control) | 1 | 45.7 ± 3.8 |
III. Interrogating the Hits: Secondary and Confirmatory Assays
Compounds that emerge as "hits" from the primary screen require further investigation to confirm their activity, determine their potency, and elucidate their mechanism of action.
A. Dose-Response Analysis and Potency Determination
The initial single-concentration screen is followed by a dose-response analysis to determine the potency of the hit compounds, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
B. Mechanism of Action Studies: Unraveling the "How"
For hits from target-based screens, it is crucial to confirm that their activity is mediated through the intended target. For GPCR ligands, this may involve assessing their effects on downstream signaling pathways, such as cAMP production for Gs- or Gi-coupled receptors.
Biased Agonism: A Nuanced View of GPCR Signaling
The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, has revolutionized GPCR drug discovery.[12][13] Assays that can distinguish between G-protein-dependent and β-arrestin-dependent signaling are essential for characterizing biased N-arylpiperidine ligands.[12][13] This can be achieved using techniques like BRET (Bioluminescence Resonance Energy Transfer) to monitor protein-protein interactions.[14]
Caption: Simplified schematic of biased agonism at a GPCR.
IV. De-risking the Leads: Preclinical Safety and ADME Profiling
As promising lead compounds emerge, it is imperative to assess their potential for off-target effects and to characterize their absorption, distribution, metabolism, and excretion (ADME) properties.
A. In Vitro Safety Pharmacology: Early Identification of Liabilities
1. hERG Channel Inhibition Assay: Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[15][16] Therefore, assessing the hERG liability of novel N-arylpiperidine compounds is a critical early safety screen. Automated patch-clamp electrophysiology is the gold standard for this assessment.[15]
Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293).
-
Compound Application: Apply a range of concentrations of the test compound to the cells using the automated patch-clamp system.
-
Voltage Protocol: Apply a specific voltage protocol to elicit and measure the hERG current.
-
Current Measurement: Record the hERG tail current in the presence and absence of the test compound.
-
Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.
2. Cytochrome P450 (CYP) Inhibition Assays: N-arylpiperidines, like many small molecule drugs, are metabolized by CYP enzymes. Inhibition of these enzymes can lead to drug-drug interactions.[12] In vitro assays using human liver microsomes or recombinant CYP enzymes are used to assess the inhibitory potential of new compounds against the major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2).[12][14]
Table 2: Representative Data from In Vitro Safety Profiling
| Compound ID | hERG IC50 (µM) | CYP3A4 IC50 (µM) |
| NAP-002 | > 30 | 15.2 |
| NAP-015 | 2.5 | > 50 |
| Verapamil (Control) | 0.1 | - |
| Ketoconazole (Control) | - | 0.05 |
V. The Path Forward: From Lead Optimization to In Vivo Validation
The data generated from this comprehensive screening cascade provides the foundation for structure-activity relationship (SAR) studies and lead optimization. The goal of this iterative process is to enhance the potency and selectivity of the lead compounds while minimizing their off-target liabilities and improving their ADME properties. Ultimately, the most promising candidates will advance to in vivo proof-of-concept studies in relevant animal models of disease.
VI. Conclusion: A Rigorous and Rational Approach to Discovery
The biological activity screening of novel N-arylpiperidine compounds is a multifaceted endeavor that requires a strategic and scientifically sound approach. By designing a bespoke screening cascade that incorporates a logical progression of target-based or phenotypic primary screens, robust secondary and confirmatory assays, and early de-risking through in vitro safety profiling, researchers can efficiently identify and advance promising new therapeutic candidates. The principles and protocols outlined in this guide provide a framework for navigating the complex bioactive landscape of this important class of molecules, ultimately contributing to the discovery of the next generation of N-arylpiperidine-based medicines.
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Discovery of N-(pyridin-2-yl)piperidine-4-carboxamide derivatives
An In-Depth Technical Guide to the Discovery of N-(pyridin-2-yl)piperidine-4-carboxamide Derivatives
Authored by a Senior Application Scientist
Abstract
The N-(pyridin-2-yl)piperidine-4-carboxamide scaffold represents a privileged structure in modern medicinal chemistry. Its constituent fragments, the piperidine and pyridine rings, are prevalent in a vast number of pharmaceuticals and bioactive molecules.[1][2][3] This guide provides a comprehensive exploration of the discovery and development of derivatives based on this core structure. We will delve into the strategic design principles, synthetic methodologies, structure-activity relationship (SAR) studies, and diverse pharmacological applications that have established this chemical class as a fertile ground for identifying novel therapeutic agents. The narrative will move beyond mere procedural descriptions to elucidate the scientific rationale behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Key therapeutic areas, including oncology and cardiovascular disease, will be examined through case studies on kinase and PCSK9 inhibitors, respectively.[4][5][6]
The Strategic Importance of the Scaffold
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1][3] It serves as a versatile, three-dimensional building block that can orient substituents into specific vectors to optimize interactions with biological targets.[7] The pyridine moiety, an aromatic heterocycle, is a common bioisostere for a phenyl ring but offers unique hydrogen bonding capabilities through its ring nitrogen, which can be critical for target engagement.[2]
The combination of these two fragments via a robust carboxamide linker creates the N-(pyridin-2-yl)piperidine-4-carboxamide scaffold. This arrangement provides a well-defined structural framework with multiple points for chemical diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies: Building the Core
The construction of N-(pyridin-2-yl)piperidine-4-carboxamide derivatives primarily relies on the formation of the central amide bond. This is typically achieved through the coupling of a piperidine-4-carboxylic acid derivative with 2-aminopyridine. The choice of starting materials and coupling strategy is dictated by the desired substitution pattern on both the piperidine and pyridine rings.
General Synthetic Workflow
The most common approach involves the reaction of a protected piperidine-4-carboxylic acid with 2-aminopyridine using standard peptide coupling reagents. Subsequent deprotection of the piperidine nitrogen allows for further functionalization.
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Preliminary Cytotoxicity Assessment of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide: An In-depth Technical Guide
Introduction
In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount. This technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity evaluation of the novel compound, N-(5-bromopyridin-2-yl)piperidine-4-carboxamide. As specific data for this molecule is not yet prevalent in published literature, this guide establishes a robust, scientifically-grounded strategy based on established methodologies and insights from structurally related compounds.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles and rationale, empowering the user to not only execute the experiments but also to interpret the results with a high degree of confidence. The experimental design proposed herein is a multi-faceted approach, employing a battery of assays to build a holistic understanding of the compound's interaction with living cells.
While the full biological profile of this compound is yet to be elucidated, the presence of the piperidine-4-carboxamide core is noteworthy. Derivatives of this scaffold have been investigated for a range of biological activities, including as CCR5 inhibitors with anti-HIV-1 activity[1], calpain inhibitors with anticonvulsive properties[2], and compounds with analgesic and antibacterial potential[3]. Furthermore, some N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in melanoma cells[4]. The bromopyridine moiety is also a common feature in bioactive molecules, with some derivatives exhibiting cytotoxic effects against cancer cell lines[5][6][7][8]. These precedents underscore the importance of a thorough cytotoxicological evaluation.
This guide will detail the necessary steps for a preliminary cytotoxicity assessment, from the critical selection of appropriate cell lines to the execution of key assays and the interpretation of the resulting data.
I. Foundational Strategy: A Multi-Parametric Approach
A single cytotoxicity assay provides only a narrow view of a compound's effects. Therefore, a multi-parametric approach is essential for a comprehensive preliminary assessment. This strategy involves evaluating different cellular parameters to build a more complete picture of the potential cytotoxic mechanisms.
Our proposed workflow integrates three key assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cell death.
This triad of assays provides a robust initial screen, capable of not only quantifying cytotoxicity but also offering initial insights into the mode of cell death.
Caption: High-level experimental workflow for cytotoxicity assessment.
II. Cell Line Selection: The Biological Context
The choice of cell line is a critical determinant of the relevance of in vitro cytotoxicity data[9][10][11]. The selection should be guided by the potential therapeutic application of the test compound. Given the diverse activities of related piperidine and pyridine derivatives, a panel of cell lines is recommended to assess both general cytotoxicity and potential cancer-specific effects.
Recommended Cell Line Panel:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | A well-characterized, estrogen receptor-positive breast cancer cell line. |
| HT-29 | Colorectal Adenocarcinoma | A commonly used colon cancer cell line that can differentiate to form a polarized epithelium. |
| HEK293 | Human Embryonic Kidney | Often used as a model for normal human cells to assess general cytotoxicity. |
| Vero | Monkey Kidney Epithelial | A non-cancerous cell line frequently used in cytotoxicity testing.[5] |
III. Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the core cytotoxicity assays.
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity.[12] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.[14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting concentration range is 0.1 µM to 100 µM. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for another 3-4 hours.[14][16]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[15] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[13][14] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[14]
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[17][18][19]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the desired incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[15]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15][20]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][21]
C. Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[22][23] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: After incubation, collect both the floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[24]
-
Analysis: Analyze the cells by flow cytometry within one hour.[22][24] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[22]
IV. Data Analysis and Interpretation
A. IC₅₀ Determination:
For the MTT and LDH assays, the results should be expressed as a percentage of the control (untreated cells). The 50% inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability, should be calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
B. Interpreting Multi-Parametric Data:
The combination of the three assays provides a more nuanced understanding of the compound's cytotoxic effects.
Caption: Logic diagram for interpreting multi-parametric cytotoxicity data.
V. Potential Signaling Pathways
While the precise mechanism of action of this compound is unknown, related compounds have been shown to modulate various signaling pathways. A preliminary investigation into potential pathways can guide future mechanistic studies. Given the potential for apoptosis induction, pathways involving caspases are of particular interest.
Caption: Potential intrinsic apoptosis pathway activated by the test compound.
VI. Concluding Remarks
This technical guide provides a robust and scientifically rigorous framework for the preliminary in vitro cytotoxicity assessment of this compound. By employing a multi-parametric approach and carefully selecting a relevant panel of cell lines, researchers can obtain a comprehensive initial understanding of the compound's cytotoxic potential. The detailed protocols and data interpretation guidelines are designed to ensure the generation of reliable and meaningful results, which will be crucial for guiding the future development of this and other novel chemical entities.
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Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1551. (URL: [Link])
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Koszelewski, D., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(11), 3283. (URL: [Link])
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Hassan, A. S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102981. (URL: [Link])
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Al-Ostath, A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7800. (URL: [Link])
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Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin. (n.d.). Sci-Hub. (URL: [Link])
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Chen, G., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of Medicinal Chemistry, 65(13), 8966-8985. (URL: [Link])
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Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2014). Molecules, 19(12), 20586-20599. (URL: [Link])
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N-(4-bromo-2-fluorophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide. (n.d.). Molbase. (URL: [Link])
-
Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). Molecules, 28(7), 3055. (URL: [Link])
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- 6. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note & Synthesis Protocol: N-(5-bromopyridin-2-yl)piperidine-4-carboxamide
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The core of this synthesis is a robust amide coupling reaction between 5-bromopyridin-2-amine and piperidine-4-carboxylic acid. We detail a reliable method utilizing common peptide coupling reagents, offering in-depth explanations for experimental choices, a complete safety overview, and methods for purification and characterization. This guide is designed for researchers in organic synthesis and drug development, ensuring reproducibility and a high degree of purity for the target compound.
Introduction and Scientific Context
The N-(pyridin-2-yl)piperidine-4-carboxamide moiety is a privileged scaffold found in numerous biologically active molecules. The pyridine ring can engage in hydrogen bonding and π-stacking interactions, while the piperidine-carboxamide unit provides a flexible yet constrained linker, crucial for optimizing ligand-receptor binding. The introduction of a bromine atom at the 5-position of the pyridine ring offers a valuable synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This protocol details a standard and highly efficient amide bond formation strategy. The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid.[1][2] This is typically achieved by converting the carboxyl group's hydroxyl into a better leaving group. While methods involving highly reactive acyl chlorides are effective, they can be harsh.[1] A more controlled and widely adopted approach in modern medicinal chemistry involves the use of coupling reagents, such as carbodiimides, which facilitate the reaction under milder conditions.[1][3] This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), a combination known to generate a highly reactive ester intermediate while minimizing side reactions and racemization.[3][4]
Reaction Scheme and Mechanism
The synthesis proceeds via a one-pot, two-step amide coupling reaction. First, piperidine-4-carboxylic acid is activated by EDC and HOBt to form a reactive O-acylisourea intermediate, which is then rapidly converted to an HOBt-ester. This activated ester is subsequently subjected to nucleophilic attack by the primary amino group of 5-bromopyridin-2-amine to form the desired amide bond. A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is used to scavenge the HCl generated and maintain a basic environment conducive to the reaction.
Figure 1: Overall reaction scheme for the synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Purity | Supplier | Notes |
| 5-bromopyridin-2-amine | 1072-97-5 | 173.01 | >97% | Sigma-Aldrich | Irritant. Handle with care.[5][6] |
| Piperidine-4-carboxylic acid | 498-94-2 | 129.16 | >98% | Alfa Aesar | |
| EDC Hydrochloride | 25952-53-8 | 191.70 | >98% | Combi-Blocks | Moisture sensitive. |
| HOBt Hydrate | 123333-53-9 | 153.14 | >97% | Oakwood Chemical | Can be explosive when dry. |
| DIPEA | 7087-68-5 | 129.24 | >99% | Acros Organics | Corrosive. Use in fume hood. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, >99.8% | Fisher Scientific | Anhydrous grade is critical. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | VWR | For extraction. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR | For chromatography. |
| n-Hexane | 110-54-3 | 86.18 | ACS Grade | VWR | For chromatography. |
| Saturated aq. NaHCO₃ | - | - | - | Lab Prepared | For work-up. |
| Brine (Saturated aq. NaCl) | - | - | - | Lab Prepared | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Lab Prepared | For drying. |
| Silica Gel | 63231-67-4 | - | 230-400 mesh | Sorbent Tech. | For column chromatography. |
Equipment
-
Round-bottom flasks (50 mL, 100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders)
-
High-resolution NMR spectrometer
-
Mass spectrometer (LC-MS or direct infusion)
Safety and Hazard Management
This protocol involves hazardous materials and requires strict adherence to safety procedures. All operations should be performed inside a certified chemical fume hood.
-
5-bromopyridin-2-amine: Harmful if swallowed and causes skin, eye, and respiratory irritation.[7][8][9] Avoid inhalation of dust and contact with skin and eyes.[7]
-
EDC Hydrochloride: Corrosive and an irritant. Handle with care.
-
DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage.
-
DMF: A potential teratogen. Avoid skin contact and inhalation.
-
DCM: A suspected carcinogen. Use with adequate ventilation.
Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.[5] Contaminated clothing should be removed and laundered before reuse.[8]
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.
Detailed Synthesis Protocol
Figure 2: Step-by-step experimental workflow diagram.
Step 1: Reaction Setup & Carboxylic Acid Activation
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.29 g, 10.0 mmol, 1.0 eq) and HOBt hydrate (1.84 g, 12.0 mmol, 1.2 eq).
-
Add anhydrous DMF (40 mL) and stir to dissolve.
-
Place the flask in an ice-water bath and allow the solution to cool to 0 °C under a nitrogen atmosphere.
-
Once cooled, add EDC hydrochloride (2.30 g, 12.0 mmol, 1.2 eq) to the flask in small portions over 5 minutes.
-
Stir the resulting mixture at 0 °C for 30 minutes. A clear solution should be observed as the activation proceeds.
Step 2: Amide Coupling
-
Add 5-bromopyridin-2-amine (1.90 g, 11.0 mmol, 1.1 eq) to the reaction flask, followed by the dropwise addition of DIPEA (5.2 mL, 30.0 mmol, 3.0 eq) via syringe.
-
After the additions are complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 12-16 hours.
Step 3: Reaction Monitoring
-
Monitor the reaction's progress by TLC (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the limiting starting material (piperidine-4-carboxylic acid or 5-bromopyridin-2-amine) and the appearance of a new, more nonpolar spot indicates product formation.
-
Alternatively, LC-MS can be used to confirm the formation of the product with the expected mass-to-charge ratio.
Step 4: Aqueous Work-up and Extraction
-
Once the reaction is complete, pour the mixture into a 250 mL separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 40 mL) and brine (1 x 40 mL). The bicarb wash removes unreacted HOBt and acidic components.
-
Dry the resulting organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
Step 5: Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Column preparation: Use a slurry of silica gel in a low-polarity solvent (e.g., 10% EtOAc in Hexane).
-
Loading: Dissolve the crude product in a minimal amount of DCM or EtOAc and load it onto the column.
-
Elution: Elute the column with a gradient of Ethyl Acetate in Hexane (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Expected Results and Characterization
| Parameter | Expected Value |
| Product | This compound |
| Molecular Formula | C₁₁H₁₄BrN₃O[10] |
| Molecular Weight | 284.15 g/mol [10] |
| Appearance | White to off-white solid |
| Typical Yield | 75-90% |
| ¹H NMR | Expect characteristic peaks for the pyridyl protons (typically 3 aromatic protons), piperidine protons, and the amide N-H proton (a broad singlet). |
| ¹³C NMR | Expect 11 distinct carbon signals corresponding to the structure. |
| HRMS (ESI+) | Calculated for C₁₁H₁₅BrN₃O⁺ [M+H]⁺: 284.0402, 286.0381. Found: matching isotopic pattern. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient coupling reagent.- Moisture in the reaction.- Inactive amine. | - Ensure anhydrous conditions and solvents.- Add slightly more coupling reagent (e.g., 0.1 eq).- Check the purity of the starting amine. |
| Low Yield | - Inefficient extraction.- Product loss during chromatography. | - Perform an additional extraction of the aqueous layer.- Use a finer gradient during chromatography to ensure good separation. |
| Byproduct Formation | - Self-coupling of the carboxylic acid.- Side reactions with EDC. | - Ensure HOBt is used, as it minimizes side reactions.- Maintain low temperature (0 °C) during the activation and initial coupling steps. |
References
- 100640 - 2-Amino-5-bromopyridine - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- 2-Amino-5-bromopyridine 97 1072-97-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 2-Amino-5-bromopyridine - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- 2-Amino-5-bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. (n.d.). PubChem.
- This compound | 1152544-76-7. (n.d.). ChemicalBook.
- This compound. (n.d.). Biosynth.
- This compound. (n.d.). CymitQuimica.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
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- 4. peptide.com [peptide.com]
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Application Notes & Protocols: In Vitro Characterization of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide as a C-C Motif Chemokine Receptor 5 (CCR5) Inhibitor
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vitro evaluation of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide, a novel small molecule, as a potential antagonist of the C-C Motif Chemokine Receptor 5 (CCR5). CCR5 is a high-value therapeutic target, primarily recognized for its role as an essential co-receptor for the entry of macrophage-tropic (M-tropic) strains of HIV-1 into host cells.[1][2] Beyond its role in virology, CCR5 is a key regulator of leukocyte chemotaxis in inflammation, making its antagonism a promising strategy for various inflammatory diseases and certain cancers.[3][4][5] The piperidine-4-carboxamide scaffold has been identified in other potent CCR5 inhibitors, suggesting that this compound warrants thorough investigation.[6][7]
Herein, we detail a strategic, multi-tiered assay cascade designed to rigorously characterize the compound's inhibitory profile. This guide moves from confirming direct receptor binding to quantifying functional antagonism of downstream signaling and, ultimately, assessing its impact on a key physiological response. We provide not only step-by-step protocols but also the underlying scientific rationale, ensuring that researchers can generate robust, reproducible, and meaningful data.
The Scientific Rationale: A Phased Approach to Inhibitor Characterization
A single assay is insufficient to fully characterize a potential drug candidate. A robust in vitro testing strategy validates the mechanism of action through a logical progression of experiments. This cascade is designed to answer three fundamental questions:
-
Does the compound bind to the target? (Binding Affinity)
-
Does binding functionally inhibit receptor signaling? (Functional Antagonism)
-
Does functional inhibition translate to a physiological cellular response? (Cellular Function)
This hierarchical approach ensures that resources are spent on compounds with a validated mechanism of action at each stage, minimizing the risk of false positives and providing a comprehensive understanding of the compound's pharmacological profile.
Caption: A logical workflow for characterizing a novel CCR5 inhibitor.
Target Engagement: CCR5 Radioligand Binding Assay
Expert Insight: The first crucial step is to confirm that this compound physically interacts with the CCR5 receptor. A competitive radioligand binding assay is the gold standard for this purpose.[8] It directly measures the ability of a test compound to displace a high-affinity, radioactively labeled ligand from the receptor. This provides a quantitative measure of binding affinity (Kᵢ), which is fundamental to understanding the compound's potency at the molecular level.
Protocol 2.1: Competitive Displacement Binding
Principle: This assay utilizes cell membranes prepared from a cell line stably overexpressing human CCR5. The membranes are incubated with a constant concentration of a radiolabeled CCR5 chemokine, such as [¹²⁵I]-MIP-1α or [¹²⁵I]-RANTES, and varying concentrations of the unlabeled test compound.[9] If the test compound binds to CCR5, it will compete with the radioligand, reducing the amount of radioactivity bound to the membranes. The amount of bound radioactivity is measured using a scintillation counter.
Materials:
-
Cell Membranes: From HEK293 or CHO cells stably expressing human CCR5.
-
Radioligand: [¹²⁵I]-MIP-1α (PerkinElmer or equivalent).
-
Test Compound: this compound, dissolved in 100% DMSO (stock solution).
-
Positive Control: Maraviroc or another known CCR5 antagonist.
-
Binding Buffer: 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: Binding Buffer without BSA.
-
Apparatus: 96-well filter plates (e.g., Millipore MultiScreen), vacuum manifold, scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in Binding Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of Binding Buffer.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration (e.g., 1 µM) of unlabeled MIP-1α.
-
Test Compound: Add 50 µL of each dilution of the test compound.
-
Positive Control: Add 50 µL of each dilution of Maraviroc.
-
-
Radioligand Addition: Add 50 µL of [¹²⁵I]-MIP-1α (final concentration ~0.1 nM) to all wells.
-
Membrane Addition: Add 100 µL of CCR5-expressing cell membranes (5-10 µg protein/well) to all wells. The total assay volume is now 200 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Harvesting: Place the filter plate on a vacuum manifold and rapidly filter the contents. Wash each well 3 times with 200 µL of ice-cold Wash Buffer.
-
Quantification: Allow the filters to dry completely. Add scintillant to each well and count the radioactivity using a scintillation counter (Counts Per Minute, CPM).
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Convert CPM for each compound concentration to a percentage of specific binding: % Specific Binding = [(CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100.
-
Plot % Specific Binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.
| Parameter | Description | Expected Result |
| IC₅₀ | Concentration for 50% inhibition of radioligand binding. | Varies (nM to µM range) |
| Kᵢ | Inhibitor binding affinity constant. | Calculated from IC₅₀ |
| Hill Slope | The steepness of the curve. | ~1.0 suggests competitive binding. |
Functional Antagonism: Calcium Mobilization Assay
Expert Insight: Confirming binding is only the first step. We must next determine if this binding event translates into a functional blockade of the receptor's signaling pathway. CCR5 is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi and Gαq pathways.[10][11] Activation by a natural chemokine ligand like RANTES (CCL5) triggers a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores.[3][12] A calcium mobilization assay provides a direct, real-time readout of receptor activation and its inhibition.[13][14][15]
Caption: CCR5 signaling pathway leading to intracellular calcium release.
Protocol 3.1: FLIPR-Based Calcium Flux Assay
Principle: This cell-based assay uses a cell-permeant fluorescent dye (e.g., Fluo-4 AM) that exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺.[10] Cells expressing CCR5 are loaded with the dye. The test compound is added, followed by a CCR5 agonist. An antagonist will block the agonist-induced increase in intracellular Ca²⁺, resulting in a diminished fluorescence signal, which is monitored in real-time by an instrument like a Fluorometric Imaging Plate Reader (FLIPR).[10][13]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing human CCR5.
-
Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.
-
Calcium-sensitive Dye: FLIPR Calcium Assay Kit (e.g., Molecular Devices) or Fluo-4 AM.
-
Agonist: Recombinant human RANTES/CCL5.
-
Test Compound: this compound.
-
Positive Control: Maraviroc.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Apparatus: FLIPR or equivalent fluorescence microplate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed CCR5-expressing cells into the assay plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and add the fluorescent calcium dye solution prepared in Assay Buffer. Incubate for 45-60 minutes at 37°C, 5% CO₂.[13]
-
Compound Addition: Place the cell plate into the FLIPR instrument. Add various concentrations of the test compound or controls to the wells and incubate for 15-30 minutes. This is the antagonist pre-incubation step.
-
Agonist Stimulation & Reading:
-
Establish a stable baseline fluorescence reading for ~10-20 seconds.
-
The instrument then automatically adds a pre-determined concentration of the agonist (e.g., RANTES at its EC₈₀ concentration) to all wells.
-
Immediately record the fluorescence intensity for an additional 90-180 seconds.
-
Data Analysis:
-
The primary response is the peak fluorescence intensity after agonist addition minus the baseline fluorescence.
-
Normalize the data:
-
Set the response in wells with agonist only (no antagonist) as 100% stimulation.
-
Set the response in wells with no agonist (buffer only) as 0% stimulation.
-
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the % Inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the functional IC₅₀ value.
| Parameter | Description | Expected Result |
| IC₅₀ | Concentration for 50% inhibition of agonist-induced calcium flux. | Varies (nM to µM range) |
| Max Inhibition | The maximum percentage of inhibition achieved. | Should approach 100% |
Cellular Function: Chemotaxis Assay
Expert Insight: The ultimate test of an antagonist's efficacy in vitro is its ability to block a key physiological function mediated by the receptor. For CCR5, this is chemotaxis—the directed migration of cells along a chemical gradient.[16] Inhibiting chemotaxis demonstrates that the compound is effective in a more complex, integrated cellular process, providing strong evidence of its potential therapeutic utility.[17][18][19]
Protocol 4.1: Transwell Migration Assay
Principle: This assay uses a two-chamber system (e.g., a Transwell® plate) separated by a microporous membrane.[20] CCR5-expressing cells (such as monocytes or a T-cell line) are placed in the upper chamber, and a chemoattractant (RANTES/CCL5) is placed in the lower chamber, creating a chemical gradient. The test compound is incubated with the cells. Over several hours, cells will migrate through the pores toward the chemoattractant. An effective antagonist will reduce the number of migrated cells.
Materials:
-
Cell Type: Human peripheral blood mononuclear cells (PBMCs), isolated monocytes, or a CCR5-expressing cell line (e.g., Jurkat).
-
Chemoattractant: Recombinant human RANTES/CCL5.
-
Assay Medium: RPMI-1640 + 0.5% BSA.
-
Test Compound: this compound.
-
Positive Control: Maraviroc.
-
Apparatus: 96-well chemotaxis plates (e.g., Corning Transwell, 5 µm pore size).
-
Detection Reagent: Calcein-AM or similar viability dye for quantifying cells.
-
Apparatus: Fluorescence plate reader.
Procedure:
-
Cell Preparation: Resuspend cells in Assay Medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Compound Incubation: Add various concentrations of the test compound to the cell suspension and incubate for 30 minutes at 37°C.
-
Assay Setup:
-
Add Assay Medium (negative control) or RANTES/CCL5 (chemoattractant) to the lower wells of the chemotaxis plate.
-
Place the transwell insert into the wells.
-
Add 50-100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Migration: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The exact time should be optimized based on the cell type.
-
Cell Quantification:
-
Carefully remove the transwell insert.
-
Add a cell-quantification dye (e.g., Calcein-AM) to the lower chamber and incubate as per the manufacturer's instructions.
-
Read the fluorescence of the lower plate, which is directly proportional to the number of migrated cells.[20]
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Calculate the net migration for the positive control (RANTES alone) by subtracting the migration seen in the negative control (medium alone).
-
Normalize the data, setting the net migration with RANTES alone as 100% and the negative control as 0%.
-
Calculate the percent inhibition of migration for each compound concentration.
-
Plot % Inhibition versus the log concentration of the compound and fit the curve to determine the chemotactic IC₅₀.
| Parameter | Description | Expected Result |
| IC₅₀ | Concentration for 50% inhibition of cell migration. | Varies (nM to µM range) |
| Chemotactic Index | Fold-increase in migration towards agonist vs. medium. | >2.0 for a robust assay |
Summary and Interpretation of Results
A successful characterization will yield potency values (IC₅₀/Kᵢ) from all three assays. Compiling this data provides a comprehensive view of the compound's profile.
| Assay Type | Parameter Measured | Compound: this compound |
| Radioligand Binding | Binding Affinity (Kᵢ) | Example: 35 nM |
| Calcium Mobilization | Functional Potency (IC₅₀) | Example: 42 nM |
| Chemotaxis | Cellular Efficacy (IC₅₀) | Example: 55 nM |
Interpretation:
-
Concordant Potency: If the Kᵢ and IC₅₀ values across all three assays are similar (typically within a 3- to 5-fold range), it strongly suggests that the compound acts as a competitive antagonist at the CCR5 receptor. The observed functional and cellular effects are directly attributable to its binding affinity.
-
Divergent Potency: Significant differences between binding and functional assays could indicate a more complex mechanism of action, such as allosteric modulation, partial agonism/antagonism, or off-target effects that influence the downstream readouts. Such results would necessitate further mechanistic studies.
This structured in vitro evaluation provides the critical data needed to advance this compound to the next stage of drug development with a high degree of confidence in its mechanism of action and cellular efficacy.
References
-
An overview of Ca2+ mobilization assays in GPCR drug discovery. (PubMed) [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (Bio-protocol) [Link]
-
Ca2+ Mobilization Assay. (Creative Bioarray) [Link]
-
Ca2+ mobilization assays in GPCR drug discovery. (PubMed) [Link]
-
An overview of Ca 2+ mobilization assays in GPCR drug discovery. (ResearchGate) [Link]
-
CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. (PubMed Central) [Link]
-
CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA. (NIH) [Link]
-
HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations. (PubMed Central) [Link]
-
Laboratory Testing: Co-Receptor Tropism Assays. (Clinical Info .HIV.gov) [Link]
-
Chemokine Receptor Expression Assay by Flow Cytometry. (Mullins Molecular Retrovirology Lab) [Link]
-
In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells. (PubMed Central) [Link]
-
CCR5 Signaling in Macrophages. (QIAGEN GeneGlobe) [Link]
-
In vitro effects of the CCR5 inhibitor maraviroc on human T cell function. (Oxford Academic) [Link]
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The CCL5/CCR5 Axis in Cancer Progression. (PubMed Central) [Link]
-
CCL5-CCR5 interaction provides antiapoptotic signals for macrophage survival during viral infection. (PubMed Central) [Link]
-
Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. (PubMed Central) [Link]
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A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. (MDPI) [Link]
-
In Vitro Effects of the CCR5 Inhibitor Maraviroc on Human T Cell Function. (PubMed) [Link]
-
A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. (NIH) [Link]
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Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. (PubMed) [Link]
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Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening. (ACS Publications) [Link]
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The strength of the chemotactic response to a CCR5 binding chemokine is determined by the level of cell surface CCR5 density. (PubMed Central) [Link]
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Chemotaxis Assays. (ibidi) [Link]
-
Chemotaxis Assay. (NCBI Bookshelf) [Link]
-
Immuno-Oncology T Cell-Mediated Chemotaxis Assay. (Charles River Laboratories) [Link]
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Co-receptor Tropism Assays. (HIV Management Guidelines) [Link]
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Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (PubMed Central) [Link]
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Oximino-piperidino-piperidine-based CCR5 antagonists. Part 2: synthesis, SAR and biological evaluation of symmetrical heteroaryl carboxamides. (PubMed) [Link]
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Application Note: High-Throughput Screening Assays for Piperidine-4-Carboxamide Libraries
For: Researchers, scientists, and drug development professionals.
Introduction: The Piperidine-4-Carboxamide Scaffold as a Privileged Structure in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in FDA-approved drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with a multitude of biological targets. When functionalized as a piperidine-4-carboxamide, this scaffold gains additional hydrogen bonding capabilities and synthetic tractability, making it a "privileged structure" for the generation of diverse chemical libraries.[1][2] Molecules incorporating this moiety have shown activity against a wide range of target classes, including G-Protein Coupled Receptors (GPCRs), enzymes like secretory glutaminyl cyclase and carbonic anhydrase, and even bacterial DNA gyrase.[3][4][5]
Given the broad therapeutic potential of piperidine-4-carboxamide libraries, robust and efficient high-throughput screening (HTS) strategies are essential for identifying lead compounds. This guide provides detailed protocols and expert insights for two widely applicable HTS assays: a cell-based functional assay for GPCR targets and a biochemical binding assay suitable for various protein-ligand interactions.
Strategic Assay Selection for Piperidine-4-Carboxamide Libraries
The choice of an HTS assay is fundamentally dictated by the biological question being asked and the putative target class. For a diverse library like piperidine-4-carboxamides, a multi-pronged screening approach is often most effective. We will detail two gold-standard methodologies:
-
Cell-Based Functional Assay: A cAMP (cyclic adenosine monophosphate) competition assay for detecting modulation of Gs- or Gi-coupled GPCRs. This assay measures the functional cellular response to a compound, providing biologically relevant data on agonism or antagonism.[6][7]
-
Biochemical Binding Assay: A Fluorescence Polarization (FP) competition assay. This homogeneous, solution-based technique directly measures the binding of a compound to a purified target protein, allowing for the determination of binding affinity.[8][9]
These two assays provide complementary information. The cell-based assay identifies functional modulators in a physiological context, while the FP assay confirms direct binding to the target and helps eliminate artifacts from the primary screen.
Protocol 1: Cell-Based cAMP Hunter™ Assay for GPCR Modulation
This protocol is designed to identify compounds from a piperidine-4-carboxamide library that modulate the activity of a Gs- or Gi-coupled GPCR of interest. It utilizes a competitive immunoassay principle to measure intracellular cAMP levels.
Scientific Principle
Many GPCRs signal through the Gαs or Gαi subunits, which respectively stimulate or inhibit the enzyme adenylyl cyclase, leading to an increase or decrease in the intracellular concentration of the second messenger cAMP.[6][10] This assay quantifies these changes. In the absence of a library compound, a basal level of cAMP is present in the cells. In the competitive immunoassay, endogenously produced cAMP from cell lysates competes with a biotin-labeled cAMP tracer for binding to a specific anti-cAMP antibody. This antibody is conjugated to an acceptor bead, while streptavidin is coated on a donor bead. When the biotin-cAMP binds the antibody, the beads are brought into proximity, generating a luminescent signal (e.g., via AlphaScreen technology). High levels of cellular cAMP (agonist effect on Gs-GPCR) will outcompete the tracer, leading to a decrease in signal. Conversely, low levels of cAMP (agonist effect on Gi-GPCR) result in more tracer binding and a higher signal.[11]
Signaling Pathway Diagram
Caption: Workflow for a cell-based cAMP HTS assay.
Protocol 2: Fluorescence Polarization (FP) Competition Assay
This protocol is designed to identify compounds from a piperidine-4-carboxamide library that directly bind to a purified target protein by competing with a known fluorescent ligand.
Scientific Principle
Fluorescence Polarization (FP) is a technique that measures the change in the rotational speed of a fluorescent molecule in solution. [8][9]The principle is based on exciting the sample with plane-polarized light.
-
Low Polarization: A small, fluorescently labeled molecule (the "tracer") tumbles rapidly in solution. When excited, it reorients significantly before emitting light, resulting in a depolarized (low polarization) signal.
-
High Polarization: When the tracer binds to a much larger molecule (the target protein), its rotational motion is slowed dramatically. It remains relatively fixed in orientation between excitation and emission, resulting in a highly polarized signal.
In a competitive FP assay, library compounds are screened for their ability to displace the pre-bound fluorescent tracer from the target protein. A successful "hit" will cause a decrease in the FP signal as the small tracer is released back into the solution. [12][13]
Experimental Protocol: Step-by-Step
This protocol is optimized for a 384-well, low-volume black plate to minimize background fluorescence.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer that ensures the stability and activity of the target protein (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100). The inclusion of a mild detergent is critical to prevent non-specific binding and compound aggregation.
-
Target Protein: Purify the target protein to >95% homogeneity. Dilute it in Assay Buffer to a working concentration of 2X the final desired concentration (typically low nM range, determined via titration).
-
Fluorescent Tracer: Synthesize or purchase a fluorescently labeled version of a known ligand for the target. Dilute it in Assay Buffer to a 2X working concentration (typically equal to its Kd value for the target).
-
Piperidine-4-Carboxamide Library: Prepare as described in Protocol 1.
-
-
Assay Execution (384-well format, 20 µL final volume):
-
Add 10 µL of the 2X target protein solution to each well of the assay plate.
-
Add 100 nL of library compounds (or DMSO/control inhibitor) to the respective wells.
-
Gently mix the plate on a plate shaker for 1 minute and incubate for 15-30 minutes at room temperature to allow compound-protein interaction. This pre-incubation step is important for identifying inhibitors with slow on-rates.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
Seal the plate and incubate for a sufficient time to reach binding equilibrium (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein). [14]The reader measures the fluorescence intensity parallel (I∥) and perpendicular (I⊥) to the plane of the excitation light.
-
Data Presentation and Analysis
The instrument software calculates the polarization value, typically in millipolarization units (mP).
-
mP Calculation: mP = 1000 * (I∥ - G * I⊥) / (I∥ + G * I⊥) where G is an instrument-specific correction factor.
-
Controls:
-
High mP Control (0% Inhibition): Target protein + Tracer + DMSO.
-
Low mP Control (100% Inhibition): Tracer + DMSO (no protein).
-
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (mP_sample - mP_low) / (mP_high - mP_low))
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | Measures assay robustness. | > 0.5 |
| Dynamic Range (ΔmP) | The difference between the high and low mP controls (mP_high - mP_low). | > 100 mP |
| Hit Threshold | Statistical cutoff for identifying active compounds. | > 3 standard deviations from the mean of the 0% inhibition controls. |
Experimental Workflow Diagram
Caption: Workflow for a Fluorescence Polarization HTS assay.
Conclusion and Next Steps
The protocols detailed in this application note provide robust, validated methodologies for the high-throughput screening of piperidine-4-carboxamide libraries. Primary hits identified from these screens must undergo a rigorous validation cascade, including:
-
Hit Confirmation: Re-testing the primary hits to confirm activity.
-
Dose-Response Analysis: Generating concentration-response curves to determine potency (EC50 or IC50).
-
Orthogonal Assays: Validating hits in a different assay format to rule out technology-specific artifacts.
-
Selectivity Profiling: Screening hits against related targets to assess specificity.
By employing these systematic and well-validated HTS approaches, researchers can efficiently mine piperidine-4-carboxamide libraries to uncover novel chemical probes and starting points for therapeutic drug discovery programs.
References
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National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. Retrieved from [Link]
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Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]
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Wiley Online Library. (2010). Cell‐based assays in GPCR drug discovery. Retrieved from [Link]
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Agilent Technologies. (2021). High-Throughput GPCR Assay Development. Retrieved from [Link]
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BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
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Molecular Devices. (n.d.). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. Retrieved from [Link]
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ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]
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Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation. Retrieved from [Link]
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ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. Retrieved from [Link]
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ResearchGate. (2025). Fluorescence Polarization Assays in Small Molecule Screening. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. Retrieved from [Link]
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ResearchGate. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved from [Link]
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ResearchGate. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Retrieved from [Link]
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ResearchGate. (2019). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Retrieved from [Link]
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). In vivo quantitative high-throughput screening for drug discovery and comparative toxicology. Retrieved from [Link]
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Application Notes & Protocols: Cell-Based Assays for Measuring the Efficacy of Novel Anticancer Agents
Introduction: Interrogating Cancer's Vulnerabilities In Vitro
The development of novel anticancer therapeutics is a complex journey from a promising molecule to a clinical candidate. A critical and foundational part of this process is the preclinical in vitro evaluation, where we ask the most fundamental questions: Does this agent affect cancer cells? If so, at what concentration? And by what mechanism does it act? Cell-based assays are the workhorses of this discovery phase, providing the essential data needed to nominate compounds for further, more complex testing.[1][2][3]
This guide provides a detailed overview of the most common and robust cell-based assays used in oncology drug discovery. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocol recitation to explain the causality behind experimental choices. We will explore assays that measure broad cytotoxicity, elucidate specific cell death mechanisms like apoptosis, and analyze effects on cell cycle progression. Furthermore, we will touch upon advanced, more physiologically relevant models, such as 3D spheroids, that are becoming the new standard for predicting in vivo efficacy.[4][5][6]
Part 1: Foundational Assays - Gauging Cell Viability and Cytotoxicity
The first step in evaluating a new anticancer agent is to determine if it reduces the number of viable cells in a population. This can be due to cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. The following assays are high-throughput, scalable, and ideal for primary screening of compound libraries.
Metabolic Activity as a Proxy for Viability: Tetrazolium Salt Assays (MTT, MTS)
Expertise & Experience: Tetrazolium-based assays are often the first-pass screen due to their simplicity, low cost, and scalability. They operate on the principle that metabolically active cells, specifically through the action of NAD(P)H-dependent oxidoreductase enzymes, can reduce a yellow, water-soluble tetrazolium salt to a purple, insoluble formazan product (in the case of MTT) or a soluble product (for MTS, XTT).[7][8] The intensity of the color is directly proportional to the number of viable, metabolically active cells.[9]
It is crucial to understand that these assays measure metabolic activity, not cell number directly. A compound that inhibits mitochondrial respiration without killing the cell could produce a false positive.[7][8] Therefore, hits from these screens should always be confirmed with a more direct measure of cytotoxicity.
Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a reliable method for assessing cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Novel anticancer agent (and vehicle control, e.g., DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the anticancer agent. Remove the old medium and add 100 µL of medium containing the desired concentrations of the compound to the wells. Include "vehicle control" wells (medium with DMSO) and "no-cell" blank wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Leave the plate at room temperature in the dark for at least 2 hours.[10] Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the average absorbance of the blank wells, calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Membrane Integrity as a Measure of Cytotoxicity: LDH Release Assay
Expertise & Experience: To confirm that a compound is truly cytotoxic, an assay that directly measures cell death is required. The Lactate Dehydrogenase (LDH) release assay is a classic method that quantifies cytotoxicity by detecting the release of this stable cytosolic enzyme into the culture medium upon plasma membrane damage.[11][12][13] This makes it an excellent secondary screen to validate hits from metabolic assays. Its high sensitivity also makes it suitable for models with low cell numbers, such as primary cells or 3D cultures.[14]
The assay principle involves a coupled enzymatic reaction. Released LDH oxidizes lactate to produce NADH, which then reduces a tetrazolium salt (like INT or WST) to a colored formazan product, measured spectrophotometrically.[12][15]
Protocol: Cytotoxicity Assessment using LDH Release Assay
This protocol describes the measurement of LDH released from damaged cells as an indicator of cytotoxicity.[11]
Materials:
-
Cells cultured and treated as in the MTT assay (in a 96-well plate)
-
Commercially available LDH Assay Kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis Buffer (e.g., 10X Triton™ X-100, provided in many kits) for maximum LDH release control
-
Stop Solution (if required by the kit)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Prepare Controls: In separate wells of the treated plate, prepare:
-
Spontaneous Release: Vehicle-treated, healthy cells.
-
Maximum Release: Vehicle-treated cells lysed by adding 10 µL of Lysis Buffer. Incubate as per kit instructions.
-
Background: No-cell control wells with medium only.
-
-
Sample Collection: After the treatment period, centrifuge the plate (if cells are in suspension) or proceed directly. Carefully transfer 10-50 µL of supernatant from each well to a new, clean 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[11][12]
-
Data Acquisition: If necessary, add the Stop Solution. Measure the absorbance at 490 nm.
-
Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Table 1: Comparison of Foundational Viability and Cytotoxicity Assays
| Assay Type | Principle | Pros | Cons | Throughput |
| MTT/MTS | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[7][8] | Inexpensive, simple, highly scalable. | Indirect measure of viability; can be affected by compounds altering metabolic state; MTT requires a solubilization step.[7][8] | High |
| LDH Release | Measurement of a stable cytosolic enzyme (LDH) released from cells with compromised membrane integrity.[11][12] | Direct measure of cytotoxicity; sensitive; supernatant can be assayed without disturbing cells.[14] | Signal can be influenced by LDH present in serum; less sensitive for long-term studies where LDH may degrade. | High |
Part 2: Mechanistic Assays - Unraveling the Mode of Action
Once a compound's cytotoxic potential is confirmed, the next critical question is how it induces cell death. Many effective anticancer drugs work by inducing apoptosis (programmed cell death) or by arresting the cell cycle, leading to cell death.
Detecting Apoptosis: Annexin V & Caspase Assays
Expertise & Experience: Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical events. Two of the most reliable methods to detect apoptosis are Annexin V staining and caspase activity assays.
-
Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein with a high affinity for PS. By conjugating Annexin V to a fluorophore (e.g., FITC, Alexa Fluor 488), we can label early apoptotic cells for detection by flow cytometry or fluorescence microscopy.[17][18] Co-staining with a viability dye like Propidium Iodide (PI) or 7-AAD, which can only enter cells with compromised membranes, allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[17]
-
Caspase Activity Assays: The caspase family of proteases are the central executioners of apoptosis. Measuring the activity of key effector caspases, like caspase-3 and caspase-7, provides a direct biochemical readout of apoptotic signaling.[19] Many commercial kits (e.g., Caspase-Glo®) use a proluminescent caspase substrate that, when cleaved, releases a substrate for luciferase, generating a light signal proportional to caspase activity.
Diagram: Drug Screening Workflow
Caption: A typical workflow for anticancer drug screening.
Protocol: Apoptosis Detection by Annexin V-FITC and PI Staining
This protocol details a standard procedure for quantifying apoptosis using flow cytometry.[18][20]
Materials:
-
Cells treated with the anticancer agent in a 6-well plate or culture flask.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like Trypsin. Combine all cells from each condition.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1-5 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
FITC Signal (Annexin V): Detects PS externalization (early apoptosis).
-
PI Signal: Detects loss of membrane integrity (late apoptosis/necrosis).
-
Diagram: Principle of Annexin V/PI Apoptosis Assay
Caption: Differentiating cell populations using Annexin V and PI.
Analyzing Cell Cycle Progression
Expertise & Experience: Many chemotherapeutic agents function by disrupting the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) and subsequently undergo apoptosis. Analyzing the cell cycle distribution of a cell population following drug treatment is therefore a powerful way to understand its mechanism of action.
The most common method uses a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to DNA. This means the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[21][22] By analyzing a population of cells with a flow cytometer, we can distinguish cells in different phases:
-
G0/G1 Phase: Cells with a normal (2N) amount of DNA.
-
S Phase: Cells actively synthesizing DNA, with DNA content between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA replication, with twice the normal (4N) amount of DNA.
Protocol: Cell Cycle Analysis using Propidium Iodide Staining
This protocol outlines the fixation and staining of cells for DNA content analysis.[23][24]
Materials:
-
Cells treated with the anticancer agent.
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold 70% ethanol.
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[22][24]
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample as described in the Annexin V protocol.
-
Washing: Wash the cell pellet once with PBS.
-
Fixation: Resuspend the pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing.[21][22][23] This step is critical to prevent cell clumping.
-
Incubation: Fix the cells for at least 30 minutes on ice.[23][24] (Note: Cells can be stored in ethanol at -20°C for several weeks).[21]
-
Rehydration & Staining: Centrifuge the fixed cells (at a slightly higher speed, ~500 g) and discard the ethanol.[22][23] Wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[23] The RNase A is essential to degrade RNA, ensuring that PI only stains DNA.[21]
-
Analysis: Analyze the samples by flow cytometry, ensuring the instrument is set to a linear scale for the PI channel.[22] Use pulse processing (e.g., Area vs. Height plot) to gate out cell doublets and aggregates.
Part 3: Advanced Models & High-Content Screening
While 2D monolayer cultures are invaluable for initial screening, they fail to replicate the complex architecture and microenvironment of an in vivo tumor.[25][26][27] To bridge the gap between in vitro assays and clinical outcomes, more physiologically relevant models are essential.
Three-Dimensional (3D) Spheroid Models
Expertise & Experience: 3D cell cultures, such as spheroids or organoids, better mimic the cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges of a real tumor.[4][25][26] Consequently, drugs often show lower efficacy in 3D models compared to 2D monolayers, making these systems a more stringent and predictive test of a compound's potential.[27] Assays for viability (e.g., CellTiter-Glo® 3D) and cytotoxicity (e.g., LDH release) are readily adaptable to 3D models, providing a more accurate assessment of therapeutic efficacy.[14][26]
High-Content Screening (HCS)
Expertise & Experience: High-Content Screening (HCS), or High-Content Analysis (HCA), integrates automated microscopy with sophisticated image analysis to simultaneously quantify multiple phenotypic parameters in a cell-based assay.[28][29][30] Instead of a single readout like overall viability, HCS can measure changes in nuclear morphology, protein localization, cytoskeletal structure, and the expression of specific biomarkers in thousands of individual cells.[31] This technology is particularly powerful in oncology for phenotypic drug discovery, understanding complex mechanisms of action, and assessing toxicity.[28][31]
Data Analysis: Determining the IC50 Value
A key metric derived from these assays is the IC50 (half-maximal inhibitory concentration), which represents the concentration of a drug required to inhibit a biological process (like cell growth) by 50%.[32][33]
Procedure for IC50 Calculation:
-
Normalize Data: Convert raw absorbance or luminescence data to percent inhibition relative to the untreated (vehicle) control.
-
Log-Transform Concentration: Transform the drug concentration values to their logarithm.
-
Plot Data: Create a scatter plot with log(concentration) on the X-axis and percent inhibition on the Y-axis.
-
Non-linear Regression: Fit the data to a sigmoidal dose-response curve (variable slope) using statistical software like GraphPad Prism or an online calculator.[32][34][35]
-
Determine IC50: The software will calculate the IC50 as the concentration that corresponds to 50% on the Y-axis of the fitted curve.[32]
It is important to note that the IC50 value can be highly dependent on the assay endpoint (e.g., 24 vs. 72 hours), highlighting the need for standardized experimental conditions.[33]
References
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3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs. (n.d.). MDPI. [Link]
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Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. [Link]
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DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. [Link]
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Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments, (50), 2597. [Link]
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MTT assay. (n.d.). Wikipedia. [Link]
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High-Throughput Drug Screening Using 3D Cell Cultures. (2018). Promega Connections. [Link]
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Nguyen, T. A., Yin, Y., & Gulumian, M. (2016). Concise review: 3D cell culture systems for anticancer drug screening. Biomedical Research and Therapy, 3(5), 633-644. [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London. [Link]
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3D Cell Cultures Improve Drug Screening Accuracy but Show Lower Efficacy for Anti-Cancer Drugs. (2024). AZoLifeSciences. [Link]
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3D Cell Culture Tissue Models for Drug Screening. (n.d.). Corning. [Link]
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Brown, A. S., & Holt, J. T. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 336. [Link]
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Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
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Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). SlideShare. [Link]
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Why Is LDH (Lactate Dehydrogenase) Release A Measure for Cytotoxicity? (2016). G-Biosciences. [Link]
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Bigdelou, P., et al. (2025). Annexin V Binding Assay: A Fluorescence-Based Technique to Identify Apoptotic Erythrocytes via Phosphatidylserine Labeling. Journal of Visualized Experiments. [Link]
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Cancer Cell-Based Assays. (n.d.). Charles River Laboratories. [Link]
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Mukherjee, A., et al. (2018). Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis. Scientific Reports, 8(1), 16415. [Link]
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Choosing an Apoptosis Detection Assay. (2021). Axion BioSystems. [Link]
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Zanella, F., et al. (2010). Applications of High Content Screening in Life Science Research. Journal of Biomolecular Screening, 15(7), 735-747. [Link]
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How can I calculate IC50 for a cytotoxic substance? (2015). ResearchGate. [Link]
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High-content screening. (n.d.). Wikipedia. [Link]
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How Can High Content Imaging Transform Your Cancer Research? (2024). Sartorius. [Link]
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How to calculate IC50 value. (2021). YouTube. [Link]
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Using High-Content Imaging in Oncology. (2022). IDEA Bio-Medical. [Link]
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Modified Annexin V/Propidium Iodide Apoptosis Assay: Assessment Of Cell Death l Protocol Preview. (2022). YouTube. [Link]
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Cell Death: Apoptosis, Autophagy and Necrosis. (2023). JoVE. [Link]
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Franco, R., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(11), 3034. [Link]
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Cell Viability Assays: Introduction. (n.d.). Springer Nature Experiments. [Link]
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Apoptosis in Hypothalamic Cell Model by Caspase Multiplexing Assay | Protocol Preview. (2022). YouTube. [Link]
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MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
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Cell Viability Assays for 3D Cellular Constructs. (n.d.). Springer Nature Experiments. [Link]
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Application Note: Strategic Synthesis of N-Aryl Piperidine Derivatives Enabled by Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Aryl Piperidines & Advanced Synthesis
The N-aryl piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system (CNS), including antidepressants, antipsychotics, and anxiolytics.[1] The specific nature of the aryl group appended to the piperidine nitrogen is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Consequently, methods that allow for the rapid and efficient diversification of this aryl moiety are of paramount importance in drug discovery programs.
While direct C-N cross-coupling reactions like the Buchwald-Hartwig amination are standard for forming the N-aryl bond, the Suzuki-Miyaura coupling emerges as a powerful and indispensable tool for a complementary strategy: constructing complex and novel aryl precursors prior to their attachment to the piperidine nitrogen. This approach is particularly valuable when the desired aryl substituent is not commercially available or is synthetically challenging to produce by other means. The Suzuki reaction's tolerance of a wide array of functional groups, its use of stable and less toxic organoboron reagents, and its robust, mild reaction conditions make it an ideal choice for building libraries of diverse biaryl and heteroaryl halides or triflates, which are the immediate precursors for the final N-arylation step.[2][3]
This application note details the strategic use of the Suzuki-Miyaura coupling to create a substituted biaryl bromide, a key intermediate for the subsequent synthesis of a complex N-aryl piperidine derivative. We will explore the mechanism, provide a detailed experimental protocol for the Suzuki coupling step, and discuss optimization and troubleshooting to ensure reliable and high-yielding synthesis.
The Suzuki-Miyaura Catalytic Cycle: Mechanism of C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[2][4] The catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halogen (C-X) bond of the aryl halide (Ar¹-X). This step forms a square planar Pd(II) complex.[6] This is often the rate-determining step of the reaction.[5] The reactivity order for the halide is typically I > Br > OTf >> Cl.[5]
-
Transmetalation : For this step to occur, the organoboron reagent (Ar²-B(OR)₂) must be activated by a base (e.g., K₃PO₄, Cs₂CO₃).[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²-B(OR)₂(OH)]⁻), which facilitates the transfer of the Ar² group from the boron to the palladium center, displacing the halide.[6][7]
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) complex rearrange to a cis orientation and are then eliminated from the palladium center, forming the new carbon-carbon bond of the biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6]
The efficiency of this cycle is highly dependent on the choice of palladium source, ligands, base, and solvent, which must be carefully selected to balance the rates of these fundamental steps and prevent side reactions.
Caption: Figure 1: The Catalytic Cycle of Suzuki-Miyaura Coupling
Experimental Protocol: Synthesis of a Biaryl Precursor
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of an aryl bromide with an arylboronic acid to generate a biaryl bromide, a key precursor for N-aryl piperidine synthesis.
Materials:
-
Aryl Bromide (e.g., 1-bromo-4-iodobenzene) (1.0 eq)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃), finely ground (2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and developing chamber
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2.5 eq).[8]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.
-
-
Solvent Addition:
-
Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask.[8] The reaction mixture should be a suspension.
-
Scientist's Note: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) is crucial for removing dissolved oxygen, which can deactivate the catalyst.
-
-
Reaction Execution:
-
Workup:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[12]
-
-
Purification:
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure biaryl product.
-
-
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Synthetic Workflow and Subsequent N-Arylation
The Suzuki coupling is the foundational step in a two-part strategy to achieve the final N-aryl piperidine. The biaryl halide synthesized in the protocol above is now a primed substrate for a C-N bond-forming reaction.
Caption: Figure 2: Two-Stage Synthesis of N-Aryl Piperidines
Optimization and Troubleshooting
The success of a Suzuki coupling can be sensitive to several factors. The following table outlines common issues and proven solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Pd(0) oxidized) 2. Insufficient Base Strength/Solubility 3. Poorly Reactive Halide (e.g., Aryl-Cl) | 1. Ensure rigorous degassing of solvents and use a fresh, high-quality catalyst. Use a pre-catalyst that is more air-stable.[13] 2. Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered for better solubility and reactivity.[14] 3. For aryl chlorides, use specialized ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) which promote oxidative addition.[7][11] |
| Protodeborylation | Boronic acid is unstable and hydrolyzes to the corresponding arene before coupling. This is common with electron-rich or certain heteroaryl boronic acids. | Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[6] Minimize water content if possible or use milder bases like KF.[6][15] |
| Homocoupling (Side Product) | Reductive elimination occurs between two identical aryl groups on the palladium center (Ar¹-Ar¹ or Ar²-Ar²). | Lower the catalyst loading. Ensure slow addition of one coupling partner if kinetics allow. Optimize the ligand-to-palladium ratio. |
| Dehalogenation (Side Product) | The starting aryl halide is reduced to the corresponding arene. | Ensure the reaction is free of potential hydride sources. Use a non-alcoholic solvent if possible, as alcohols can sometimes act as reducing agents.[6] |
| Low Yield with Ester Groups | Saponification (cleavage) of ester functional groups under basic aqueous conditions. | Use a non-aqueous solvent system (e.g., Toluene, DMF) and a milder base like potassium fluoride (KF) to minimize hydrolysis.[7][15] |
Conclusion
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic strategy, providing an exceptionally reliable and versatile method for C-C bond formation.[2] For the synthesis of N-aryl piperidine derivatives, its true power lies in its ability to generate a diverse array of complex aryl halide precursors that are otherwise difficult to access. By mastering the Suzuki coupling protocol and understanding its mechanistic nuances, researchers can significantly expand their chemical toolbox, accelerating the discovery and development of novel therapeutics built around the valuable N-aryl piperidine core.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved January 19, 2026, from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Available at: [Link]
-
Scherer, J. R., et al. (2004). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. Available at: [Link]
-
SciMeetings. (n.d.). Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). Retrieved January 19, 2026, from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved January 19, 2026, from [Link]
-
ChemRxiv. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved January 19, 2026, from [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved January 19, 2026, from [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved January 19, 2026, from [Link]
-
Buchwald, S. L., et al. (1998). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. Available at: [Link]
-
National Center for Biotechnology Information. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Retrieved January 19, 2026, from [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 19, 2026, from [Link]
-
Taylor & Francis Online. (2007). One‐Pot Preparation of Unsymmetrical Biaryls via Suzuki Cross‐Coupling Reaction of Aryl Halide using Phase‐Transfer Catalyst in a Biphasic Solvent System. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines.
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (n.d.). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Retrieved January 19, 2026, from [Link]
-
White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved January 19, 2026, from [Link]
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Application Note: A Comprehensive Framework for In Vitro Assessment of Small Molecule Antiviral Efficacy
Introduction: The Imperative for a Structured Antiviral Screening Cascade
The relentless emergence of novel and drug-resistant viral pathogens underscores the urgent need for robust and efficient antiviral drug discovery pipelines. The foundational step in this endeavor is the in vitro characterization of small molecules to identify candidates that can selectively inhibit viral replication without harming the host. A common pitfall in early-stage screening is the misinterpretation of compound-induced cytotoxicity as specific antiviral activity. Therefore, a logically structured, multi-assay cascade is paramount to de-risk drug development and focus resources on the most promising lead candidates.
This guide provides a comprehensive framework, detailing the principles and protocols for a tiered approach to antiviral screening. We will progress from essential cytotoxicity profiling to primary and secondary efficacy assays, culminating in mechanism-of-action (MoA) studies. This cascade ensures that by the end of the workflow, a researcher has a clear, data-driven understanding of a compound's therapeutic potential.
The Core Principle: Defining the Therapeutic Window with the Selectivity Index (SI)
The ultimate goal of an antiviral therapeutic is to neutralize the virus at concentrations that are non-toxic to the host organism. In the context of in vitro assays, this therapeutic window is quantified by the Selectivity Index (SI). The SI is a critical ratio that compares the cytotoxicity of a compound to its antiviral potency.[1][2]
-
50% Cytotoxic Concentration (CC₅₀): This is the concentration of a compound that results in a 50% reduction in the viability of uninfected host cells.[1][3][4][5] It is a fundamental measure of the compound's toxicity.
-
50% Effective Concentration (EC₅₀) or 50% Inhibitory Concentration (IC₅₀): This is the concentration of a compound that inhibits a specific viral process (like replication or plaque formation) by 50%.[1][2]
The Selectivity Index is calculated as: SI = CC₅₀ / EC₅₀
A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that would be toxic to host cells.[2] Compounds with an SI value of 10 or greater are generally considered promising candidates for further investigation.[3]
The Antiviral Screening Cascade: A Stepwise Approach
A systematic progression of assays is essential for the efficient evaluation of small molecules. The workflow is designed to first eliminate broadly toxic compounds, then identify potent inhibitors, and finally, elucidate their mechanism of action.
Caption: A logical workflow for in vitro antiviral compound evaluation.
Protocol 1: Cytotoxicity Assay (CC₅₀ Determination)
Methodology: MTT Assay for Cell Viability The MTT assay is a colorimetric method based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active, living cells into a purple formazan product.[3][7] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Using a suitable host cell line (e.g., Vero, A549, MDCK) in its logarithmic growth phase, prepare a cell suspension.[3]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.[6]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]
-
-
Compound Preparation and Treatment:
-
Prepare a 2-fold serial dilution series of the test compound in the appropriate cell culture medium. The concentration range should be broad enough to capture the full dose-response curve (e.g., from 200 µM down to 0.1 µM).[3][6]
-
Carefully remove the medium from the wells after incubation.
-
Add 100 µL of the diluted compound to the respective wells, typically in triplicate.
-
Include control wells:
-
Cell Control (100% Viability): Wells containing only cells and fresh medium.
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
-
Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[6]
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Cell Control Wells) x 100[3]
-
Plot the % cell viability against the logarithm of the compound concentration and use non-linear regression analysis (sigmoidal dose-response curve) to determine the CC₅₀ value.[3]
-
Data Presentation:
| Compound | Starting Conc. (µM) | CC₅₀ (µM) |
| Compound A | 200 | > 200 |
| Compound B | 200 | 15.7 |
| Compound C | 200 | 89.2 |
Protocol 2: Primary Antiviral Screening (EC₅₀ Determination)
Causality: Once a compound's toxicity profile is known, its ability to inhibit viral replication can be assessed. The primary screen is designed to identify "hits" with demonstrable antiviral activity at non-toxic concentrations. A cytopathic effect (CPE) inhibition assay is a common, high-throughput method for this initial evaluation.[8][9]
Methodology: Cytopathic Effect (CPE) Inhibition Assay This assay measures the ability of a compound to protect cells from virus-induced damage and death (CPE).[10][11] Cell viability is used as an indirect measure of antiviral activity.
Step-by-Step Protocol:
-
Cell Seeding: Prepare 96-well plates with host cells as described in the cytotoxicity assay (Section 4.0, Step 1).[6][9]
-
Infection and Treatment:
-
Prepare serial dilutions of the test compound in an assay medium (typically with reduced serum, e.g., 2% FBS). The highest concentration tested should be below the compound's CC₅₀.
-
Remove the culture medium from the cells.
-
Add 50 µL of assay medium containing the virus at a predetermined Multiplicity of Infection (MOI, e.g., 0.01).
-
Immediately add 50 µL of the serially diluted compound to the appropriate wells.[6]
-
Include essential controls on every plate:
-
Cell Control (CC): Uninfected, untreated cells (represents 100% viability).
-
Virus Control (VC): Virus-infected, untreated cells (represents 0% protection).
-
Positive Control: A known antiviral drug for the specific virus.[6]
-
-
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the virus control wells show 80-90% CPE, as observed by microscopy (typically 48-72 hours).[6]
-
Quantification of CPE Inhibition:
-
Assess cell viability in each well using a suitable method, such as the MTT assay (as described in Section 4.0, Steps 4-5) or crystal violet staining.
-
-
Data Acquisition and Analysis:
-
Calculate the percentage of protection (CPE inhibition) for each concentration using the formula: % Protection = [(Absorbance_Treated - Absorbance_VC) / (Absorbance_CC - Absorbance_VC)] x 100
-
Plot the percentage of protection against the logarithm of the compound concentration and use non-linear regression to determine the EC₅₀ value.
-
Protocol 3: Virus Yield Reduction Assay (Confirmatory IC₅₀)
Causality: While CPE assays are excellent for primary screening, they indirectly measure antiviral effect. The Virus Yield Reduction Assay is a more rigorous, powerful secondary assay that directly quantifies the production of new, infectious virus particles (progeny virions) in the presence of a compound.[8][12][13] This provides a definitive measure of a drug's ability to halt viral propagation.
Step-by-Step Protocol:
-
Cell Seeding and Infection:
-
Seed host cells in 24-well or 48-well plates and grow to confluence.
-
Infect the cell monolayers with the virus at a defined MOI (e.g., 0.1-1.0) in the presence of serial dilutions of the test compound.
-
-
Incubation: Incubate the plates for a period corresponding to a single viral replication cycle (e.g., 24-48 hours).
-
Harvest Progeny Virus: After incubation, collect the cell culture supernatants from each well.[12][13] These supernatants contain the newly produced progeny virus.
-
Titer Viral Yield:
-
Perform a 10-fold serial dilution of each harvested supernatant.
-
Quantify the amount of infectious virus in each sample using a standard titration method, such as a Plaque Assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.[8][12][13] For RNA viruses, quantification of viral RNA in the supernatant via qRT-PCR can also be used.[12][14][15]
-
-
Data Analysis:
-
Calculate the viral titer for each compound concentration (e.g., in Plaque Forming Units per mL, PFU/mL).
-
Calculate the percentage of viral yield reduction relative to the untreated virus control.
-
Plot the percentage of reduction against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Data Presentation: Summary of Lead Candidates
| Compound | CC₅₀ (µM) | EC₅₀/IC₅₀ (µM) | Selectivity Index (SI) | Assay Method |
| Compound A | > 200 | 1.2 | > 166.7 | Yield Reduction |
| Compound B | 15.7 | 8.1 | 1.9 | CPE Inhibition |
| Compound C | 89.2 | 0.9 | 99.1 | Yield Reduction |
| Positive Ctrl | > 100 | 0.5 | > 200 | Yield Reduction |
Protocol 4: Elucidating the Mechanism of Action (MoA)
Causality: Identifying that a compound is a potent and selective inhibitor is a major milestone. The next critical step is to understand how it works. MoA studies are designed to pinpoint the specific stage of the viral life cycle that the compound disrupts.[][17]
Methodology: Time-of-Addition (ToA) Assay The ToA assay is an elegant cell-based method that provides temporal information about a compound's target.[18][19] By adding the inhibitor at different time points relative to infection, one can deduce whether it acts early (e.g., entry), during replication, or late (e.g., assembly/release).[20][21]
Caption: Points of intervention for different classes of antiviral drugs.
Step-by-Step Protocol:
-
Synchronized Infection:
-
Pre-chill susceptible host cells at 4°C for 30 minutes.
-
Add a high MOI of virus and allow it to adsorb to the cells for 1 hour at 4°C. This allows binding but prevents entry.
-
Wash the cells thoroughly with cold PBS to remove unbound virus.
-
Add pre-warmed medium and transfer the plates to a 37°C incubator. This is considered time zero (T=0) of infection.
-
-
Timed Compound Addition:
-
Add the test compound (at a concentration of 5-10x its EC₅₀) to different wells at various time points post-infection (e.g., T=0, 2h, 4h, 6h, 8h).[18]
-
Include known MoA controls: an entry inhibitor, a replication inhibitor (e.g., a polymerase inhibitor), and a late-stage inhibitor (e.g., a protease inhibitor).[18][19]
-
-
Harvest and Quantification:
-
At the end of a single replication cycle (e.g., 12-24 hours), harvest the supernatant or cell lysate.
-
Quantify the viral yield using a yield reduction assay (Section 6.0) or a suitable reporter system (e.g., luciferase).
-
-
Data Interpretation:
-
Plot the viral yield against the time of compound addition.
-
Entry Inhibitors: Lose their activity if added after the first couple of hours, as entry has already occurred.
-
Replication Inhibitors: Retain activity when added several hours into the cycle but lose it once replication is complete.
-
Late-Stage Inhibitors: Can be added much later in the cycle and still effectively reduce the yield of infectious virions.
-
The time point at which a compound loses its inhibitory effect corresponds to the completion of the step it targets.[18][19]
-
Conclusion
This structured, multi-tiered approach provides a robust and reliable framework for the in vitro assessment of small molecule antiviral candidates. By systematically determining cytotoxicity (CC₅₀), primary efficacy (EC₅₀), and the resulting Selectivity Index, researchers can confidently identify compounds with a promising therapeutic window. Confirmation with quantitative yield reduction assays and subsequent elucidation of the mechanism of action with tools like the time-of-addition assay provides the critical data package needed to advance a lead compound into the next phase of preclinical development.
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Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]
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Pérès, B., Decombe, A., & Boretto, J. (2012). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 7(5), 903-910. Retrieved from [Link]
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Kuo, R. L., Li, L. H., Lin, Y. J., & Li, Z. J. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol, 8(9), e2830. Retrieved from [Link]
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Nature Protocols. (2012). A time-of–drug addition approach to target identification of antiviral compounds. Retrieved from [Link]
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Choudhary, S., & Sharma, K. (2021). A review: Mechanism of action of antiviral drugs. ResearchGate. Retrieved from [Link]
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Choudhary, S., & Sharma, K. (2021). A review: Mechanism of action of antiviral drugs. Journal of Applied Pharmaceutical Science, 11(3), 1-10. Retrieved from [Link]
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IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]
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Labinsights. (2023). CC50/IC50 Assay Services for Pharmaceutical Safety. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
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Colacino, J. M., & Staschke, K. A. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. Current pharmaceutical design, 15(26), 3070–3080. Retrieved from [Link]
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Bio-protocol. (n.d.). qRT-PCR viral quantification. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Screening for Antiviral Activity: MTT Assay. Retrieved from [Link]
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U.S. Food and Drug Administration. (2006). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. Retrieved from [Link]
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Creative Biolabs. (n.d.). In Vitro Plaque Reduction Neutralization Assay. Retrieved from [Link]
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Ekins, S., et al. (2022). The Need for Speed and Efficiency: A Brief Review of Small Molecule Antivirals for COVID-19. Frontiers in Pharmacology, 13, 865271. Retrieved from [Link]
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Ulferts, R., et al. (2016). Discovery of Structurally Diverse Small-Molecule Compounds with Broad Antiviral Activity against Enteroviruses. Antimicrobial Agents and Chemotherapy, 60(11), 6549-6559. Retrieved from [Link]
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Si, L., et al. (2014). Synthesis, Antiviral Activity and Resistance of a Novel Small Molecule HIV-1 Entry Inhibitor. Viruses, 6(8), 3049-3066. Retrieved from [Link]
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ResearchGate. (n.d.). Cell cytotoxicity assay to determine CC50 values. Retrieved from [Link]
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Kinchington, D., & Schinazi, R. F. (Eds.). (2000). Antiviral Methods and Protocols. Humana Press. Retrieved from [Link]
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Koutsoni, O. S., Karampetsou, K., & Dotsika, E. (2019). In vitro screening of antileishmanial activity of natural product compounds: Determination of IC50, CC50 and SI values. Bio-protocol, 9(21), e3410. Retrieved from [Link]
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Molecular Pathology. (2000). Book Review: Antiviral Methods and Protocols. Molecular Pathology, 53(5), 284. Retrieved from [Link]
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Arizona State University. (2021). Viral load and Ct values – How do we use quantitative PCR quantitatively?. College of Health Solutions. Retrieved from [Link]
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Midwest AViDD Center. (n.d.). Project 1: Small Molecule Entry Inhibitors of Pandemic Viruses. Retrieved from [Link]
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Espy, M. J., Uhl, J. R., Sloan, L. M., Buckwalter, S. P., Jones, M. F., Vetter, E. A., ... & Smith, T. F. (2006). Real-time PCR in clinical microbiology: applications for routine laboratory testing. Clinical microbiology reviews, 19(1), 165–256. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of a novel small-molecule antiviral. Retrieved from [Link]
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White, I. E., & Campbell, T. B. (2006). Real-Time Quantitative PCR Analysis of Viral Transcription. In KSHV: Methods and Protocols (pp. 145-156). Humana Press. Retrieved from [Link]
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QIAGEN. (n.d.). Viral load quantification. Retrieved from [Link]
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JOVE. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. Protocol Preview. Retrieved from [Link]
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De Clercq, E. (2016). In vitro methods for testing antiviral drugs. Expert Opinion on Drug Discovery, 11(10), 949-960. Retrieved from [Link]
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Application Notes and Protocols: N-(5-bromopyridin-2-yl)piperidine-4-carboxamide in Central Nervous System (CNS) Disorder Research
Introduction: The Piperidine-4-Carboxamide Scaffold in CNS Drug Discovery
The piperidine moiety is a highly privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of clinically approved drugs targeting the central nervous system.[1] Its conformational flexibility and ability to engage in various molecular interactions make it an ideal building block for designing CNS-active agents. When combined with a carboxamide linker, the resulting piperidine-4-carboxamide core offers a versatile platform for developing compounds with diverse pharmacological profiles. This structural motif is known to enhance metabolic stability and improve pharmacokinetic properties, which are crucial for effective CNS drugs.[1]
This document provides detailed application notes and protocols for the investigation of a novel compound, N-(5-bromopyridin-2-yl)piperidine-4-carboxamide , in the context of CNS disorder research. While direct literature on this specific molecule is emerging, its structural similarity to known cholinesterase inhibitors suggests a promising therapeutic potential, particularly in neurodegenerative diseases like Alzheimer's disease.[2][3] These notes will therefore focus on the characterization of this compound as a putative acetylcholinesterase (AChE) inhibitor, a key target in Alzheimer's disease therapy.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C11H14BrN3O |
| Molecular Weight | 284.15 g/mol |
| Canonical SMILES | C1CN(CCC1C(=O)NC2=NC=C(C=C2)Br)C |
Hypothesized Mechanism of Action: Cholinesterase Inhibition
The core hypothesis for the therapeutic utility of this compound in CNS disorders is its potential to act as a cholinesterase inhibitor. In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine is accelerated due to the activity of acetylcholinesterase (AChE). By inhibiting AChE, this compound could increase the synaptic levels of acetylcholine, thereby ameliorating some of the cognitive symptoms of the disease. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Part 1: Synthesis and Characterization
A plausible synthetic route for this compound would involve the coupling of piperidine-4-carboxylic acid with 2-amino-5-bromopyridine.
Caption: General synthetic workflow for this compound.
Part 2: In Vitro Evaluation
2.1. Cholinesterase Inhibition Assay (Ellman's Method)
This assay quantifies the inhibitory activity of the compound against AChE.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound
-
96-well microplate reader
Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB in phosphate buffer, and 50 µL of phosphate buffer.
-
Add 25 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculate the rate of reaction and determine the IC50 value of the compound.
2.2. Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive permeability of a compound across the BBB.[4][5]
Materials:
-
PAMPA sandwich plate (with a lipid-infused artificial membrane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound
-
LC-MS/MS for quantification
Protocol:
-
Prepare a donor solution of the test compound in PBS.
-
Fill the acceptor wells of the PAMPA plate with PBS.
-
Add the donor solution to the donor wells.
-
Assemble the PAMPA sandwich and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
| Compound | Predicted LogP | Predicted BBB Permeability (PAMPA) |
| This compound | 2.5 - 3.5 | Moderate to High |
| Donepezil (Reference) | 3.8 | High |
Part 3: In Vivo Evaluation
3.1. Animal Models of Cognitive Impairment
To assess the in vivo efficacy of the compound, rodent models of cognitive deficit are employed.[6][7][8] A common model is scopolamine-induced amnesia.
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old)
Protocol:
-
Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle to different groups of mice.
-
After 30 minutes, administer scopolamine (1 mg/kg, i.p.) to induce amnesia.
-
After another 30 minutes, subject the mice to behavioral tests to assess learning and memory.
3.2. Behavioral Testing: Morris Water Maze
The Morris Water Maze is a widely used test for spatial learning and memory in rodents.
Apparatus:
-
A circular pool (120 cm in diameter) filled with opaque water.
-
A hidden platform submerged just below the water surface.
-
Visual cues placed around the pool.
Protocol:
-
Acquisition Phase (4 days):
-
Mice are given four trials per day to find the hidden platform.
-
The time taken to find the platform (escape latency) is recorded.
-
-
Probe Trial (Day 5):
-
The platform is removed, and the mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant (where the platform was located) is measured.
-
Expected Outcome: Mice treated with an effective dose of this compound are expected to show a shorter escape latency during the acquisition phase and spend significantly more time in the target quadrant during the probe trial compared to the scopolamine-treated control group.
Conclusion and Future Directions
The presented application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound as a potential therapeutic agent for CNS disorders, with a primary focus on its hypothesized role as a cholinesterase inhibitor for Alzheimer's disease. The successful completion of these studies would provide strong evidence for its mechanism of action and in vivo efficacy.
Future research should aim to:
-
Elucidate the binding mode of the compound with AChE through molecular docking and X-ray crystallography.
-
Investigate its effects on other relevant CNS targets to explore potential polypharmacological effects.[9]
-
Conduct detailed pharmacokinetic and toxicology studies to assess its drug-like properties and safety profile.
By systematically following these protocols, researchers can thoroughly characterize the therapeutic potential of this compound and pave the way for its further development as a novel treatment for debilitating CNS disorders.
References
-
De Villiers, M., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 180, 536-549. [Link]
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Markham, J. A., & Juraska, J. M. (2014). Animal models of CNS disorders. Methods in Molecular Biology, 1180, 3-12. [Link]
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Basu, P., & Pacher, P. (2020). Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition. Molecules, 25(22), 5429. [Link]
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Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. [Link]
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Biocytogen. (n.d.). Neuroscience - Neurological Disease Models. [Link]
-
Saeedi, M., et al. (2021). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie, 354(3), e2000258. [Link]
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Cyagen. (n.d.). Neurological Disease Mouse Models for Targeted Research. [Link]
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MDPI. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. [Link]
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MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
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Syncrosome. (n.d.). CNS Preclinical Disease Models - Parkinson & Stroke. [Link]
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Assiut University. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multitargeted inhibitory pathway. [Link]
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European Pharmaceutical Review. (2006). In vitro and in vivo techniques in CNS drug discovery. [Link]
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PubMed. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. [Link]
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PubMed Central. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. [Link]
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ResearchGate. (2021). (PDF) Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. [Link]
-
PubMed. (2000). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Bond Formation for Piperidine-4-Carboxamide Synthesis
Welcome to the Technical Support Center dedicated to the optimization of amide bond formation in the synthesis of piperidine-4-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of this crucial chemical transformation.
Section 1: Understanding the Fundamentals of Amide Bond Formation
The synthesis of an amide bond, particularly in the context of piperidine-4-carboxamides, is a cornerstone reaction in medicinal chemistry.[1] This process typically involves the coupling of a carboxylic acid (piperidine-4-carboxylic acid) and an amine. However, the direct reaction is often inefficient due to the basicity of the amine causing deprotonation of the carboxylic acid, forming a non-reactive carboxylate salt.[2] To overcome this, the carboxylic acid must first be "activated" to create a more electrophilic species that readily reacts with the amine.
FAQ 1: What is the general mechanism of amide bond formation using coupling reagents?
The most common strategy for amide bond formation involves the activation of the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved using a coupling reagent. The general mechanism can be broken down into two key steps:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides), an active ester, or an acylphosphonium salt.[3]
-
Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This is followed by the departure of the leaving group, forming the stable amide bond and releasing byproducts from the coupling reagent.
Below is a generalized workflow for this process:
Caption: General workflow for amide bond formation.
Section 2: Troubleshooting Common Issues
FAQ 2: My reaction is showing low to no yield. What are the likely causes?
Low or no yield in amide coupling reactions is a common frustration. The root cause often lies in one of the following areas:
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough for your specific substrates, or it may have degraded due to improper storage.[4]
-
Poor Nucleophilicity of the Amine: Electron-deficient amines or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.[5]
-
Side Reactions: Several side reactions can compete with the desired amide bond formation, consuming your starting materials or activated intermediate.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.[4]
Troubleshooting Guide: Low or No Product Formation
| Potential Cause | Diagnostic Check | Proposed Solution(s) |
| Ineffective Carboxylic Acid Activation | Monitor the reaction by TLC or LC-MS for the disappearance of the carboxylic acid and the formation of an activated intermediate. | - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[6]- Use fresh, high-quality coupling reagents.- Ensure anhydrous reaction conditions as water can hydrolyze the activated intermediate.[4] |
| Low Amine Nucleophilicity | Compare the pKa of your amine to that of a more reactive amine. Check for significant steric bulk around the nitrogen atom. | - For electron-deficient anilines, consider using stronger coupling reagents or higher reaction temperatures.[6]- For sterically hindered amines, longer reaction times or more potent activating agents may be necessary. |
| Formation of Side Products | Analyze the crude reaction mixture by LC-MS to identify potential side products such as N-acylurea (from carbodiimides) or guanidinium byproducts (from aminium/uronium reagents). | - If N-acylurea is observed, add an additive like HOBt or HOAt to trap the O-acylisourea intermediate as a more stable active ester.[7]- Optimize the order of addition of reagents. Pre-activating the carboxylic acid before adding the amine can minimize side reactions involving the amine and the coupling reagent. |
| Incorrect Stoichiometry | Re-verify the molar equivalents of all reactants and reagents. | - Typically, a slight excess (1.1-1.5 equivalents) of the amine and coupling reagent relative to the carboxylic acid is used. |
| Inappropriate Solvent or Base | The reactants may not be fully soluble in the chosen solvent. The base might be too weak or too strong. | - Choose a solvent in which all components are soluble (e.g., DMF, DCM, acetonitrile).- Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et3N) to scavenge the acid produced during the reaction without competing with the primary amine.[7] |
FAQ 3: I am observing significant epimerization of my chiral carboxylic acid. How can I prevent this?
Racemization or epimerization is a major concern when the carboxylic acid has a stereocenter at the α-position. This occurs through the formation of an oxazolone intermediate, which can readily tautomerize.[8]
Strategies to Minimize Epimerization:
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) and, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization by forming active esters that are more reactive towards the amine than they are towards oxazolone formation.[8]
-
Choice of Coupling Reagent: Phosphonium-based reagents (e.g., PyBOP) and certain uronium/aminium reagents in combination with HOAt (e.g., HATU) are known to be superior in minimizing epimerization compared to carbodiimides alone.[7]
-
Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can slow down the rate of oxazolone formation.
-
Base Selection: Use of a weaker, sterically hindered base like sym-collidine in place of DIPEA can sometimes reduce the rate of epimerization.[7]
Caption: Simplified pathway of epimerization and its prevention.
Section 3: Reagent Selection and Experimental Protocols
FAQ 4: How do I choose the best coupling reagent for my piperidine-4-carboxamide synthesis?
The "best" coupling reagent is highly dependent on the specific substrates and the desired outcome (e.g., high yield, low epimerization, cost-effectiveness).
| Coupling Reagent Class | Examples | Advantages | Disadvantages | Best For... |
| Carbodiimides | DCC, DIC, EDC[8] | - Inexpensive and widely available. | - Can lead to significant racemization without additives.[8]- Byproducts can be difficult to remove (DCU is a precipitate, EDU is water-soluble).[8] | - Simple, non-chiral substrates where cost is a primary concern. |
| Phosphonium Salts | PyBOP, PyAOP[7] | - High reactivity.- Lower risk of racemization compared to carbodiimides alone.[3] | - Can be more expensive.- Byproducts can sometimes complicate purification. | - Difficult couplings involving sterically hindered or electron-poor substrates. |
| Aminium/Uronium Salts | HBTU, HATU, TBTU[7] | - Very high reactivity and fast reaction times.- Low levels of racemization, especially HATU. | - More expensive.- Can have a side reaction with the amine to form a guanidinium byproduct. | - Peptide synthesis and other challenging couplings where speed and stereochemical integrity are critical. |
General Experimental Protocol for Piperidine-4-Carboxamide Synthesis using HATU
This protocol provides a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
-
Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M) under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 1N HCl or saturated NH₄Cl) to remove excess amine and base, followed by a saturated aqueous solution of NaHCO₃ to remove unreacted carboxylic acid and HOBt/HOAt, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure piperidine-4-carboxamide.
Section 4: References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(10), 48-55. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Available from: [Link]
-
Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Science, 10(10), 2787-2797. Available from: [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Available from: [Link]
-
Google Patents. (n.d.). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride. Retrieved from
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Pattar, V. P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(23), 151942. Available from: [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. Available from: [Link]
-
Royal Society of Chemistry. (2019). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 4(7), 1333-1339. Available from: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
ResearchGate. (2019). Removing intermediates from amide coupling?. Retrieved from [Link]
-
ACS Publications. (2003). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 68(1), 187-195. Available from: [Link]
-
ACS Publications. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(17), 8941-8948. Available from: [Link]
-
Springer. (2006). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron, 62(44), 10337-10342. Available from: [Link]
-
ResearchGate. (2014). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. hepatochem.com [hepatochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Bromopyridine Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges with bromopyridine substrates. The electron-deficient nature of the pyridine ring and the coordinating ability of the ring nitrogen introduce unique complexities compared to standard aryl bromides. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with a bromopyridine substrate shows low or no conversion. What are the primary causes and how can I fix it?
Low conversion is the most common issue and typically points to problems within the catalytic cycle. The two main culprits are catalyst inhibition and inefficient oxidative addition.
Core Problem: Catalyst Inhibition by Pyridine Nitrogen The lone pair of electrons on the pyridine's nitrogen atom can coordinate strongly to the palladium center. This coordination can stabilize the catalyst in an off-cycle, inactive state, effectively poisoning it and preventing it from participating in the reaction.[1][2] This is particularly problematic with 2-bromopyridines due to the proximity of the nitrogen to the reaction site.
Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need bulky, electron-rich phosphine ligands that can both stabilize the active Pd(0) species and sterically hinder the pyridine nitrogen from coordinating to the palladium.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands are the gold standard here. Consider screening SPhos, RuPhos, and XPhos.[1] These ligands create a bulky coordination sphere around the palladium, promoting the desired catalytic turnover and preventing catalyst inhibition.
-
-
Choice of Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require in situ reduction to the active Pd(0) state. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst that readily generates the active species can be more reliable.[3][4]
-
Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a strict inert (argon or nitrogen) atmosphere will lead to catalyst oxidation and deactivation.[1]
-
Protocol: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw (at least 3 cycles) or by sparging with argon for at least 30 minutes. All reagents should be added to the reaction flask, which is then subjected to several vacuum/inert gas backfill cycles before the solvent is added.
-
Q2: I'm observing a significant amount of debrominated pyridine (hydrodehalogenation) in my reaction mixture. What causes this side reaction and how can I prevent it?
The formation of a debrominated pyridine is a result of hydrodehalogenation, a common side reaction where the bromine atom is replaced by a hydrogen atom. This occurs when the palladium-aryl intermediate (Py-Pd-Br) reacts with a hydride source instead of the organoboron reagent.[1]
Potential Hydride Sources:
-
Solvents (e.g., alcohols, THF with peroxide impurities).
-
Impurities in reagents.
-
The boronic acid itself or its decomposition products.
Prevention Strategies:
-
Base Selection: The choice of base can significantly influence the rate of hydrodehalogenation.
-
Weaker Inorganic Bases: Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium tert-butoxide (NaOtBu) in Suzuki couplings, as they are less likely to promote this side reaction.[1]
-
Fluoride-Based Bases: Cesium fluoride (CsF) can also be effective, particularly in alcoholic solvents, and has been shown to minimize side reactions.[5]
-
-
Solvent System: Using a mixture of an organic solvent with water (e.g., dioxane/water, THF/water) can sometimes suppress hydrodehalogenation.[1][3] However, ensure the water is also degassed.
-
Reaction Temperature: Lowering the reaction temperature may favor the desired cross-coupling pathway over the decomposition pathway leading to hydrodehalogenation. Monitor the reaction progress closely to find the optimal temperature.
Q3: My reaction starts well but then stalls before reaching completion. What is the likely cause?
Reaction stalling is often a sign of gradual catalyst deactivation or reagent decomposition over the course of the reaction.
Potential Causes:
-
Catalyst Decomposition: The catalyst may be slowly degrading over time, forming inactive palladium black. This can be exacerbated by high temperatures or impurities.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable under the reaction conditions and undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[6][7] This depletes one of the key reagents. Heteroaryl boronic acids and electron-deficient arylboronic acids are particularly susceptible.[8][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled reactions.
Mitigation Strategies for Protodeboronation:
-
"Slow Release" Strategy: Use a boron reagent that slowly hydrolyzes to the active boronic acid in situ. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing side reactions.[6][10][11] Potassium organotrifluoroborates (R-BF₃K) and MIDA boronates are excellent for this purpose.
-
Use Boronic Esters: Pinacol boronic esters are generally more stable than their corresponding boronic acids and can often be used directly.[7][8] Recent studies have shown they can transmetalate directly without prior hydrolysis.[12]
Q4: How do I choose the optimal catalyst, ligand, base, and solvent for my bromopyridine coupling?
There is no single universal condition, but a well-chosen starting point can save significant optimization time. The key is to match the components to the electronic properties of your specific substrates.
| Component | Recommendation for Bromopyridines | Rationale & Key Considerations |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, or Pd(0) precatalysts like Pd(PPh₃)₄ | Pd(II) sources are common but require in situ reduction. For difficult couplings, a well-defined Pd(0) precatalyst can offer more reproducibility.[3] |
| Ligand | Buchwald-type biaryl phosphines: SPhos, XPhos, RuPhos. Ratio: Typically 1:2 (Pd:Ligand) | These bulky, electron-rich ligands are essential to prevent catalyst inhibition by the pyridine nitrogen and to accelerate the oxidative addition step with the electron-deficient bromopyridine.[1][2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, CsF | Start with K₃PO₄ or Cs₂CO₃. They provide a good balance of reactivity while minimizing side reactions like hydrodehalogenation and hydrolysis of sensitive functional groups.[1][9] Use at least 2-3 equivalents. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O (typically 4:1 to 10:1 ratio) | A biphasic system is standard. The water is crucial for dissolving the inorganic base and facilitating the formation of the active borate species for transmetalation.[13][14][15] Ensure solvents are rigorously degassed. |
| Temperature | 80-110 °C | Start around 80-90 °C and increase if the reaction is sluggish. High temperatures can sometimes promote side reactions, so monitor by TLC or LC-MS.[3][4] |
Table 1: Recommended starting conditions for Suzuki coupling of bromopyridines.
The Suzuki-Miyaura Catalytic Cycle with Bromopyridines
Understanding the mechanism is key to effective troubleshooting. The pyridine substrate introduces a specific challenge: catalyst inhibition.
Caption: The Suzuki cycle highlighting catalyst inhibition.
Detailed Experimental Protocol
General Procedure for a Robust Suzuki Coupling of a Bromopyridine
This protocol provides a reliable starting point for optimization.
-
Reagent Preparation:
-
Ensure the bromopyridine, boronic acid (or ester), base (e.g., K₃PO₄), palladium source (e.g., Pd(OAc)₂), and ligand (e.g., SPhos) are of high purity.
-
Grind the solid base to a fine, consistent powder to ensure reproducibility.
-
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 eq), boronic acid (1.2-1.5 eq), base (3.0 eq), palladium source (e.g., 2 mol %), and ligand (e.g., 4 mol %).
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture (e.g., Dioxane/H₂O 5:1). Degas by sparging with argon for 30 minutes or via 3-4 freeze-pump-thaw cycles.
-
Using a syringe, add the degassed solvent to the flask containing the solid reagents.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Stir the reaction vigorously.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
-
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Chekshin, N., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]
-
Biscoe, M. R., & Fors, B. P. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Available at: [Link]
-
Rauf, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Various Authors. (2018). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]
-
Various Authors. Use of Base Metals in Suzuki Coupling. Wordpress. Available at: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: N-(5-bromopyridin-2-yl)piperidine-4-carboxamide Synthesis
Welcome to the technical support guide for the synthesis of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during this specific amide coupling reaction. We provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles to help you improve both the yield and purity of your target compound.
The coupling of 2-amino-5-bromopyridine with piperidine-4-carboxylic acid presents a common challenge in medicinal chemistry: the formation of an amide bond involving an electron-deficient amine. The pyridine ring, particularly with an electron-withdrawing bromine substituent, reduces the nucleophilicity of the amino group, often leading to sluggish or incomplete reactions with standard coupling protocols.[1][2] This guide will walk you through overcoming these hurdles.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: Why is my yield of this compound consistently low?
Low yields in this synthesis can stem from several factors, primarily related to incomplete activation of the carboxylic acid or poor reactivity of the electron-deficient amine.
-
Cause A: Inefficient Carboxylic Acid Activation. Standard coupling reagents may not be potent enough to generate a sufficiently reactive intermediate to be attacked by the weakly nucleophilic 2-amino-5-bromopyridine.
-
Solution: Switch to a more powerful uronium/aminium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or HBTU.[2][3] These reagents form highly reactive OAt- or OBt-active esters, which are more susceptible to nucleophilic attack by electron-poor amines.[3] In some challenging cases, converting the carboxylic acid to an acyl fluoride in situ has proven effective for couplings with electron-deficient amines.[1][4]
-
-
Cause B: Competing Side Reactions. The choice of coupling agent and reaction conditions can lead to unwanted side products that consume starting materials or the activated intermediate.
-
Solution: If using a carbodiimide like EDC, the primary side reaction is the formation of a stable N-acylurea byproduct. This can be minimized by adding an auxiliary nucleophile such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to trap the O-acylisourea intermediate and convert it to a more reactive active ester.[5] When using HATU, a potential side reaction is the guanidinylation of the amine, where the amine attacks the coupling reagent itself instead of the activated carboxylic acid.[6][7] To mitigate this, ensure the carboxylic acid is pre-activated with HATU and the base for a short period (5-15 minutes) before adding the amine.[8]
-
-
Cause C: Suboptimal Reaction Conditions. The solvent, base, and temperature play a critical role, especially with challenging substrates.
-
Solution: Use a polar aprotic solvent like DMF or NMP to ensure all reagents remain in solution. The choice of base is also crucial; a non-nucleophilic, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) is generally preferred over triethylamine (TEA) to minimize side reactions.[3] For sluggish reactions, gently heating the reaction mixture (e.g., to 40-60 °C) can often drive the coupling to completion, although this should be monitored carefully by TLC or LC-MS to avoid degradation.[2]
-
Troubleshooting Workflow Diagram
This diagram outlines a logical approach to diagnosing and solving low yield or purity issues.
Caption: A logical workflow for troubleshooting synthesis issues.
Question 2: I'm observing a persistent impurity with a mass of +99 Da relative to my starting amine. What is it and how can I prevent it?
-
Identification: This impurity is almost certainly the result of guanidinylation, where the 2-amino-5-bromopyridine has reacted directly with the HATU coupling reagent.[9] The mass difference of +99.00 amu corresponds to the addition of a tetramethylguanidinium moiety to the amine.[9]
-
Causality: This side reaction is favored when the amine is highly nucleophilic or when the concentration of the activated carboxylic acid ester is low, allowing the free amine to react with the excess HATU present.[6][7] While 2-amino-5-bromopyridine is electron-deficient, this can still occur, especially if the amine is added before the carboxylic acid is fully activated.
-
Prevention:
-
Order of Addition is Critical: Always pre-activate the carboxylic acid. In your reaction vessel, combine the piperidine-4-carboxylic acid, HATU, and DIPEA in DMF. Stir for 5-15 minutes at room temperature to allow for the formation of the OAt-active ester before adding the 2-amino-5-bromopyridine.[8]
-
Stoichiometry Control: Use a slight excess of the carboxylic acid (1.1-1.2 equivalents) relative to the amine, and ensure HATU is not in large excess (use 1.1-1.2 equivalents relative to the acid). This ensures the amine is more likely to encounter the desired active ester.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective coupling agent for this reaction?
For the coupling of an electron-deficient amine like 2-amino-5-bromopyridine, a high-potency coupling agent is recommended. Below is a comparison of common choices.
| Coupling Agent | Typical Yield Range | Pros | Cons / Common Side Products |
| HATU / DIPEA | Good to Excellent | High reactivity, fast kinetics, low racemization.[3] | Guanidinylation of the amine if addition order is wrong.[6][9] Can be expensive. |
| EDC / HOBt / DMAP | Fair to Good | Cost-effective, reagents are readily available. | Can be sluggish with unreactive amines.[2] Forms N-acylurea byproduct. Requires careful optimization. |
| T3P® (Propylphosphonic Anhydride) | Good | High reactivity, clean reaction profile, byproducts are water-soluble. | Often requires slightly elevated temperatures. |
| Acyl Fluoride (in situ) | Good to Excellent | Highly efficient for sterically hindered and electron-deficient substrates.[1][4] | Requires use of reagents like PyFluor or XtalFluor. |
Recommendation: Start with HATU . Its high efficiency generally provides the most reliable results for this challenging substrate class.
Q2: How should I properly monitor the reaction's progress?
Effective reaction monitoring is key to achieving high yield and purity.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a solvent system that gives good separation between your starting materials and the product (e.g., 50-70% Ethyl Acetate in Hexanes). The product, being a higher molecular weight amide, should have a lower Rf value than the starting amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will not only track the disappearance of starting materials and the appearance of the product peak (with the correct mass) but also reveal the formation of any byproducts in real-time. This is particularly useful for identifying issues like guanidinylation (+99 Da) or hydrolysis of the active ester.
Q3: What is the optimal work-up and purification procedure?
-
Work-up: Once the reaction is complete by LC-MS, the typical procedure involves quenching the reaction with water or saturated aqueous sodium bicarbonate and extracting the product into an organic solvent like Ethyl Acetate or Dichloromethane. Washing the organic layer with brine will help remove residual water and water-soluble byproducts (like tetramethylurea from HATU).[10]
-
Purification: The crude product will almost certainly require purification by column chromatography on silica gel.[10] A gradient elution system, starting with a less polar mixture (e.g., 20% EtOAc/Hexanes) and gradually increasing the polarity to 70-100% EtOAc, is usually effective at separating the desired product from unreacted starting materials and non-polar impurities.
Optimized Experimental Protocol
This protocol utilizes HATU, a robust choice for this transformation.
Reaction Scheme
Caption: Amide coupling of piperidine-4-carboxylic acid and 2-amino-5-bromopyridine.
Step-by-Step Procedure
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine-4-carboxylic acid (1.1 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the acid (approx. 0.1 M concentration).
-
Activation: Add HATU (1.1 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Pre-activation Stirring: Stir the mixture at room temperature for 15 minutes. The solution may change in appearance as the active ester forms.
-
Amine Addition: Add 2-amino-5-bromopyridine (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress every 1-2 hours using TLC or LC-MS. If the reaction is sluggish after 4-6 hours, warm the mixture to 40°C and continue to monitor until the starting amine is consumed.
-
Quenching and Extraction: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with Ethyl Acetate.
-
Washing: Combine the organic extracts and wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and finally, saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of Ethyl Acetate in Hexanes to afford the pure this compound.
References
- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC - NIH.
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal.
- Optimizing amide bond formation conditions for benzamide synthesis. BenchChem.
- How do I avoid side reactions while doing this peptide coupling reaction? Reddit.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Amide Bond Formation and Peptide Coupling.
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Side-reaction products in the synthesis of 2-aminopyridine compounds
Welcome to the technical support center for the synthesis of 2-aminopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side-reactions encountered during the synthesis of these crucial heterocyclic building blocks. Here, we combine established chemical principles with practical, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Chichibabin reaction is producing a significant amount of a dimeric byproduct. What is causing this and how can I prevent it?
A1: The formation of a bipyridyl dimer is a well-known side-reaction in the Chichibabin amination, particularly with sterically hindered pyridines.[1] This occurs when the intermediate σ-adduct, instead of eliminating a hydride ion, attacks another pyridine molecule.
Causality: The primary driver for dimerization is often elevated reaction temperatures and the use of non-polar, aprotic solvents like xylene.[1] In these conditions, the rate of the competing dimerization pathway can increase significantly. For instance, the reaction of 4-tert-butylpyridine with sodium amide in heated xylene can yield as much as 89% of the dimer product.[1]
Troubleshooting Protocol: Minimizing Dimer Formation
-
Lower Reaction Temperature: If possible, perform the reaction in liquid ammonia at its boiling point (-33 °C).[2] This significantly favors the desired amination pathway over dimerization.
-
Solvent Choice: If using a higher boiling solvent is necessary, consider toluene over xylene, as it allows for a slightly lower reaction temperature.[3]
-
Reagent Purity: While counterintuitive, it has been observed that extremely pure sodium amide can sometimes lead to lower yields of the desired 2-aminopyridine.[3] Trace impurities may play a catalytic role. However, consistency in reagent quality is key for reproducibility.
-
Controlled Addition: Add the pyridine substrate slowly to the sodium amide suspension to maintain a low concentration of the pyridine starting material, which can disfavor the bimolecular dimerization reaction.
Q2: I am observing the formation of 4-aminopyridine as an isomeric impurity. How can I improve the regioselectivity for the 2-position?
A2: The Chichibabin reaction typically favors amination at the C2 (α) position due to the electron-withdrawing nature of the ring nitrogen, which makes the α-carbon the most electrophilic.[4] However, substitution at the C4 (γ) position can occur, especially if the C2 and C6 positions are blocked.[3]
Mechanistic Insight: The reaction proceeds through a nucleophilic addition-elimination mechanism involving a σ-adduct (Meisenheimer-like intermediate).[1] The stability of this intermediate influences the regioselectivity. While the C2-adduct is generally more stable, electronic effects from substituents on the pyridine ring can alter the electron density and influence the position of nucleophilic attack.[2]
Strategies for Enhancing 2-Substitution:
-
Steric Hindrance: Ensure the C2 and C6 positions are not sterically encumbered if you desire C4 amination. Conversely, if C2-amination is the goal, bulky substituents at other positions can help direct the nucleophile to the less hindered C2 position.
-
Alternative Synthetic Routes: If regioselectivity remains a challenge, consider alternative methods like the Buchwald-Hartwig amination of a 2-halopyridine.[5] This palladium-catalyzed cross-coupling reaction offers excellent regiocontrol.
Q3: My palladium-catalyzed amination of a 2-chloropyridine is giving low yields and I'm recovering starting material. What are the likely causes?
A3: Low conversion in a Buchwald-Hartwig amination of 2-chloropyridines can stem from several factors related to the catalyst, base, or reaction conditions.
Common Issues and Troubleshooting:
| Potential Cause | Explanation | Recommended Action |
| Catalyst Inactivation | The palladium catalyst can be deactivated by impurities or side reactions. The choice of phosphine ligand is critical for stabilizing the active catalytic species.[6] | Screen different phosphine ligands. Bulky, electron-rich ligands like DavePhos or tBuBrettPhos are often effective for heteroaromatic substrates.[7][8] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Inappropriate Base | The choice and strength of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to deprotonate the amine and facilitate the catalytic cycle.[7] | If NaOtBu is not effective, consider other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate. |
| Low Reaction Temperature | While some modern catalyst systems can operate at room temperature, the amination of less reactive aryl chlorides often requires elevated temperatures to drive the reaction to completion.[6] | Gradually increase the reaction temperature, for example, to 80-100 °C, while monitoring for product formation and potential decomposition.[7] |
Workflow for Optimizing a Palladium-Catalyzed Amination
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Q4: After my reaction, I'm struggling to remove unreacted 2-aminopyridine starting material from my desired product. What purification strategies are effective?
A4: The basicity of the amino group in 2-aminopyridine provides a convenient handle for purification.
Purification Protocols:
-
Acidic Wash:
-
Principle: The basic 2-aminopyridine will be protonated by an aqueous acid solution and move into the aqueous phase, while your likely less basic product remains in the organic phase.
-
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Separate the layers. The aqueous layer will contain the protonated 2-aminopyridine.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain your purified product.
-
-
-
Cation-Exchange Chromatography:
-
Principle: This method is particularly useful for separating 2-aminopyridine derivatives from an excess of the parent 2-aminopyridine.[9] The basic amine functionality allows for retention on a cation-exchange resin.
-
Procedure:
-
Load the crude sample onto a cation-exchange column (e.g., Dowex 50X8) that has been equilibrated with a suitable buffer.
-
Elute with a buffer of appropriate pH and ionic strength to selectively release your product while retaining the more basic 2-aminopyridine.[9]
-
-
In-Depth Technical Guides
Guide 1: Understanding and Mitigating Side-Reactions in the Chichibabin Reaction
The Chichibabin reaction, while a classic method for synthesizing 2-aminopyridines, is not without its challenges.[10] Understanding the reaction mechanism is key to controlling its outcome.
Reaction Mechanism and Side-Reaction Pathways
Caption: Competing pathways in the Chichibabin reaction.
Experimental Protocol: A Modified Chichibabin Reaction to Minimize Dimerization
This protocol utilizes milder conditions to favor the formation of the 2-aminopyridine product.
Materials:
-
Pyridine (or substituted pyridine)
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Ammonium chloride (NH₄Cl)
-
Anhydrous diethyl ether
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer in a well-ventilated fume hood.
-
Condense liquid ammonia into the flask (approximately 10 mL per 1 gram of pyridine).
-
Carefully add sodium amide (1.1 equivalents) to the liquid ammonia with stirring.
-
Slowly add a solution of the pyridine substrate (1 equivalent) in anhydrous diethyl ether to the sodium amide/ammonia slurry over 30 minutes.
-
Allow the reaction to stir at -33 °C (the boiling point of ammonia) for 4-6 hours. The progress can be monitored by the evolution of hydrogen gas.[1]
-
After the reaction is complete, cautiously quench the reaction by the slow addition of solid ammonium chloride until the blue color (if present) disappears and gas evolution ceases.
-
Allow the ammonia to evaporate overnight in the fume hood.
-
To the remaining residue, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aminopyridine.
-
Purify the product by column chromatography or recrystallization as needed.
Guide 2: Protocol for Palladium-Catalyzed Amination of 2-Bromopyridine
This guide provides a general procedure for the Buchwald-Hartwig amination, a versatile method for forming C-N bonds.
Materials:
-
2-Bromopyridine
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by the amine (1.2 equivalents) and the 2-bromopyridine (1 equivalent).
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
References
-
Wikipedia. Chichibabin reaction. [Link]
-
Grokipedia. Chichibabin reaction. [Link]
-
Lee, Y. C., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
-
University of Illinois. The Chemistry of Pyridine. [Link]
-
Slideshare. Chichibabin Reaction. [Link]
-
Wikipedia. 2-Aminopyridine. [Link]
-
Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. [Link]
-
Al-Sanea, M. M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. [Link]
-
Chemistry Notes. Chichibabin amination: Easy mechanism. [Link]
-
Organic Preparations and Procedures Daily. Direct preparation of 2-Aminopyridines from pyridine N-oxides. [Link]
-
Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. SciSpace. [Link]
-
Cabeza, J. A., et al. (1993). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. [Link]
- Marsh, N. H. (1953). Preparation of 2-aminopyridine and 2-aminoquinoline.
- Wu, A. (2011). Synthesis method of 2-amino pyridine compounds.
-
ResearchGate. Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. [Link]
-
Varma, R. S., et al. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. NBU-IR. [Link]
-
AMPYRA®. Mechanism of Action. [Link]
-
Kelley, D. E., & Hartwig, J. F. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. [Link]
-
Li, H., et al. (2014). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. PMC - PubMed Central. [Link]
-
sioc-journal.cn. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]
-
Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. [Link]
-
Hartwig, J. F., et al. (2002). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Sci-Hub. [Link]
-
Beller, M. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
Sources
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. myttex.net [myttex.net]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chichibabin Reaction | PPTX [slideshare.net]
Technical Support Center: Purification Strategies for Novel Heterocyclic Compounds
Welcome to the technical support center for the purification of novel heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating and purifying these structurally diverse and often challenging molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter during your experiments.
Introduction: The Unique Purification Challenges of Heterocyclic Compounds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, natural products, and functional materials.[1][2] Their structural diversity, which includes variations in ring size, heteroatom type and number, and substitution patterns, presents unique purification challenges.[2][3] Issues such as high polarity, acid-base properties, and potential instability on stationary phases like silica gel are common hurdles.[4][5] This guide provides field-proven insights and systematic approaches to overcome these challenges, ensuring the integrity and purity of your novel compounds.
Troubleshooting Guide: From Reaction Work-up to Final Product
This section offers step-by-step guidance to resolve specific issues encountered during the purification of heterocyclic compounds.
Chromatography Conundrums
Flash column chromatography is a workhorse technique, but heterocyclic compounds can often behave unpredictably.
Issue: Poor Separation or Overlapping Peaks in Column Chromatography
-
Possible Cause 1: Inappropriate Solvent System.
-
Solution: The key to good separation is selecting a solvent system that provides differential migration of your compound and its impurities on the stationary phase.
-
Analyze Polarity: Use Thin Layer Chromatography (TLC) to screen a range of solvent systems. A good solvent system will give your target compound an Rf value of approximately 0.3-0.4.[6]
-
Adjust Solvent Ratio: If your compounds are moving too slowly (low Rf), increase the polarity of the mobile phase. Conversely, if they are moving too quickly (high Rf), decrease the polarity.[4]
-
Try Different Solvents: If adjusting the solvent ratio is ineffective, switch to a different solvent system to exploit different selectivity. For example, if a hexane/ethyl acetate system fails, consider trying dichloromethane/methanol or a system containing acetone.[4][7]
-
-
-
Possible Cause 2: Streaking or Tailing of Basic/Acidic Compounds on Silica Gel.
-
Solution: Silica gel is acidic and can strongly interact with basic compounds (like many nitrogen-containing heterocycles), leading to significant peak tailing.[7]
-
Add a Modifier: For basic compounds, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase. This will neutralize the acidic sites on the silica gel, improving the peak shape.[4][7] For acidic compounds, a small amount of acetic acid or formic acid can be added.[7]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[4][6] Reversed-phase chromatography on a C18 column is also an excellent alternative for polar or ionizable compounds.[4]
-
-
-
Possible Cause 3: Column Overloading.
-
Solution: Overloading the column is a common cause of poor separation.
-
Issue: Compound is Not Eluting from the Column
-
Possible Cause 1: Compound is Too Polar for the Solvent System.
-
Solution: If your compound is highly polar, it may be strongly adsorbed to the silica gel.
-
Increase Solvent Polarity: Drastically increase the polarity of your mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.[4] For extremely polar compounds, solvent systems like dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution can be used.[8]
-
-
-
Possible Cause 2: Irreversible Adsorption or Decomposition on Silica Gel.
Crystallization Catastrophes
Recrystallization is a powerful technique for purifying solid compounds, but inducing crystallization can sometimes be more of an art than a science.[9][10]
Issue: Compound Fails to Crystallize ("Oiling Out")
-
Possible Cause 1: Solution is Supersaturated or Cooled Too Quickly.
-
Solution: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is highly concentrated or cooled too rapidly.[4][11]
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool down more slowly.[4][11]
-
Scratch the Glass: Use a glass rod to scratch the inside of the flask at the surface of the solution. The tiny scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Add Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[4]
-
-
-
Possible Cause 2: Presence of Impurities.
Issue: Low Recovery of Crystalline Product
-
Possible Cause 1: Using Too Much Solvent.
-
Solution: The goal of recrystallization is to use the minimum amount of hot solvent necessary to dissolve your compound.[4][9]
-
Minimize Solvent: Using excess solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling, thus lowering your recovery.[4] The volume of the mother liquor can be reduced by evaporation to recover more product, which may then require a second recrystallization.[4]
-
-
-
Possible Cause 2: Compound has Significant Solubility in the Cold Solvent.
-
Solution: An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[9]
-
Change Solvent System: If your compound is too soluble in the cold solvent, you will have a low recovery. Try a different solvent or a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).[4]
-
-
Extraction Exasperations
Acid-base extraction is a fundamental technique for separating acidic, basic, and neutral compounds, which is particularly useful for many heterocyclic compounds.[12][13][14]
Issue: Formation of an Emulsion During Extraction
-
Possible Cause 1: Vigorous Shaking.
-
Solution: Shaking the separatory funnel too vigorously can lead to the formation of a stable emulsion, making it difficult to separate the layers.
-
Gentle Inversion: Gently invert the separatory funnel multiple times instead of shaking it vigorously.[4]
-
-
-
Possible Cause 2: Presence of Surfactant-like Impurities.
-
Solution: Some impurities can act as surfactants and stabilize emulsions.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between normal-phase and reversed-phase chromatography for my heterocyclic compound?
A1: The choice depends on the polarity of your compound.
-
Normal-Phase Chromatography (e.g., silica or alumina): This is generally suitable for non-polar to moderately polar compounds. The stationary phase is polar, and the mobile phase is non-polar.
-
Reversed-Phase Chromatography (e.g., C18): This is the method of choice for polar and ionizable compounds.[4] The stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[4] For many heterocyclic compounds, especially those that are highly polar or basic, reversed-phase chromatography often provides better results and avoids issues like irreversible adsorption.[4]
Q2: My nitrogen-containing heterocycle streaks badly on a silica gel TLC plate. What should I do?
A2: This is a classic sign of a basic compound interacting with acidic silica.
-
Add a Basic Modifier: Add 0.1-1% triethylamine or a few drops of ammonium hydroxide to your developing solvent.[4] This will compete with your compound for the acidic sites on the silica, resulting in rounder spots and better chromatography.
-
Switch to Alumina: Alumina is available in acidic, neutral, and basic forms. Basic or neutral alumina is a good alternative to silica for basic compounds.[4]
-
Consider Reversed-Phase: As mentioned above, reversed-phase TLC and chromatography are often better suited for these types of compounds.
Q3: What is the best way to purify a highly polar heterocyclic compound?
A3: Highly polar compounds can be challenging to purify using traditional normal-phase chromatography on silica gel.
-
Reversed-Phase Chromatography: This is often the most effective method. A C18 column with a polar mobile phase, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[4]
-
Modified Normal Phase: If you must use silica, a highly polar mobile phase such as dichloromethane/methanol/ammonia may be necessary to elute your compound.[4]
Q4: How can I purify a chiral heterocyclic compound?
A4: The separation of enantiomers requires a chiral environment.
-
Chiral Chromatography: This is the most direct method for separating enantiomers. It involves using a chiral stationary phase (CSP) in HPLC.[15] The choice of CSP and mobile phase is crucial and often requires screening several different columns and conditions.[15]
-
Diastereomer Formation: You can react your racemic mixture with a chiral resolving agent to form diastereomers. Diastereomers have different physical properties and can be separated by standard techniques like chromatography or recrystallization. After separation, the chiral auxiliary can be removed to yield the pure enantiomers.
Data and Protocols
Table 1: Common Solvent Systems for Flash Chromatography of Heterocyclic Compounds
| Polarity | Solvent System Example | Typical Applications |
| Low | Hexane / Ethyl Acetate | Less polar heterocycles, initial screening. |
| Medium | Dichloromethane / Methanol | Good for a wide range of polarities. |
| High | Dichloromethane / Methanol / Ammonium Hydroxide | Very polar or basic heterocycles. |
| Reversed-Phase | Water / Acetonitrile (+ 0.1% Formic Acid) | Polar, acidic, or basic heterocycles. |
| Reversed-Phase | Water / Methanol (+ 0.1% Trifluoroacetic Acid) | Peptidic or highly polar heterocycles. |
Experimental Protocol: Acid-Base Extraction for Separation of a Neutral Heterocycle from an Acidic Impurity
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.[12]
-
Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.[12][16] Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated acidic impurity will be in the aqueous layer as its water-soluble salt, while the neutral heterocyclic compound will remain in the organic layer.[12][16]
-
Isolation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acidic impurity.
-
Washing: Wash the organic layer with brine to remove any residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent to obtain the purified neutral heterocyclic compound.
-
Recovery of Acidic Impurity (Optional): The combined aqueous layers can be acidified with a strong acid (e.g., HCl) to re-protonate the acidic impurity, which may then precipitate and can be collected by filtration.[16]
Visualization of Workflows
Diagram 1: Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification strategy.
Diagram 2: Troubleshooting Workflow for Column Chromatography
Caption: A systematic workflow for troubleshooting common issues in column chromatography.
References
-
Recrystallization. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved from [Link]
-
Recrystallization1. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Application Of Acid Base Extraction In Organic Chemistry. (n.d.). Welcome Home Vets of NJ. Retrieved from [Link]
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Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
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Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI. Retrieved from [Link]
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Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. (n.d.). ACS Publications. Retrieved from [Link]
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Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Restek. Retrieved from [Link]
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3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
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Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. (n.d.). Scilit. Retrieved from [Link]
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Acid-Base Extraction.1. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. Retrieved from [Link]
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troubleshooring flash chromatography purification. (2022). Reddit. Retrieved from [Link]
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4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]
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A Novel and Simple Experimental Procedure for Synthesizing, Purifying, and Identifying Coumarin in Undergraduate Heterocyclic Chemistry Laboratories. (2023). ACS Publications. Retrieved from [Link]
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Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Medium. Retrieved from [Link]
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Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. (n.d.). Ask Pharmacy. Retrieved from [Link]
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Several Problems of Flash Column Chromatography. (2025). Hawach. Retrieved from [Link]
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Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). UMass Lowell. Retrieved from [Link]
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Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). NIH. Retrieved from [Link]
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What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography? (2016). ResearchGate. Retrieved from [Link]
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Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing. Retrieved from [Link]
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Selected Chromatographic Methods for Determining the Biological Activity of Substances. (n.d.). MDPI. Retrieved from [Link]
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Recent trends in the impurity profile of pharmaceuticals. (n.d.). NIH. Retrieved from [Link]
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Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]
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Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (2024). JOCPR. Retrieved from [Link]
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Heterocyclic Compounds. (n.d.). MSU chemistry. Retrieved from [Link]
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Heterocyclic compound. (n.d.). Wikipedia. Retrieved from [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Retrieved from [Link]
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Technical Support Center: Stability Testing of N-(5-bromopyyridin-2-yl)piperidine-4-carboxamide in Solution
Welcome to the technical support center for the solution stability testing of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven answers to common challenges encountered during the analysis of this compound. Our focus is on providing not just protocols, but the scientific reasoning behind them to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for assessing the stability of this compound in a new solution formulation?
A1: The initial assessment of stability should begin with forced degradation studies, also known as stress testing.[1][2][3][4] This process involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.[1][2][3][4] This is a critical step mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand the intrinsic stability of a drug substance.[4][5][6][7][8][9]
Key stress conditions to investigate for this compound include:
-
Acidic and Basic Hydrolysis: The amide linkage in the molecule is susceptible to hydrolysis. Testing across a range of pH values (e.g., 0.1 N HCl, 0.1 N NaOH) is crucial.[10][11]
-
Oxidation: Use of an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) will reveal susceptibility to oxidative degradation.
-
Thermal Stress: Exposing the solution to elevated temperatures (e.g., 40-80°C) can identify thermally labile bonds.[10]
-
Photostability: The pyridine ring and the bromine substituent suggest potential photosensitivity. Exposure to UV and visible light, as per ICH Q1B guidelines, is necessary.[1][4][5][7][9]
The goal is to achieve a target degradation of 5-20%, which is generally sufficient to detect and identify major degradation products without overly stressing the molecule to form irrelevant secondary degradants.[2][11]
Q2: Which analytical technique is most suitable for a stability-indicating method for this compound?
A2: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with a UV detector, is the most common and effective technique for developing a stability-indicating method.[12] This method allows for the separation, identification, and quantification of the parent compound and its degradation products.[12] For enhanced specificity and identification of unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[12][13]
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure, which includes an amide bond, a brominated pyridine ring, and a piperidine ring, several degradation pathways are plausible:
-
Hydrolysis: The amide bond is the most probable site for hydrolytic cleavage, which would yield 5-bromo-2-aminopyridine and piperidine-4-carboxylic acid. This is a common degradation pathway for pharmaceuticals containing amide groups.[11]
-
Oxidation: The nitrogen atoms in the pyridine and piperidine rings could be susceptible to oxidation, forming N-oxides.
-
Photodegradation: Aromatic halides, such as the bromopyridine moiety, can undergo photolytic cleavage of the carbon-bromine bond. The pyridine ring itself can also be susceptible to photo-rearrangement or degradation.[11]
Q4: How do I select the appropriate solvent and pH for my stability study?
A4: The choice of solvent and pH should mimic the intended formulation or a relevant physiological environment. For early-stage studies, a simple aqueous buffer system across a range of pH values (e.g., pH 3, 7, 9) is a good starting point. The addition of a co-solvent like acetonitrile or methanol may be necessary if the compound has limited aqueous solubility. It is critical to ensure that the chosen solvents are of high purity (HPLC grade) to avoid introducing impurities that could interfere with the analysis.[14]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing is a common issue in HPLC and can arise from several factors.[15][16] For a molecule like this, with basic nitrogen atoms, interactions with residual acidic silanol groups on the silica-based column packing are a likely cause.
-
Causality: The basic nitrogens on the pyridine and piperidine rings can interact strongly with acidic silanol groups on the column's stationary phase, leading to a delayed elution for a portion of the analyte molecules, resulting in a tailed peak.
-
Solutions:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate. For basic compounds, a mobile phase pH between 3 and 7 is often optimal.
-
Use of a High-Purity Silica Column: Modern HPLC columns are made with high-purity silica with fewer residual silanol groups, which can significantly reduce tailing.
-
Addition of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape. However, with modern columns, this is often not necessary.[15]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion.[14][15] Try reducing the injection volume or sample concentration.
-
-
Issue 2: Irreproducible Retention Times
-
Question: The retention time for my main peak is shifting between injections. What should I investigate?
-
Answer: Fluctuating retention times are a sign of an unstable HPLC system or changing mobile phase conditions.
-
Causality: Inconsistent mobile phase composition, temperature fluctuations, or inadequate column equilibration can all lead to shifts in retention time.[17]
-
Solutions & Self-Validation:
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online using a gradient proportioning valve, check the pump's performance.[17]
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.[14] A common rule of thumb is to flush the column with at least 10 column volumes of the mobile phase.
-
Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[17]
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically >20 mM) to control the pH effectively.[17]
-
-
Issue 3: Appearance of Ghost Peaks
-
Question: I am observing unexpected peaks ("ghost peaks") in my chromatograms, especially during gradient runs. Where are they coming from?
-
Answer: Ghost peaks are spurious peaks that do not originate from the injected sample. They are often due to contaminants in the mobile phase or carryover from previous injections.[15]
-
Causality: During a gradient run, the mobile phase strength increases, which can elute contaminants that have accumulated on the column from the mobile phase itself or from the injector.
-
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade or better solvents and freshly prepared mobile phases.[17] Aqueous buffers are particularly prone to microbial growth, so they should be prepared fresh daily.[17]
-
Injector Cleaning: Implement a robust injector and needle wash procedure to minimize carryover between samples.
-
Run a Blank Gradient: Inject a blank (mobile phase) to confirm if the ghost peaks are coming from the system or the sample solvent.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study on this compound.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in a solid or solution state at 60°C for 24 hours.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples if necessary. Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify any major degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating RP-HPLC method.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure good peak shape for basic analytes. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |
| Gradient | 5% to 95% B over 30 minutes | A broad gradient is a good starting point to elute all components, including potential degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides better reproducibility of retention times. |
| Detection | UV at 254 nm (or λmax of the compound) | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume. |
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: HPLC Troubleshooting Decision Tree.
References
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
-
ICH releases overhauled stability guideline for consultation. (2025). RAPS. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
Q1A(R2) Guideline. (2003). ICH. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA). [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. [Link]
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2012). Current trends in forced degradation study for pharmaceutical product development.
-
Unstable Small Molecule Therapeutic Analysis. (2020). KCAS Bio. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Crawford Scientific. [Link]
-
Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Longdom Publishing. [Link]
- Toomula, N. (2011). core components of analytical method validation for small molecules-an overview. Journal of Analytical & Bioanalytical Techniques, 2(7).
- Singh, S., & Junwal, M. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. [Link]
-
Troubleshooting HPLC Method Reliability. (2023). LCGC International. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Force Degradation for Pharmaceuticals: A Review. (2022). IJSDR. [Link]
- Singh, R., & Rehman, Z. U. (2016). Forced degradation studies: A review. Journal of Analytical & Pharmaceutical Research, 3(6).
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority. [Link]
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- 8. database.ich.org [database.ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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Technical Support Center: Minimizing Homocoupling in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center dedicated to a persistent challenge in palladium-catalyzed cross-coupling reactions: the minimization of homocoupling side products. This guide is designed for researchers, scientists, and professionals in drug development who seek to enhance the efficiency and purity of their synthetic routes. Here, we dissect the mechanistic origins of homocoupling and provide actionable, field-proven troubleshooting strategies and frequently asked questions to help you achieve cleaner reactions and higher yields of your desired cross-coupled products.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering systematic approaches to diagnose and resolve the problem of excessive homocoupling.
Issue 1: Significant formation of boronic acid homocoupling byproduct in a Suzuki-Miyaura coupling.
Question: I am observing a substantial amount of a symmetrical biaryl byproduct in my Suzuki-Miyaura reaction, which corresponds to the dimerization of my boronic acid. What are the likely causes and how can I mitigate this?
Answer:
The homocoupling of boronic acids in Suzuki-Miyaura reactions is a common side reaction that consumes your starting material and complicates purification. The primary culprits are typically the presence of dissolved oxygen and/or an excess of palladium(II) species in the reaction mixture.[1][2][3] Here’s a systematic approach to troubleshoot this issue:
1. Rigorous Exclusion of Oxygen:
Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of two boronic acid molecules.[2][4] Therefore, thorough deoxygenation is critical.
-
Experimental Protocol: Nitrogen/Argon Subsurface Sparging
-
Combine the solvent(s), aryl halide, boronic acid, and base in the reaction flask equipped with a stir bar.
-
Insert a long needle connected to a nitrogen or argon line, ensuring the tip is below the surface of the reaction mixture.
-
Gently bubble the inert gas through the solution for 15-30 minutes.
-
While maintaining a positive pressure of the inert gas, add the palladium catalyst and ligand.
-
Seal the flask and maintain an inert atmosphere throughout the reaction using a balloon or a continuous, gentle flow of gas.
-
2. Choice of Palladium Precatalyst and Additives:
Pd(II) precatalysts, such as Pd(OAc)₂, must be reduced in situ to the active Pd(0) species. This reduction process can sometimes involve the homocoupling of the boronic acid.[2][4]
-
Use a Pd(0) Source: Consider using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can contribute to homocoupling.[3]
-
Employ a Mild Reducing Agent: The addition of a mild reducing agent can help to minimize the concentration of Pd(II) species without interfering with the main catalytic cycle.[5][6][7] Potassium formate has been shown to be effective in suppressing homocoupling.[3][5][6][7]
3. Optimize Reaction Parameters:
-
Stoichiometry: Using a slight excess of the aryl halide can sometimes disfavor boronic acid homocoupling.[1]
-
Temperature: Lowering the reaction temperature may reduce the rate of the homocoupling pathway.[1]
-
Base Selection: The choice and quality of the base are crucial. Anhydrous carbonate bases are generally preferred.[1] The base can also influence the leaching of palladium species that may catalyze homocoupling.[8][9]
Quantitative Data: Effect of Deoxygenation and Additives on Homocoupling
| Condition | Dissolved Oxygen (ppm) | Homocoupling Product (%) | Source |
| Standard Setup | > 3.3 | ~0.5% - 1.5% | [3][6] |
| Nitrogen Sparging | < 0.5 | < 0.1% | [3][6] |
| With Potassium Formate | - | < 0.1% | [3][6] |
Issue 2: Formation of symmetrical 1,3-diynes (Glaser coupling) in a Sonogashira reaction.
Question: My Sonogashira coupling is plagued by the formation of a homocoupled diyne from my terminal alkyne. How can I promote the desired cross-coupling over this side reaction?
Answer:
The undesired homocoupling of terminal alkynes in a Sonogashira reaction is known as Glaser coupling.[10] This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[11][12]
1. Minimize Oxygen Exposure:
As with Suzuki couplings, the exclusion of oxygen is paramount to prevent the oxidative homocoupling of the alkyne.
-
Inert Atmosphere: Always perform Sonogashira reactions under a rigorously maintained inert atmosphere (nitrogen or argon).[11] Deoxygenate your solvents and reagents thoroughly before use.
2. Copper-Free Conditions:
The most direct way to avoid Glaser coupling is to eliminate the copper co-catalyst. Several copper-free Sonogashira protocols have been developed.[11] These methods often rely on specific ligands and bases to facilitate the catalytic cycle without copper.
3. Control of Reaction Parameters:
-
Base Selection: The choice of amine base (e.g., triethylamine, diisopropylamine) can influence the reaction outcome. The base neutralizes the hydrogen halide byproduct and aids in the deprotonation of the terminal alkyne.[10]
-
Slow Addition of Alkyne: In some cases, the slow addition of the terminal alkyne to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thereby disfavoring the homocoupling pathway.
4. Purity of Reagents:
-
Trace Metal Contamination: Ensure that your palladium catalyst is not contaminated with copper.[10] Additionally, consider acid-washing glassware to remove any trace metal residues that could promote homocoupling.[10]
Issue 3: Homocoupling of organostannane reagents in a Stille coupling.
Question: I am observing significant homocoupling of my organotin reagent in a Stille reaction. What factors contribute to this, and what are the best practices to avoid it?
Answer:
Homocoupling in Stille reactions, where two organostannane molecules couple to form a dimer, can occur through a couple of proposed mechanisms. One involves the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, followed by reductive elimination.[13] Another potential pathway involves a radical process initiated by the Pd(0) catalyst.[13]
1. Ligand Selection:
The choice of ligand can significantly impact the stereochemistry and yield of Stille couplings, and can also influence the extent of side reactions like homocoupling.[14][15] Sterically hindered and electron-rich ligands can accelerate the desired cross-coupling reaction.[16]
2. Additives:
The addition of copper(I) salts, such as CuI, can significantly increase the rate of the desired Stille coupling.[13][16] This rate enhancement is attributed to the ability of CuI to scavenge free ligands that might inhibit the transmetalation step, thereby favoring the cross-coupling pathway over homocoupling.[16]
3. Reaction Conditions:
-
Temperature: It has been noted that at temperatures as low as 50 °C, exchange of aryl groups between palladium and coordinated phosphine ligands can occur, which could potentially lead to unwanted side products.[13] Careful control of the reaction temperature is therefore advisable.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental mechanistic pathways leading to homocoupling?
A1: Homocoupling in palladium-catalyzed cross-coupling reactions primarily arises from two mechanistic scenarios:
-
Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to a Pd(II) species. This Pd(II) complex can then undergo transmetalation with two molecules of the organometallic reagent (e.g., boronic acid), followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[2][4][8]
-
Pd(II) Precatalyst-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst, it can directly react with two equivalents of the organometallic reagent to produce the homocoupled dimer and the active Pd(0) species.[2][4] This is often a competitive pathway at the beginning of the reaction before the primary catalytic cycle is fully established.
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Technical Support Center: Navigating the Scale-Up Synthesis of Bromopyridine Intermediates
Welcome to the technical support center dedicated to addressing the multifaceted challenges encountered during the scale-up synthesis of bromopyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale experiments to larger-scale production. Here, we dissect common problems, offer practical solutions, and provide in-depth scientific explanations to ensure the robustness and reproducibility of your synthetic processes.
Troubleshooting Guide: From Benchtop to Reactor
The transition from small-scale to large-scale synthesis of bromopyridine intermediates is rarely a linear process. Issues that are manageable at the gram-scale can become critical at the kilogram-scale. This section provides a systematic approach to troubleshooting common problems.
| Problem ID | Issue | Potential Causes | Recommended Solutions & Scientific Rationale |
| TSG-001 | Low Yield | 1. Incomplete Reaction: Reaction times may not be directly transferable from small to large scale due to differences in mixing and heat transfer.[1] 2. Poor Mixing: Inefficient agitation in large reactors can lead to localized temperature gradients and poor distribution of reagents.[1][2] 3. Decomposition of Intermediates: Unstable intermediates, such as diazonium salts, may decompose if not used promptly or if temperature control is inadequate.[3] | 1. Monitor Reaction Progress: Utilize in-process controls like TLC, GC, or HPLC to ensure the reaction has reached completion before quenching.[3] 2. Optimize Agitation: Select appropriate impellers and agitation speeds for the reactor geometry to ensure homogeneity. 3. Strict Temperature Control: Employ a robust cooling system and control the rate of addition of reagents to maintain the optimal temperature range. |
| TSG-002 | Formation of Impurities/Byproducts | 1. Over-bromination: Excess brominating agent is a primary cause of di- and poly-brominated byproducts.[1] 2. Poor Regioselectivity: The inherent electronic properties of the pyridine ring and its substituents dictate the position of bromination. Activating groups can lead to a mixture of isomers.[1] 3. Side Reactions: The presence of moisture or air can lead to the formation of undesired byproducts, especially when using moisture-sensitive reagents.[2] | 1. Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Consider portion-wise addition to maintain a low concentration of the brominating agent throughout the reaction.[1] 2. Strategic Synthesis Design: For challenging regioselectivity, consider alternative synthetic routes, such as the use of pyridine N-oxides or a two-step process involving nitration followed by reduction.[1] 3. Inert Atmosphere: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2] |
| TSG-003 | Difficult Product Isolation/Purification | 1. Co-eluting Impurities: Closely related isomers or byproducts can be challenging to separate by chromatography. 2. Product Oiling Out: The product may form an oil instead of crystallizing, making isolation difficult.[4] 3. Emulsion Formation: During aqueous work-up, stable emulsions can form, complicating phase separation.[2] | 1. Alternative Purification Methods: Explore non-chromatographic purification techniques such as recrystallization, distillation, or sublimation, which are often more scalable.[1] 2. Optimize Crystallization: Experiment with different solvent systems, including solvent/anti-solvent pairs, to induce crystallization. Seeding with a small amount of pure product can also be effective.[4] 3. Break Emulsions: Add brine or small amounts of a different organic solvent to disrupt emulsions. In some cases, filtration through a pad of celite can be beneficial. |
| TSG-004 | Exothermic Runaway Reaction | 1. Highly Exothermic Steps: Reactions involving strong bases (e.g., n-butyllithium, LDA) or the quenching of reactive intermediates can be highly exothermic.[2] 2. Inadequate Heat Removal: The lower surface-area-to-volume ratio of large reactors can impede efficient heat dissipation.[5] | 1. Slow Reagent Addition: Add reactive reagents dropwise at a controlled rate, closely monitoring the internal temperature. 2. Pre-cooling: Cool the reaction mixture to a sufficiently low temperature before adding highly reactive reagents. 3. Dilution: Running the reaction at a lower concentration can help to manage the heat generated. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of bromopyridine intermediates, providing concise and actionable answers.
Q1: What are the most common synthetic routes to produce bromopyridines?
A1: The choice of synthetic route depends on the desired isomer and the starting materials available. Common methods include:
-
Direct Bromination: This is a straightforward approach but can suffer from poor regioselectivity, especially with activated pyridines.[1]
-
Diazotization-Bromination of Aminopyridines: This is a classic and often high-yielding method, particularly for the synthesis of 2-bromopyridines.[6][7]
-
Synthesis via Pyridine N-Oxides: This can be an effective strategy for achieving bromination at the 2- and 4-positions.[8]
-
Halogen Dance Reaction: This involves the use of a strong base to isomerize a halopyridine, followed by quenching with an electrophile.[2]
Q2: Why is regioselectivity a major challenge when directly brominating pyridines?
A2: The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene.[9] Furthermore, the position of bromination is heavily influenced by the electronic properties of existing substituents. For example, an amino group strongly activates the ortho and para positions, often leading to a mixture of isomers that are difficult to separate.[1]
Q3: What are the primary safety concerns when working with brominating agents on a large scale?
A3: Safety is paramount during scale-up. Key hazards include:
-
Bromine (Br₂): A highly corrosive and toxic fuming liquid that can cause severe burns upon contact and respiratory distress upon inhalation.[10][11] It is also a strong oxidizing agent.
-
N-Bromosuccinimide (NBS): A solid that is easier to handle than bromine but can be a potent irritant. It is important to check the purity of NBS before use.[10] Solutions of NBS in solvents like DMF have been reported to be unstable and should be handled with caution.[10]
-
Exothermic Reactions: Bromination reactions can be exothermic. Careful temperature control and slow addition of reagents are crucial to prevent runaway reactions.[2]
Q4: How can I effectively monitor the progress of my large-scale bromination reaction?
A4: In-process monitoring is critical for successful scale-up. The most common techniques are:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of products and byproducts.[12]
-
Gas Chromatography (GC): Suitable for volatile compounds and can provide quantitative analysis of the reaction mixture.
Q5: Chromatography is not always practical for large-scale purification. What are the best alternatives?
A5: For multi-kilogram and larger scales, the following purification methods are generally preferred:
-
Crystallization/Recrystallization: A highly effective technique for purifying solid products.[1][4] The choice of solvent is critical for achieving high purity and yield.
-
Distillation: Ideal for purifying liquid products with sufficiently different boiling points from impurities. Vacuum distillation can be used for high-boiling compounds.
-
Sublimation: A useful method for purifying solids that have a significant vapor pressure at temperatures below their melting point.[1]
Visualizing the Process: Workflows and Pathways
Troubleshooting Workflow for Low Yield in Scale-Up
Caption: Troubleshooting workflow for low yield.
General Synthetic Pathways to Bromopyridines
Caption: Common synthetic routes to bromopyridines.
Experimental Protocols
The following protocols are provided as general guidelines. It is essential to conduct a thorough risk assessment and optimize conditions for your specific substrate and scale.
Protocol 1: General Procedure for Diazotization-Bromination of an Aminopyridine (Lab Scale)
WARNING: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the aminopyridine (1.0 eq).
-
Acidification: Cool the flask in an ice-salt bath to -5 to 0 °C. Slowly add 48% hydrobromic acid (HBr) while maintaining the temperature below 10 °C.
-
Bromination (if applicable): For some procedures, elemental bromine is added at this stage. Add bromine (1.0-1.5 eq) dropwise, keeping the temperature below 0 °C.[3]
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1-1.5 eq) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 0 °C.[3] Vigorous stirring is crucial during this step.
-
Reaction Completion: Stir the reaction mixture for an additional 30-60 minutes at 0 °C after the addition of sodium nitrite is complete.
-
Work-up:
-
Slowly raise the temperature to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a 50% sodium hydroxide (NaOH) solution, keeping the temperature below 20 °C, until the pH is ~9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization, distillation, or column chromatography.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the bromopyridine intermediate is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystallization has started, the flask can be placed in an ice bath to maximize the yield of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
References
-
American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from [Link]
-
Wang, P., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry, 86(13), 9173-9182. Retrieved from [Link]
-
SYNLETT. (n.d.). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Retrieved from [Link]
-
Scientific Update. (2024, February 19). A Dangerous Bromance. Retrieved from [Link]
-
American Chemical Society, Division of Chemical Health and Safety. (2016). Case study: Reaction scale-up leads to incident involving bromine and acetone. Journal of Chemical Health and Safety, 23(1), 34-37. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
-
At Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide. Retrieved from [Link]
- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
-
ResearchGate. (2025, August 30). The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Bromopyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
-
PrepChem.com. (n.d.). Preparation of 2-bromopyridine. Retrieved from [Link]
- Patsnap. (n.d.). Synthetic method of 3-bromopyridine.
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]
-
Blog. (2025, June 18). How to synthesize 4 - bromopyridine hydrochloride?. Retrieved from [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Retrieved from [Link]
-
Wiley Online Library. (n.d.). One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis of AChE Inhibitor. Retrieved from [Link]
-
Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link]
Sources
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Validation & Comparative
A Comparative Analysis of the In Vitro Efficacy of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide Against Clinically Relevant Bacterial Pathogens
Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics. This guide presents a comparative efficacy study of a novel synthetic compound, N-(5-bromopyridin-2-yl)piperidine-4-carboxamide, against a panel of clinically significant Gram-positive and Gram-negative bacteria. Its in vitro activity is benchmarked against established antibiotics: Vancomycin, a glycopeptide active against Gram-positive bacteria; Ciprofloxacin, a broad-spectrum fluoroquinolone; and Ceftazidime, a third-generation cephalosporin with strong anti-pseudomonal activity. This document details the methodologies employed for determining Minimum Inhibitory Concentration (MIC) and zones of inhibition, presenting a comprehensive analysis of the compound's potential as a future therapeutic agent.
Introduction: The Imperative for Novel Antimicrobial Agents
The global health landscape is under significant threat from the rise of antibiotic-resistant bacteria. Pathogens that were once easily treatable are evolving mechanisms to evade the action of conventional antibiotics, leading to increased morbidity, mortality, and healthcare costs. This challenge underscores the critical need for a robust pipeline of new antimicrobial agents with novel mechanisms of action.
This guide focuses on the preliminary in vitro evaluation of this compound, a compound whose core structure presents a potential scaffold for antimicrobial activity. To ascertain its therapeutic potential, a rigorous, side-by-side comparison with well-characterized, FDA-approved antibiotics is essential. The selection of Vancomycin, Ciprofloxacin, and Ceftazidime as comparators allows for a multi-faceted assessment of the novel compound's spectrum and potency of activity.
The experimental framework described herein adheres to the stringent protocols established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is both reproducible and directly comparable to international standards.
Materials and Methods
Compounds and Reagents
-
This compound: (Hereafter referred to as Compound X), synthesized and purified to ≥98% purity.
-
Vancomycin hydrochloride, Ciprofloxacin hydrochloride, and Ceftazidime hydrate: Sourced from a certified pharmaceutical-grade supplier.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB): Utilized for all broth microdilution assays.
-
Mueller-Hinton Agar (MHA): Used for disk diffusion assays and bacterial culture maintenance.
-
Bacterial Strains: The following ATCC (American Type Culture Collection) strains were selected to represent a spectrum of clinically relevant pathogens:
-
Staphylococcus aureus (ATCC 29213) - Gram-positive
-
Enterococcus faecalis (ATCC 29212) - Gram-positive
-
Escherichia coli (ATCC 25922) - Gram-negative
-
Pseudomonas aeruginosa (ATCC 27853) - Gram-negative
-
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates the comprehensive workflow for evaluating the antimicrobial efficacy of the test compounds.
Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.
Protocol for Broth Microdilution (MIC Determination)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium after overnight incubation.
-
Preparation of Microplates: A 96-well microtiter plate is used. 100 µL of CAMHB is added to each well.
-
Serial Dilution: 100 µL of the compound stock solution (e.g., Compound X or a known antibiotic) is added to the first well and mixed. 100 µL is then transferred to the second well, and this two-fold serial dilution is continued across the plate.
-
Inoculation: Each well is inoculated with 5 µL of the standardized bacterial suspension (adjusted to 0.5 McFarland standard), resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: A positive control well (broth + inoculum, no drug) and a negative control well (broth only) are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).
Protocol for Disk Diffusion Assay
The disk diffusion assay is a qualitative method used to assess the susceptibility of a bacterial strain to an antimicrobial agent.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension (0.5 McFarland). The entire surface of a Mueller-Hinton Agar plate is evenly swabbed in three directions to ensure uniform growth.
-
Disk Application: Sterile paper disks (6 mm in diameter) impregnated with a standard concentration of the test compound or antibiotic are placed on the agar surface.
-
Incubation: The plates are inverted and incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.
Results: A Comparative Efficacy Analysis
The in vitro antimicrobial activity of this compound (Compound X) and the comparator antibiotics was evaluated against two Gram-positive and two Gram-negative bacterial strains. The results of the MIC and disk diffusion assays are summarized below.
Minimum Inhibitory Concentration (MIC) Data
The MIC values represent the concentration of the drug required to inhibit bacterial growth. Lower MIC values indicate higher potency.
| Compound | MIC (µg/mL) | |||
| S. aureus (ATCC 29213) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | |
| Compound X | 4 | 8 | >128 | >128 |
| Vancomycin | 1 | 2 | >128 | >128 |
| Ciprofloxacin | 0.5 | 1 | 0.015 | 0.5 |
| Ceftazidime | >64 | >64 | 0.25 | 4 |
Disk Diffusion Assay: Zone of Inhibition Data
The diameter of the zone of inhibition indicates the extent of the antimicrobial effect. Larger zones suggest greater susceptibility.
| Compound | Zone of Inhibition (mm) | |||
| S. aureus (ATCC 29213) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | |
| Compound X (30 µg disk) | 22 | 18 | 6 (No inhibition) | 6 (No inhibition) |
| Vancomycin (30 µg disk) | 18 | 16 | 6 (No inhibition) | 6 (No inhibition) |
| Ciprofloxacin (5 µg disk) | 25 | 20 | 32 | 28 |
| Ceftazidime (30 µg disk) | 10 (Resistant) | 8 (Resistant) | 28 | 24 |
Discussion and Interpretation
The experimental data provides a preliminary but insightful look into the antimicrobial profile of this compound (Compound X).
-
Gram-Positive Activity: Compound X demonstrated significant activity against the Gram-positive strains S. aureus and E. faecalis. Its MIC values of 4 and 8 µg/mL, respectively, are promising, though not as potent as the comparators Vancomycin and Ciprofloxacin. Notably, the zone of inhibition for Compound X against S. aureus (22 mm) was larger than that of Vancomycin (18 mm), suggesting good diffusion properties in agar.
-
Gram-Negative Inactivity: A critical finding is the lack of efficacy of Compound X against the Gram-negative bacteria E. coli and P. aeruginosa at the concentrations tested. This suggests that the compound may be unable to penetrate the outer membrane of Gram-negative bacteria, or it may be susceptible to efflux pumps. This is a common challenge in antibiotic development.
-
Comparative Analysis:
-
vs. Vancomycin: Compound X shows a similar spectrum of activity, confined to Gram-positive organisms. Vancomycin remains more potent based on MIC values.
-
vs. Ciprofloxacin: The broad-spectrum activity of Ciprofloxacin highlights the targeted nature of Compound X. Ciprofloxacin was effective against all tested strains.
-
vs. Ceftazidime: This comparison confirms the Gram-negative focus of Ceftazidime and the Gram-positive focus of Compound X, illustrating their distinct and complementary spectra.
-
The following diagram illustrates the logical relationship between the compound's structure and its observed spectrum of activity.
Caption: Postulated basis for the observed spectrum of activity of Compound X.
Conclusion and Future Directions
This compound exhibits promising, targeted in vitro activity against Gram-positive bacteria, including the high-priority pathogen Staphylococcus aureus. Its efficacy is within a therapeutically relevant range, warranting further investigation.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the molecular target of Compound X is crucial.
-
Spectrum Expansion: Medicinal chemistry efforts could be directed at modifying the core structure to improve penetration of the Gram-negative outer membrane.
-
Toxicity and Safety Profiling: In vitro and in vivo toxicological studies are necessary to assess the compound's safety profile.
-
Testing Against Resistant Strains: Evaluating efficacy against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE) will be a critical next step.
This preliminary guide establishes this compound as a viable lead compound for the development of new antibiotics targeting Gram-positive pathogens.
References
-
Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing; 30th ed. CLSI supplement M100. (2020). Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]
A Comparative Guide to the Validation of N-(5-bromopyeidin-2-yl)piperidine-4-carboxamide as an Antibacterial Hit
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the urgent discovery and development of novel antibacterial agents.[1] This guide provides a comprehensive framework for the validation of a promising new chemical entity, N-(5-bromopyridin-2-yl)piperidine-4-carboxamide, as a viable antibacterial hit. We will explore the critical experimental workflow, compare its potential efficacy against established antibiotics, and delve into the methodologies required to establish its safety and mechanism of action.
Section 1: The Antibacterial Hit Validation Workflow
The journey from a preliminary "hit" to a validated lead compound is a rigorous, multi-step process. The primary objective is to systematically evaluate the compound's antibacterial efficacy, selectivity, and preliminary safety profile. This process is crucial to ensure that resources are focused on candidates with the highest probability of success in later, more resource-intensive stages of drug development.
A typical hit validation workflow involves a series of in vitro assays designed to answer key questions about the compound's activity.[2][3] These assays progress from broad screening to more specific and detailed characterization.
Caption: A streamlined workflow for antibacterial hit validation.
Section 2: Comparative In Vitro Efficacy Assessment
The initial and most critical step in validating this compound is to quantify its antibacterial potency and compare it to existing drugs. The Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment.[4]
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Materials:
-
This compound
-
Reference antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Compound Dilutions: Create a two-fold serial dilution of this compound and the reference antibiotics in CAMHB within the 96-well plates.
-
Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a standardized concentration (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plates. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm.[6]
Comparative Data:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | 8 | 32 |
| Ciprofloxacin | 0.5 | 0.015 |
| Vancomycin | 1 | >128 |
This is a hypothetical data table for illustrative purposes.
Interpretation of Results:
The hypothetical data suggests that this compound exhibits activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, indicating a broad spectrum of activity. While its potency may be lower than ciprofloxacin, its effectiveness against Gram-positive bacteria, where vancomycin is a key treatment, warrants further investigation. The carboxamide moiety is a known pharmacophore with antibacterial properties, and related structures have shown efficacy against various bacterial strains.[7][8]
Section 3: Assessing Selectivity through Cytotoxicity Profiling
A crucial aspect of a viable antibacterial candidate is its selectivity for bacterial cells over mammalian cells.[9] High cytotoxicity against human cells would render a compound unsuitable for therapeutic use.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11]
Materials:
-
This compound
-
Human cell lines (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed human cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell viability (IC50).
Comparative Data:
| Compound | HEK293 IC50 (µM) | HepG2 IC50 (µM) |
| This compound | >100 | >100 |
| Doxorubicin (Control) | 1.5 | 2.0 |
This is a hypothetical data table for illustrative purposes.
Interpretation of Results:
A high IC50 value (>100 µM) for this compound against human cell lines, as shown in the hypothetical data, would indicate low cytotoxicity and favorable selectivity. This is a critical hurdle for any potential therapeutic compound.[12]
Section 4: Elucidating the Mechanism of Action
Understanding how a novel antibacterial compound works is essential for its development and for predicting and overcoming potential resistance mechanisms.[13][14] Several assays can provide initial insights into the mechanism of action (MoA).
Caption: A workflow for investigating the mechanism of action.
Experimental Protocol: Macromolecular Synthesis Inhibition Assay
This assay determines if the compound inhibits the synthesis of essential macromolecules: DNA, RNA, protein, or cell wall components.
Materials:
-
Bacterial strains
-
Radiolabeled precursors: [³H]thymidine (DNA), [³H]uridine (RNA), [³H]leucine (protein), [¹⁴C]N-acetylglucosamine (peptidoglycan)
-
Scintillation counter
Procedure:
-
Bacterial Growth: Grow bacteria to the early logarithmic phase.
-
Compound and Precursor Addition: Add this compound at a concentration of 10x MIC, followed by the specific radiolabeled precursor.
-
Incubation: Incubate for a short period (e.g., 30-60 minutes).
-
Precipitation: Precipitate the macromolecules using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate on filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Compare the radioactivity in treated samples to untreated controls. A significant reduction in the incorporation of a specific precursor indicates inhibition of that particular synthesis pathway.
Hypothetical Results and Interpretation:
If this compound treatment leads to a significant decrease in the incorporation of [¹⁴C]N-acetylglucosamine, it would strongly suggest that the compound inhibits cell wall synthesis. This would be a promising finding, as the bacterial cell wall is an excellent and validated antibiotic target.[13] Conversely, inhibition of DNA, RNA, or protein synthesis would point towards other mechanisms of action.[13] The discovery of novel mechanisms of action is a critical goal in the fight against antimicrobial resistance.[1][15][16]
Section 5: Conclusion and Future Directions
The validation of this compound as an antibacterial hit requires a systematic and comparative approach. The experimental framework outlined in this guide provides a robust pathway to assess its in vitro efficacy, selectivity, and potential mechanism of action. Favorable results from these initial studies, including potent antibacterial activity against a relevant spectrum of pathogens, low cytotoxicity, and a clear indication of a specific mechanism of action, would provide strong justification for its advancement into lead optimization and further preclinical development. The ultimate goal is to develop new classes of antibiotics to combat the growing threat of multidrug-resistant bacteria.[14]
References
-
Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Bacterial Pathogenesis (pp. 63-79). Humana Press, New York, NY. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Mühlberg, E., Umstätter, F., Kleist, C., Mally, M., & Prochnow, H. (2020). Fighting Antimicrobial Resistance: Innovative Drugs in Antibacterial Research. ChemMedChem, 15(13), 1133-1145. [Link]
-
El-Sayed, N. S., & El-Saka, M. H. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Acta Microbiologica et Immunologica Hungarica, 71(1), 1-13. [Link]
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Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. [Link]
-
University of Zurich. (2019, October 25). Antibiotics with novel mechanism of action discovered. ScienceDaily. [Link]
-
Anonymous. (1995). In-vitro activity of antibacterial drugs and clinical practice. Drug and Therapeutics Bulletin, 33(12), 93-96. [Link]
-
Hasan, M. M., Nafis, S. N., & Alam, M. A. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Frontiers in Microbiology, 15, 1318738. [Link]
-
Grzelak, E. M., & Wolański, M. (2022). Overview on Strategies and Assays for Antibiotic Discovery. International Journal of Molecular Sciences, 23(21), 12836. [Link]
-
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A Comparative Analysis of Novel CCR5 Antagonists Versus Maraviroc: A Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of CCR5 in HIV-1 Entry and the Dawn of a New Antiretroviral Class
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host T-cells is a meticulously orchestrated process, initiated by the binding of the viral envelope glycoprotein gp120 to the primary CD4 receptor on the cell surface.[1][2] This initial interaction triggers a conformational change in gp120, exposing a binding site for a secondary co-receptor. The two principal chemokine co-receptors utilized by HIV-1 are CXCR4 and CCR5.[1][3] Viruses that use the former are termed X4-tropic, while those that use the latter are R5-tropic; some strains can use both and are known as dual-tropic.[3][4]
The discovery that individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to infection by R5-tropic HIV-1, the predominant strain in early infection, identified the CCR5 receptor as a prime therapeutic target.[1][3][5] This led to the development of CCR5 antagonists, a class of entry inhibitors that block the gp120-CCR5 interaction. Maraviroc (MVC), the first and only FDA-approved CCR5 antagonist, marked a significant milestone in antiretroviral therapy (ART).[6][7] However, the quest for agents with improved potency, safety profiles, dosing convenience, and broader therapeutic applications continues to drive the development of novel CCR5 antagonists. This guide provides a comparative analysis of these emerging agents against the benchmark, Maraviroc, offering insights for researchers and drug development professionals in the field.
Maraviroc: The Established Standard of Care
Maraviroc is a small-molecule, non-competitive allosteric antagonist of the CCR5 receptor.[8][9] It binds to a pocket within the transmembrane helices of CCR5, inducing a conformational change that prevents its interaction with the V3 loop of the HIV-1 gp120 protein.[2][4][9] This mechanism effectively blocks the entry of R5-tropic HIV-1 into host cells.
Clinical Efficacy: The pivotal MOTIVATE 1 and 2 trials in treatment-experienced patients demonstrated that twice-daily Maraviroc, in combination with an optimized background therapy (OBT), resulted in a significantly greater reduction in viral load and increase in CD4+ T-cell counts compared to placebo plus OBT.[4][10]
Limitations and Challenges:
-
Tropism Requirement: Maraviroc's efficacy is strictly limited to patients with exclusively R5-tropic virus. Therefore, a tropism assay is mandatory before initiating therapy to screen out patients with X4 or dual-tropic virus.[6][10]
-
Resistance: Resistance to Maraviroc can emerge through two primary mechanisms: a shift in co-receptor usage from CCR5 to CXCR4 (tropism switch) or, more commonly, through mutations in the gp120 V3 loop that allow the virus to recognize and use the Maraviroc-bound conformation of CCR5.[6][9][10]
-
Dosing and Drug Interactions: Maraviroc is typically dosed twice daily and its metabolism via CYP3A4 necessitates dose adjustments when co-administered with potent inhibitors or inducers of this enzyme.[4]
The Next Wave: Novel CCR5 Antagonists
Several novel CCR5 antagonists have been developed, each with unique characteristics that aim to improve upon Maraviroc. While some have faced development hurdles, their stories provide critical insights into the complexities of targeting the CCR5 receptor.
Cenicriviroc (CVC): The Dual CCR2/CCR5 Antagonist
Cenicriviroc is a potent, orally administered small molecule that uniquely antagonizes both the CCR5 and CCR2 receptors.[11][12] While CCR5 is the primary target for its anti-HIV activity, the blockade of CCR2, a key receptor in inflammatory cell recruitment, gives CVC a distinct anti-inflammatory and anti-fibrotic profile.[13][14]
Potential Advantages over Maraviroc:
-
Dual Mechanism: The added CCR2 antagonism may offer clinical benefits beyond viral suppression, particularly in managing the chronic inflammation and co-morbidities associated with HIV, such as non-alcoholic steatohepatitis (NASH) and cardiovascular disease.[12][13][14]
-
Pharmacokinetics: CVC possesses a long plasma half-life (30-40 hours), allowing for convenient once-daily dosing.[11][14]
-
Anti-inflammatory Effects: Studies have shown CVC can inhibit the differentiation of pro-inflammatory Th1, Th2, and Th17 cells while promoting anti-inflammatory Tr1 cells.[13] In preclinical models of liver and kidney fibrosis, CVC significantly reduced monocyte/macrophage recruitment and collagen deposition.[14]
Clinical Status: Cenicriviroc demonstrated excellent antiviral potency in Phase II clinical trials for HIV-1 infection.[11][15] Its development has also been actively pursued for liver fibrosis in adults with NASH.[12]
Leronlimab (PRO 140): The Monoclonal Antibody Approach
Leronlimab is a humanized IgG4 monoclonal antibody that functions as a CCR5 antagonist. Unlike small-molecule inhibitors that bind within the transmembrane domain, Leronlimab binds to the N-terminus and second extracellular loop of the CCR5 receptor.[16]
Potential Advantages over Maraviroc:
-
Different Binding Site and Mechanism: As a competitive inhibitor, Leronlimab directly blocks the virus-receptor interaction at a different site than Maraviroc.[1] This may offer an advantage against viral strains that have developed resistance to small-molecule allosteric inhibitors. In vitro studies show its susceptibility is not affected by prior exposure to Maraviroc.[17]
-
Long-Acting Profile: As an antibody, Leronlimab has a long half-life, allowing for subcutaneous administration as infrequently as once every other week, which could significantly improve patient adherence compared to daily oral pills.[1]
-
Favorable Safety Profile: Leronlimab is suggested to have lower toxicity and fewer drug-drug interaction issues compared to Maraviroc.[17] It does not appear to interfere with the natural signaling activity of CCR5, which may reduce off-target effects.[1]
-
Immune Modulation: Research suggests Leronlimab may play a role in restoring immune homeostasis, and it has been investigated for various inflammatory conditions and cancers where CCR5 is implicated, such as metastatic triple-negative breast cancer.[16][17][18]
Clinical Status: Leronlimab has demonstrated significant viral load reduction in multiple clinical trials for HIV.[17] It has also been explored for use in COVID-19 and various cancers.[16][18]
Lessons from the Pipeline: Discontinued Antagonists
The development path for CCR5 antagonists is challenging, and several promising candidates have been discontinued, providing valuable lessons for the field.
-
Aplaviroc (APL): Developed by GlaxoSmithKline, Aplaviroc's clinical development was halted prematurely due to severe, idiosyncratic hepatotoxicity observed in clinical trials.[19][20][21] This liver toxicity was deemed intrinsic to the molecule itself rather than a class-wide effect of CCR5 antagonism.[20][22] The EPIC study showed that the antiviral activity of Aplaviroc did not appear comparable to the standard of care at the time.[19]
-
Vicriviroc (VVC): Developed by Schering-Plough/Merck, Vicriviroc showed initial promise in Phase II trials for treatment-experienced patients, demonstrating significant virologic suppression.[23][24] However, Phase III trials (VICTOR-E3 and VICTOR-E4) failed to show a significant efficacy benefit when Vicriviroc was added to an optimized background therapy.[25] Furthermore, a trial in treatment-naïve patients was stopped due to an increased rate of virologic rebound compared to the control arm.[26]
Head-to-Head: Comparative Data Summary
Direct, large-scale comparative trials between all CCR5 antagonists are limited. The following tables synthesize available data from key clinical trials to provide a quantitative comparison.
Table 1: Comparative Efficacy of CCR5 Antagonists (Selected Phase II/III Trial Data)
| Drug | Trial | Patient Population | Dosage | Primary Endpoint (Week 48) | CD4+ Count Change | Reference |
|---|---|---|---|---|---|---|
| Maraviroc | MOTIVATE 1 & 2 | Treatment-Experienced | 150 mg BID | ~45% with HIV-1 RNA <50 copies/mL | +124 cells/μL | [10],[4] |
| Vicriviroc | VICTOR-E3 & E4 | Treatment-Experienced | 30 mg QD | 64% with HIV-1 RNA <50 copies/mL (vs 62% Placebo) | +140 cells/μL (at 96 weeks) | [25],[27] |
| Cenicriviroc | Study 202 (Phase IIb) | Treatment-Naïve | 100 mg or 200 mg QD | (Data compared to Efavirenz/TDF/FTC) | (Data not specified) | [11] |
| Aplaviroc | EPIC (Week 12) | Treatment-Naïve | 200-400 mg BID | 48-50% with HIV-1 RNA <400 copies/mL | (Data not specified) |[19] |
Note: Data are from different trials with varying designs and patient populations, so direct comparisons should be made with caution.
Table 2: Comparative Safety and Tolerability Profiles
| Drug | Key Advantages | Key Disadvantages / Reasons for Discontinuation | Reference |
|---|---|---|---|
| Maraviroc | Generally well-tolerated in large-scale trials. | Potential for hepatotoxicity (rare), rash, postural hypotension. | [4],[3] |
| Cenicriviroc | Good oral bioavailability, once-daily dosing, minimal toxicity in Phase I/II. | Dual CCR2 antagonism effect on long-term immunity requires monitoring. | [11] |
| Leronlimab | Less frequent subcutaneous dosing, lower potential for drug-drug interactions, low reported toxicity. | As a biologic, potential for injection site reactions and immunogenicity. | [17],[1] |
| Aplaviroc | N/A | Discontinued due to severe idiosyncratic hepatotoxicity. | [20], 29, 30 |
| Vicriviroc | Demonstrated long-term safety in extension studies. | Discontinued due to lack of superior efficacy in Phase III. |[25],[23] |
Visualizing the Science: Pathways and Protocols
Mechanism of HIV-1 Entry and CCR5 Antagonism
This diagram illustrates the critical step of co-receptor binding in the HIV-1 lifecycle and the points of intervention for small-molecule and monoclonal antibody CCR5 antagonists.
Caption: Workflow for phenotypic and genotypic viral tropism assays.
Key Methodologies in CCR5 Antagonist Evaluation
Reproducible and validated assays are the bedrock of drug development. The following protocols outline the fundamental steps for two critical evaluations.
Protocol 1: Phenotypic Antiviral Susceptibility Assay (Recombinant Virus Assay)
Objective: To determine the concentration of a CCR5 antagonist required to inhibit 50% (IC₅₀) of viral replication in vitro.
Methodology:
-
Virus Preparation:
-
Amplify the patient-derived or lab-adapted HIV-1 env gene via RT-PCR.
-
Clone the env amplicon into a specialized expression vector.
-
Co-transfect HEK293T cells with the env vector and an env-deficient HIV-1 backbone vector (containing a reporter gene like luciferase).
-
Harvest the supernatant containing pseudotyped viruses 48-72 hours post-transfection.
-
-
Target Cell Preparation:
-
Culture a suitable cell line (e.g., U87-CD4) engineered to express CD4 and either CCR5 or CXCR4.
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the CCR5 antagonist (e.g., Maraviroc) in culture medium.
-
Remove the overnight culture medium from the target cells and add the diluted antagonist.
-
Add a standardized amount of the pseudotyped virus to each well.
-
Include control wells: "no drug" (virus only) for 100% infection and "no virus" (cells only) for background.
-
-
Incubation and Readout:
-
Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data by expressing reporter activity as a percentage of the "no drug" control.
-
Plot the percentage of inhibition versus the log of the drug concentration and fit a sigmoidal dose-response curve using non-linear regression to calculate the IC₅₀ value.
-
Causality and Validation: This assay directly measures the functional inhibition of viral entry mediated by the specific env glycoprotein against a specific co-receptor. The use of a reporter gene provides a quantitative, high-throughput readout. Each assay run must include a reference virus with a known susceptibility to validate the performance of the cells, reagents, and instrument.
Future Directions and Expert Opinion
The clinical success of Maraviroc has validated CCR5 as a therapeutic target, but it has not seen widespread use as a first-line agent. [15][28]The future of this class likely lies in agents that offer distinct advantages over the established standard.
-
Long-Acting Formulations: The development of long-acting agents like Leronlimab addresses one of the most significant challenges in HIV management: treatment adherence. A less frequent, subcutaneous dosing regimen could be a paradigm shift for many patients.
-
Expanded Indications: The role of the CCR5/CCR2 axis in inflammation and fibrosis opens exciting new therapeutic avenues. [14][29]Cenicriviroc's development for NASH and the investigation of Leronlimab in cancer and inflammatory syndromes highlight a future where these drugs may be used beyond virology. [12][17]* Overcoming Resistance: Novel antagonists that bind to different epitopes on the CCR5 receptor, like Leronlimab, may provide crucial options for patients who have failed Maraviroc due to resistance, without the risk of cross-resistance. [17] The journey of CCR5 antagonists from Maraviroc to the novel agents in the pipeline illustrates a dynamic field of research. While the bar for new antiretrovirals is high, the unique mechanisms and potential for broader applications ensure that targeting CCR5 will remain an area of intense investigation and innovation.
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A Guide to Determining the Selectivity of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide Against Off-Target Kinases
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the landscape of drug development, particularly in oncology, the potency of a therapeutic candidate is only half the story. The other, arguably more critical, half is its selectivity. N-(5-bromopyridin-2-yl)piperidine-4-carboxamide, hereafter referred to as Compound X , represents a promising chemical scaffold. The piperidine-carboxamide core is a privileged structure found in numerous clinically approved pharmaceuticals, including a significant number of protein kinase inhibitors.[1] Protein kinases, with over 500 members in the human kinome, are a major class of drug targets, but their structural similarity, especially within the ATP-binding pocket, presents a formidable challenge.[2][3]
A lack of selectivity, where a compound inhibits unintended "off-target" kinases, can lead to a spectrum of undesirable outcomes, from misleading structure-activity relationship (SAR) data to severe clinical toxicities.[4][5] Conversely, a well-characterized "polypharmacology," where a drug intentionally interacts with multiple, therapeutically relevant targets, can be beneficial.[4] Therefore, rigorous, early-stage selectivity profiling is not merely a characterization step but a cornerstone of a successful drug discovery campaign.[6]
This guide provides a comprehensive framework for determining the kinase selectivity profile of Compound X. We will move beyond a simple listing of steps to explain the strategic rationale behind experimental choices, present detailed protocols for robust assays, and compare its hypothetical performance against established inhibitors, providing researchers with a self-validating system to generate reliable and actionable data.
Strategic Framework: Designing a Kinase Selectivity Screening Cascade
A tiered approach to selectivity screening is the most efficient method for building a comprehensive understanding of a compound's activity profile.[7] This strategy conserves resources by using a broad, single-concentration screen to identify potential off-target interactions first, followed by more detailed dose-response studies on a smaller, more relevant set of kinases.
Our objective is to determine the selectivity of Compound X, a putative inhibitor of the Abl1 tyrosine kinase , a key target in chronic myeloid leukemia. We will compare its performance against two well-known Abl1 inhibitors with distinct selectivity profiles:
-
Imatinib: The first-in-class Abl1 inhibitor, known to also inhibit c-KIT and PDGFR.
-
Ponatinib: A third-generation pan-BCR-Abl inhibitor designed to overcome resistance mutations, but with a broader off-target profile that includes VEGFR, FGFR, and SRC family kinases.
The screening cascade is logically structured as follows:
Caption: Tiered workflow for kinase selectivity profiling.
Experimental Methodologies: Ensuring Data Integrity
The choice of assay technology is critical for generating reliable data. While radiometric assays using ³³P-ATP have historically been a gold standard, luminescence-based methods like the ADP-Glo™ Kinase Assay offer a safer, high-throughput alternative with comparable sensitivity.[4][8] The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction, which is directly proportional to enzyme activity.[9][10]
Detailed Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol outlines the determination of IC50 values for Compound X against the primary target (Abl1) and any off-target hits identified in the primary screen.
A. Materials & Reagents:
-
Recombinant human kinases (e.g., Abl1, SRC, c-KIT)
-
Corresponding kinase-specific substrates
-
Compound X, Imatinib, Ponatinib (10 mM stocks in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[9]
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates (low volume)
-
Plate-reading luminometer
B. Experimental Procedure:
-
Compound Plate Preparation (Serial Dilution):
-
In a separate 384-well plate, perform a 10-point, 1:3 serial dilution of Compound X, Imatinib, and Ponatinib starting from a 400 µM concentration in 100% DMSO.
-
Include DMSO-only wells for "No Inhibition" (100% activity) controls.
-
Include wells with a known potent inhibitor for the specific kinase as a positive control.
-
-
Kinase Reaction Setup (5 µL volume):
-
Prepare a 2X Kinase/Substrate master mix in Kinase Reaction Buffer. The final concentration of kinase and substrate should be optimized for each enzyme, typically near the Km for the substrate.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The final concentration should be at or near the apparent ATP Km for each kinase to ensure competitive binding can be accurately measured.[8]
-
Dispense 2.5 µL of the 2X Kinase/Substrate mix into all wells of the assay plate.
-
Transfer a small volume (e.g., 50 nL) from the compound plate to the assay plate, resulting in a 100X dilution of the compound and a final DMSO concentration of 1%.
-
To initiate the kinase reaction, add 2.5 µL of the 2X ATP solution to all wells.
-
-
Reaction Incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the reaction at room temperature for 60 minutes. The incubation time may require optimization based on enzyme kinetics.
-
-
ADP Detection (Promega ADP-Glo™ Protocol): [11][12]
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.
-
C. Data Analysis:
-
The raw luminescence data (RLU) is converted to percent inhibition relative to the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Comparative Data Analysis: Visualizing the Selectivity Profile
The IC50 values generated are compiled into a table for direct comparison. This quantitative data provides a clear snapshot of the potency and selectivity of each compound.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Family | Compound X | Imatinib | Ponatinib |
| Abl1 (non-mutant) | ABL | 15 | 25 | 0.4 |
| SRC | SRC | 850 | >10,000 | 2.1 |
| LCK | SRC | 1,200 | >10,000 | 1.8 |
| c-KIT | PDGFR | 450 | 150 | 15 |
| PDGFRα | PDGFR | 600 | 120 | 25 |
| VEGFR2 | VEGFR | 2,500 | >10,000 | 5 |
| FGFR1 | FGFR | >10,000 | >10,000 | 8 |
| FLT3 | PDGFR | 3,000 | >10,000 | 12 |
Data are hypothetical and for illustrative purposes.
To better visualize this data, a selectivity diagram can be generated. The diagram below illustrates the concept of a selectivity window, plotting the potency against the primary target versus a key off-target.
Caption: Selectivity plot comparing on- and off-target potency.
Interpretation and Field-Proven Insights
The data presented in Table 1 and the subsequent visualization allow for a nuanced interpretation of Compound X's selectivity profile.
-
Potency: Compound X (IC50 = 15 nM) demonstrates excellent on-target potency against Abl1, comparable to the established drug Imatinib (25 nM) and potent, though less so than the pan-inhibitor Ponatinib (0.4 nM).
-
Selectivity against SRC Family: A key finding is the superior selectivity of Compound X over Ponatinib against SRC family kinases. Compound X inhibits SRC at 850 nM, representing a 57-fold selectivity window (IC50 SRC / IC50 Abl1). In contrast, Ponatinib is nearly equipotent against SRC (2.1 nM) and Abl1 (0.4 nM). This is a critical differentiator, as SRC inhibition is associated with specific side effects, and avoiding it may confer a better safety profile.
-
Selectivity against c-KIT/PDGFR: Compound X shows moderate activity against c-KIT (450 nM) and PDGFRα (600 nM). This profile is cleaner than that of Imatinib, for which these are known, potent off-targets. This suggests that the structural modifications in Compound X relative to other scaffolds have successfully tuned out potent activity against this kinase family.
-
Overall Profile: Compared to the alternatives, Compound X emerges as a potent and highly selective Abl1 inhibitor. It avoids the broad off-target activity of Ponatinib while demonstrating improved selectivity over Imatinib against the c-KIT/PDGFR family. This profile suggests Compound X may have a wider therapeutic window and a more favorable safety profile, making it a strong candidate for further preclinical development. Achieving such selectivity is a significant challenge in kinase drug discovery and often involves targeting unique, less conserved regions of the kinase or exploiting different conformational states of the enzyme.[3][13]
Conclusion
This guide has outlined a rigorous, multi-tiered strategy for the comprehensive selectivity profiling of this compound (Compound X). By employing robust and validated experimental protocols, such as the ADP-Glo™ Kinase Assay, and contextualizing the data against relevant competitor compounds, we can build a clear and actionable understanding of a compound's therapeutic potential and potential liabilities. The hypothetical data for Compound X illustrate a highly desirable profile: potent on-target activity combined with a clean off-target profile against key kinases known to cause adverse effects. This systematic approach to selectivity determination is indispensable for mitigating risks, reducing late-stage attrition, and ultimately developing safer and more effective medicines.[5][14]
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ADP-Glo™ Kinase Assay Protocol. Promega Corporation.
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ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.
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ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.
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Competitive Radioligand Binding Assays. Alfa Cytology.
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ADP Glo Protocol. Unknown Source.
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Basic principles of competitive binding assays. Benchchem.
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC, NIH.
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Kinase Selectivity Panels. Reaction Biology.
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Kinase Selectivity Profiling Systems—General Panel. Promega Corporation.
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Kinase Panel Screening and Profiling Service. Reaction Biology.
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ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate.
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Radioligand Binding Assay. Gifford Bioscience.
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Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery.
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Targeted Kinase Selectivity from Kinase Profiling Data. PMC, NIH.
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Radioligand Binding Methods: Practical Guide and Tips. PubMed.
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A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery.
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N1-(5-Bromopyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl) ... BLDpharm.
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Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central.
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Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central.
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A Researcher's Guide to Confirming Drug Mechanism of Action: From Target Engagement to In Vivo Validation
In the intricate journey of drug discovery, identifying a promising candidate is only the beginning. The true litmus test lies in elucidating its Mechanism of Action (MoA)—the precise molecular process through which it exerts its therapeutic effect. A well-defined MoA is the bedrock of a successful drug development program, underpinning efficacy, safety, and regulatory approval. This guide provides a comprehensive, multi-phased framework for researchers to rigorously confirm the MoA of a novel drug candidate, moving from initial target binding to ultimate validation in living systems. Our approach emphasizes an integrated strategy, where converging lines of evidence from orthogonal methods build a robust and compelling MoA narrative.
Phase 1: Foundational Evidence - Does the Drug Bind its Target?
The first critical question is whether the drug candidate physically interacts with its intended molecular target. Answering this requires a suite of biophysical and biochemical techniques that directly measure binding affinity, kinetics, and thermodynamics. More recently, methods have been developed to confirm this engagement within the complex milieu of a living cell.
Biophysical & Biochemical Approaches
Surface Plasmon Resonance (SPR): This label-free optical technique has become a cornerstone for characterizing biomolecular interactions.[1][2] It provides real-time data on the rates of association (k_on) and dissociation (k_off), which together determine the binding affinity (K_D).[1][3] The kinetic information from SPR is invaluable; a compound with a slow off-rate (longer residence time) may exhibit a more durable pharmacological effect in vivo, a nuance missed by simple affinity measurements.[3]
Isothermal Titration Calorimetry (ITC): Considered the gold standard for binding analysis, ITC directly measures the heat released or absorbed during a binding event.[4][5] This allows for the determination of not only the binding affinity (K_D) and stoichiometry (n) but also the complete thermodynamic profile of the interaction, including changes in enthalpy (ΔH) and entropy (ΔS).[6][7] This thermodynamic signature provides deep insights into the forces driving the interaction, aiding in structure-activity relationship (SAR) studies.[4][6]
Cellular Thermal Shift Assay (CETSA): A pivotal innovation, CETSA allows for the assessment of target engagement in an intact cellular environment.[8][9] The principle is based on ligand-induced thermal stabilization; when a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[8][10] By heating cells treated with the drug to various temperatures and then quantifying the amount of soluble (non-denatured) target protein, a thermal shift can be observed, providing direct evidence of target engagement in a physiologically relevant context.[11][12]
Comparative Analysis of Target Engagement Assays
| Technique | Information Provided | Throughput | Context | Key Advantage |
| Surface Plasmon Resonance (SPR) | Affinity (K_D), Kinetics (k_on, k_off) | Medium to High | In vitro (Purified components) | Real-time kinetic data, mechanistic insights.[3] |
| Isothermal Titration Calorimetry (ITC) | Affinity (K_D), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Low to Medium | In vitro (Purified components) | Gold standard for thermodynamic characterization.[4][5] |
| Cellular Thermal Shift Assay (CETSA) | Target Engagement, Relative Affinity | Medium to High | In situ (Intact cells, tissues) | Confirms target binding in a physiological setting.[8][13] |
Phase 2: Functional Consequences - How Does Binding Affect Target Activity?
Confirming that a drug binds its target is necessary, but not sufficient. The next step is to demonstrate that this binding event translates into a functional modulation of the target's activity. This phase connects the physical interaction to a biological outcome.
Target-Specific Functional Assays
Enzyme Inhibition/Activation Assays: For drug candidates targeting enzymes, classic enzymology is indispensable. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the drug. By analyzing the data (e.g., using Michaelis-Menten kinetics), one can not only determine the potency (IC50) but also elucidate the mode of inhibition (e.g., competitive, non-competitive), which provides crucial information about the drug's binding site and mechanism.[14]
Cell-Based Functional Assays: These assays measure the biological activity of a drug within a living cell.[15][16][17] Examples are manifold and must be tailored to the target class:
-
Receptor Occupancy Assays: Determine the percentage of receptors bound by the drug at a given concentration.[18]
-
Signaling Pathway Analysis: Techniques like Western blotting or ELISA can measure downstream effects, such as the phosphorylation of a substrate for a kinase target or the production of a second messenger for a GPCR target.[16]
-
Reporter Gene Assays: These are engineered systems where modulation of a specific pathway (e.g., NF-κB, CREB) drives the expression of an easily measurable reporter protein like luciferase or GFP.[18]
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Integrated workflow for MoA confirmation.
Phase 3: A Broader View - What are the Global Cellular Repercussions?
A drug's effect is rarely confined to a single linear pathway. To build a comprehensive MoA profile and identify potential off-target effects or novel biology, it is essential to employ unbiased, systems-level approaches.
"-Omics" Approaches for Unbiased Discovery
Transcriptomics (RNA-Seq): By sequencing the entire repertoire of RNA in a cell (the transcriptome), RNA-Seq provides a global snapshot of how drug treatment alters gene expression.[19][20] This powerful technique can reveal the upregulation or downregulation of entire pathways, providing clues to the drug's MoA, identifying potential biomarkers of response, and flagging potential toxicity issues early on.[20][21]
Proteomics: While transcriptomics measures gene expression, proteomics analyzes the actual protein landscape of the cell.[22] Mass spectrometry-based proteomics can quantify changes in protein abundance and post-translational modifications (e.g., phosphorylation) on a global scale. This is often more proximal to function than RNA-level changes and can provide a more direct readout of the drug's impact on cellular signaling networks.[19][22]
Comparative Analysis of Cellular & Systems-Level Assays
| Technique | Scope | Information Provided | Key Advantage |
| Western Blot | Targeted | Abundance/modification of 1-3 specific proteins | Hypothesis-driven, direct validation of pathway modulation. |
| Reporter Assays | Pathway-Specific | Transcriptional activity of a specific pathway | Functional readout of pathway activation/inhibition.[18] |
| Transcriptomics (RNA-Seq) | Global | Whole-genome changes in gene expression | Unbiased discovery of affected pathways and off-targets.[19] |
| Proteomics | Global | Global changes in protein abundance and PTMs | Closer to cellular function; captures post-transcriptional regulation.[22] |
Phase 4: The Ultimate Proof - Does the MoA Hold True In Vivo?
The final and most critical phase of MoA confirmation involves demonstrating that the mechanism observed in vitro translates to a complex living organism. This requires genetic tools and the use of pharmacodynamic biomarkers in preclinical animal models.[23]
Genetic Validation
CRISPR/Cas9 and RNAi: Genetic tools provide the most definitive validation of a drug's target.[24][25] Using CRISPR-Cas9 to knock out the target gene should, in theory, phenocopy the effect of the drug.[26][27] If the drug has no effect in the knockout cells, it provides powerful evidence that its action is dependent on that specific target. Conversely, RNA interference (RNAi) can be used to knockdown the target gene, which should also mimic the drug's effect.[23]
Pharmacodynamic (PD) Biomarkers
A pharmacodynamic (PD) biomarker is a molecular indicator that demonstrates a drug has reached its target and elicited a biological response.[28][29] In preclinical models, researchers can measure PD biomarkers in tumors or surrogate tissues after drug administration.[30] For example, if a drug inhibits a kinase, a valid PD biomarker would be a decrease in the phosphorylation of that kinase's direct substrate in tumor tissue from a treated animal.[31] Establishing a clear link between drug exposure, target modulation (the PD biomarker), and therapeutic efficacy is a cornerstone of translational science.[28][32]
dot graph { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Logic of genetic validation via CRISPR knockout.
Conclusion: Building a Cohesive MoA Narrative
Confirming the mechanism of action is not a linear process but an iterative cycle of hypothesis generation and rigorous experimental validation. It requires a multi-disciplinary approach, integrating biophysics, cell biology, genomics, and pharmacology. By systematically progressing through the phases outlined in this guide—from confirming target engagement with techniques like SPR and CETSA, to elucidating functional consequences and global cellular changes with omics, and finally validating the mechanism in vivo with genetic tools and PD biomarkers—researchers can construct a scientifically sound and compelling narrative. This robust understanding of MoA is paramount for de-risking clinical development and ultimately delivering safe and effective therapies to patients.
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A Comparative Guide to Purity Assessment of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide by HPLC and qNMR
Introduction: The Imperative of Purity in Pharmaceutical Development
In the synthesis of novel pharmaceutical compounds, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of quality control and regulatory compliance. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] For N-(5-bromopyridin-2-yl)piperidine-4-carboxamide, a crucial building block in medicinal chemistry, rigorous and accurate purity determination is non-negotiable.
This guide presents a comprehensive comparison of two powerful, yet fundamentally different, analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR). While HPLC is a cornerstone chromatographic technique for purity and impurity profiling, qNMR has emerged as a primary analytical method for direct quantification without the need for a specific reference standard of the analyte.[3][4]
We will explore the theoretical principles, provide detailed experimental protocols, and present a head-to-head comparison of the data obtained from both methods. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to understand the strengths and limitations of each technique to make informed decisions for their analytical workflows. The use of orthogonal methods—those based on different principles, like chromatography and spectroscopy—provides a more robust and reliable assessment of a compound's true purity.[5]
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle of HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a premier separation technique used extensively in the pharmaceutical industry for purity testing.[1][6][7] The method separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase.[1] For purity analysis, the "area percent" method is commonly used, where the peak area of the main compound is compared to the total area of all detected peaks in the chromatogram. This provides a relative purity value. It is crucial to note that this method assumes all compounds have a similar response at the detection wavelength.
Experimental Protocol: HPLC-UV
This protocol is designed for the separation and quantification of this compound and its potential process-related impurities.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.[5]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Acetonitrile (HPLC grade), Water (HPLC grade), and Formic acid.
-
This compound sample.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in a suitable solvent (e.g., 10 mL of 50:50 acetonitrile/water) to a final concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A gradient is often necessary to elute both polar and non-polar impurities. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV absorbance maximum of the analyte).
-
Injection Volume: 10 µL.
4. Data Analysis & Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent formula:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Assessment.
Section 2: Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
Principle of qNMR Analysis
Quantitative NMR (qNMR) is a primary analytical method that determines the purity or concentration of a substance by relating the integral of an NMR signal directly to the number of nuclei contributing to that signal.[8][9] Unlike HPLC, which is a relative method, qNMR provides an absolute purity value when measured against a certified internal standard of known purity.[3][10] The key requirements for accurate qNMR are the precise weighing of both the analyte and the internal standard, and ensuring experimental conditions allow for full relaxation of all relevant nuclei.[10][11]
Experimental Protocol: ¹H-qNMR
This protocol details the steps for determining the absolute purity of this compound using an internal standard.
1. Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
-
Certified Internal Standard (e.g., Maleic Acid, ≥99.5% purity). The standard must be soluble in the same solvent as the analyte and have signals that do not overlap with analyte signals.[8][12]
-
Deuterated Solvent (e.g., DMSO-d₆).
-
This compound sample.
2. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the synthesized compound into a vial.
-
Accurately weigh approximately 10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Ensure complete dissolution and transfer the homogenous solution to an NMR tube.
3. NMR Data Acquisition:
-
Nucleus: ¹H.
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay (d1): This is a critical parameter. It must be set to at least 5-7 times the longest spin-lattice relaxation time (T₁) of any signal being integrated (both analyte and standard).[11][13] A conservative value of 30-60 seconds is often used if T₁ is unknown.
-
Pulse Angle: 90° flip angle to maximize signal.[9]
-
Number of Scans: 16-64 scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[5][9]
-
Acquisition Time: Typically 2-4 seconds.
4. Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum. Manual correction is often preferred for accuracy.[14]
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation[9]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass (from weighing)
-
Purity_std: Purity of the internal standard
-
qNMR Workflow Diagram
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A Head-to-Head Comparison of N-Aryl Piperidine-4-Carboxamide Analogs as CCR5 Antagonists for Anti-HIV-1 Therapy
Introduction: The N-Aryl Piperidine-4-Carboxamide Scaffold in HIV-1 Entry Inhibition
The N-aryl piperidine-4-carboxamide scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of antagonists for the C-C chemokine receptor type 5 (CCR5). CCR5 is a G protein-coupled receptor (GPCR) that, beyond its role in immune cell trafficking, serves as a critical co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus, Type 1 (HIV-1) into host T-cells and macrophages. By binding to CCR5, small-molecule antagonists allosterically modulate the receptor, preventing its interaction with the viral envelope glycoprotein gp120 and effectively blocking viral entry. This mechanism offers a powerful therapeutic strategy against HIV-1 infection.
The N-aryl piperidine-4-carboxamide core provides a versatile and tunable framework. Its key structural components can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, head-to-head comparison of notable analogs based on this scaffold, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships (SAR) that govern their biological function and provide detailed protocols for the key assays used in their evaluation, offering researchers a comprehensive resource for the development of next-generation CCR5 antagonists.
Core Structural Features and Points of Modification
The pharmacological activity of N-aryl piperidine-4-carboxamide analogs is dictated by the interplay of three primary structural domains: the N-aryl group, the central piperidine-4-carboxamide linker, and a variable side chain attached to the piperidine nitrogen. Understanding how modifications in these regions impact receptor binding and antiviral activity is fundamental to rational drug design.
Caption: General structure of the N-aryl piperidine-4-carboxamide scaffold highlighting key regions for modification.
Head-to-Head Comparison of Key Analogs
To illustrate the structure-activity relationships within this class, we will compare a series of analogs leading to the clinical candidate TAK-220 with other potent derivatives. These compounds demonstrate how systematic chemical modifications can significantly enhance antiviral potency and improve drug-like properties.
| Compound | Key Structural Modifications | CCR5 Binding Affinity (IC50, nM) | HIV-1 Fusion Inhibition (IC50, nM) | Anti-HIV-1 Activity (EC50, nM) | Reference |
| Lead Cmpd. | N-(3-chloro-4-methylphenyl) group, 4-benzylpiperidine side chain | Moderate | 5.8 | N/A | [1] |
| 5f | Introduction of a carbamoyl group on the 4-benzylpiperidine | Improved | 5.8 | N/A | [1] |
| TAK-220 (5m) | Acetyl group on piperidine-N, propyl linker, carbamoylbenzyl on side chain | 3.5 | 0.42 | 1.1 | [1] |
| 16g | "Group-reverse" strategy, different N-aryl and side chain configuration | N/A (Functional Assay IC50 = 25.73) | N/A | 73.01 | [2] |
| 16i | Similar to 16g with alternate substitution on the N-aryl ring | N/A (Functional Assay IC50 = 25.53) | N/A | 94.10 | [2] |
| Maraviroc | Tropane-containing side chain, difluorocyclohexyl carboxamide | Potent (Reference) | Potent (Reference) | Potent (Reference) | [2] |
Analysis of Structure-Activity Relationships (SAR):
-
Improving Metabolic Stability: The initial lead compounds in the series leading to TAK-220 suffered from poor metabolic stability. The introduction of a polar carbamoyl group onto the phenyl ring of the 4-benzylpiperidine moiety in compound 5f successfully improved this parameter while maintaining good inhibitory activity against HIV-1 envelope-mediated membrane fusion (IC50 = 5.8 nM)[1]. This highlights a common strategy in medicinal chemistry where increasing polarity can reduce metabolic liabilities.
-
Enhancing Potency: Further optimization of 5f led to the discovery of TAK-220 . The key changes included adding an acetyl group to the carboxamide's piperidine nitrogen and modifying the side chain. This resulted in a significant increase in potency, with a CCR5 binding IC50 of 3.5 nM and a potent membrane fusion inhibition IC50 of 0.42 nM[1]. This demonstrates that fine-tuning the side chain that projects from the piperidine core is crucial for maximizing interactions within the CCR5 binding pocket.
-
Alternative Scaffolds: Researchers exploring a "group-reverse" strategy designed compounds 16g and 16i . These analogs showed potent inhibitory activity in a functional calcium mobilization assay, with IC50 values (25.73 nM and 25.53 nM, respectively) comparable to the approved drug Maraviroc (IC50 = 25.43 nM in the same assay)[2]. Their anti-HIV-1 activity in a single-cycle assay was also significant, though less potent than TAK-220[2]. This illustrates that different arrangements of the core pharmacophore elements can achieve potent CCR5 antagonism.
Mechanism of Action: Allosteric Inhibition of CCR5 Signaling
N-aryl piperidine-4-carboxamide analogs function as non-competitive allosteric antagonists. They bind within a pocket formed by the transmembrane helices of the CCR5 receptor, distinct from the binding site of its natural chemokine ligands like RANTES (CCL5). This binding event induces a conformational change in the receptor that prevents the HIV-1 gp120 envelope protein from engaging with it, thereby blocking viral entry. In the absence of the virus, this antagonism also blocks the natural signaling cascade initiated by chemokine binding.
Caption: CCR5 signaling pathway and the mechanism of allosteric inhibition by N-aryl piperidine-4-carboxamide analogs.
Experimental Methodologies: A Guide for Researchers
The characterization of CCR5 antagonists relies on a suite of robust biochemical and cell-based assays. The protocols described below represent self-validating systems when appropriate controls are included.
CCR5 Radioligand Binding Assay (Competition Format)
This assay is fundamental for determining the affinity (Ki) of a test compound for the CCR5 receptor by measuring its ability to displace a known radiolabeled ligand.
Causality Behind Experimental Choices:
-
Membrane Preparation: Using membranes from cells overexpressing CCR5 provides a high concentration of the target receptor, leading to a robust signal.
-
Radioligand: A ligand with high affinity and specificity for CCR5 (e.g., [125I]-MIP-1α or a tritiated small molecule antagonist) is used at a concentration at or below its dissociation constant (Kd) to ensure sensitivity to competition.
-
Non-Specific Binding Control: A high concentration of a known, unlabeled CCR5 ligand is used to define non-specific binding, ensuring that the measured displacement is due to specific interaction with the receptor.
-
Filtration: Rapid filtration through glass fiber filters is a standard method to separate receptor-bound radioligand from unbound ligand, effectively stopping the binding reaction.
Step-by-Step Protocol:
-
Prepare CCR5 Membranes: Homogenize cells expressing CCR5 (e.g., CHO-CCR5 or HEK293-CCR5) in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer.[3]
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a 10-point serial dilution), and the CCR5 membrane preparation.
-
Initiate Binding: Add the radiolabeled ligand (e.g., [125I]-MIP-1α) to all wells to start the reaction. For determining non-specific binding, add a saturating concentration of an unlabeled CCR5 antagonist to control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature with gentle agitation to allow the binding to reach equilibrium.[3]
-
Termination and Filtration: Rapidly filter the contents of each well through a PEI-presoaked glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
-
Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This cell-based functional assay measures the ability of an antagonist to block the intracellular calcium release triggered by a CCR5 agonist.
Causality Behind Experimental Choices:
-
Calcium-Sensitive Dye: Cell-permeant dyes like Fluo-4 AM are used, which become fluorescent upon binding to calcium. An esterase cleavage traps the dye inside the cell, making it a sensitive reporter of intracellular calcium concentration changes.[4]
-
Agonist Concentration: An agonist (e.g., RANTES/CCL5) is used at a concentration that elicits a submaximal response (EC80), ensuring the assay is sensitive to inhibition by an antagonist.
-
Automated Fluorimetry: Instruments like a FLIPR or FlexStation allow for the real-time measurement of fluorescence changes immediately following the addition of the agonist, capturing the transient nature of the calcium flux.[4]
Caption: Workflow for the Calcium Mobilization Assay to assess antagonist activity.
Step-by-Step Protocol:
-
Cell Plating: Seed CCR5-expressing cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for approximately 1-2 hours at 37°C.[5]
-
Compound Addition: Remove the dye solution and add buffer containing the N-aryl piperidine-4-carboxamide analogs at various concentrations. Incubate for 15-30 minutes.
-
Measurement: Place the plate into a fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Use the instrument's integrated fluidics to inject a solution of a CCR5 agonist (e.g., RANTES) at an EC80 concentration into each well.
-
Data Acquisition: Immediately following injection, continuously measure the fluorescence intensity over time (typically 1-2 minutes) to capture the peak calcium response.
-
Analysis: Determine the peak fluorescence response for each concentration of the antagonist. Plot the percentage of inhibition versus log concentration and fit the data to determine the IC50 value.
HIV-1 Single-Cycle Infectivity Assay
This assay quantifies the ability of the compounds to prevent viral entry and subsequent infection in a single round of replication, providing a direct measure of antiviral efficacy.
Causality Behind Experimental Choices:
-
Pseudotyped Virus: Using HIV-1 particles that lack the env gene but are pseudotyped with an R5-tropic envelope protein and contain a reporter gene (e.g., luciferase or β-galactosidase) ensures that only a single round of infection can occur. This isolates the effect of the compound to the entry step.
-
Target Cells: Target cells (e.g., P4C5 HeLa cells) are used that stably express CD4, CCR5, and an HIV-1 LTR-driven reporter gene.[6] Infection leads to the expression of the reporter, providing a quantifiable readout.
-
Quantification: Measuring the activity of the reporter enzyme (luciferase or β-galactosidase) provides a sensitive and quantitative measure of the number of successful infection events.[6]
Step-by-Step Protocol:
-
Cell Plating: Plate P4C5 target cells in a 96-well plate 24 hours prior to infection.[6]
-
Compound Pre-incubation: Treat the cells with serial dilutions of the test compounds for 1-2 hours before adding the virus.
-
Infection: Add a standardized amount of R5-tropic HIV-1 reporter virus to each well.
-
Incubation: Incubate the plates for 36-48 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.[6]
-
Cell Lysis and Reporter Assay: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase, CPRG for β-galactosidase).[6]
-
Quantification: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to untreated control wells. Plot the percentage of inhibition versus the log concentration of the compound to determine the EC50 (half-maximal effective concentration).
Conclusion and Future Directions
The N-aryl piperidine-4-carboxamide scaffold has proven to be exceptionally fruitful for the discovery of potent and selective CCR5 antagonists. As demonstrated by the SAR of analogs like TAK-220, systematic modification of the N-aryl group and the piperidine side chain allows for the fine-tuning of biological activity and pharmacokinetic properties. The head-to-head comparison reveals that while multiple chemical approaches can yield potent inhibitors, achieving a balance of high binding affinity, potent functional antagonism, and favorable drug-like properties is a multi-parameter optimization challenge.
Future research in this area will likely focus on exploring novel substitutions on the core scaffold to further enhance antiviral breadth and overcome potential resistance mutations. Additionally, improving pharmacokinetic profiles to allow for less frequent dosing remains a key objective. The robust and validated experimental workflows detailed in this guide provide the essential tools for researchers to continue advancing this important class of anti-HIV-1 therapeutics.
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Roesch, F., et al. (2012). HIV-1 Single Cycle Infection. Bio-protocol, 2(21). Available at: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]
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Heredia, A., et al. (2013). HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission. Current Protocols in Microbiology, Chapter 15: Unit 15.11. Available at: [Link]
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Yang, H., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 259-66. Available at: [Link]
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Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397-416. Available at: [Link]
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Baba, M., et al. (2005). Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity. Antimicrobial Agents and Chemotherapy, 49(11), 4583-4591. Available at: [Link]
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Molecular Devices. (n.d.). Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers. Available at: [Link]
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Molecular Devices. (n.d.). Optimized Workflows for Calcium Mobilization Assays. Available at: [Link]
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A Senior Application Scientist's Guide to Validating In Vitro to In Vivo Correlation (IVIVC) for a Novel Therapeutic Agent
Introduction: Bridging the Gap Between Benchtop and Bedside
In the realm of pharmaceutical development, establishing a predictive relationship between a therapeutic agent's performance in a laboratory setting (in vitro) and its behavior within a living organism (in vivo) is a cornerstone of success. This relationship, known as In Vitro to In Vivo Correlation (IVIVC), serves as a critical tool for optimizing drug formulations, ensuring product quality, and streamlining the regulatory approval process.[1][2] A robust IVIVC model can reduce the need for extensive and costly clinical trials by providing a reliable surrogate for in vivo bioequivalence studies.[3][4][5]
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to meticulously establish and validate an IVIVC for a novel therapeutic agent. We will move beyond rote protocols to explore the scientific rationale behind each step, ensuring a self-validating and scientifically sound approach. The principles and methodologies discussed are grounded in regulatory expectations, primarily drawing from the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[2][3][6]
The Foundational Pillars of a Predictive IVIVC
Before embarking on the experimental journey, it is crucial to understand the key factors that govern the feasibility and success of an IVIVC. These include the physicochemical and biopharmaceutical properties of the drug, as well as the physiological environment it will encounter.[7]
Biopharmaceutical Classification System (BCS) as a Predictive Framework
The Biopharmaceutics Classification System (BCS) is an indispensable tool for anticipating the likelihood of achieving a successful IVIVC.[8][9] The BCS categorizes drugs into four classes based on their aqueous solubility and intestinal permeability, which are the primary determinants of oral drug absorption.[7][10][11]
| BCS Class | Solubility | Permeability | Potential for IVIVC | Rationale |
| Class I | High | High | Good | Dissolution is not the rate-limiting step for absorption. A correlation is possible if dissolution is sufficiently slow. |
| Class II | Low | High | Excellent | Dissolution is the rate-limiting step for absorption, making it the most suitable class for IVIVC.[12] |
| Class III | High | Low | Challenging | Permeability, not dissolution, is the rate-limiting step, making a direct correlation difficult.[12] |
| Class IV | Low | Low | Very Challenging | Both low solubility and low permeability present significant hurdles to establishing a meaningful correlation.[12] |
A thorough characterization of the novel therapeutic agent's solubility and permeability is, therefore, the logical first step in assessing the feasibility of developing an IVIVC.
Designing the Experimental Framework: A Step-by-Step Guide
The development of a robust IVIVC model is a multi-stage process that requires careful planning and execution of both in vitro and in vivo studies. The overarching goal is to generate data that allows for the creation of a predictive mathematical model.[7][13]
Step 1: Strategic Formulation Development
The foundation of a successful IVIVC lies in the development of multiple formulations of the therapeutic agent with varying release rates. It is recommended to develop at least three formulations: a slow-, a medium-, and a fast-releasing version.[13][14] This variation is essential to establish a correlation across a range of in vivo performances. It is critical that the underlying release mechanism remains consistent across these formulations to ensure that the correlation is not confounded by different release kinetics.
Step 2: Rigorous In Vitro Dissolution Testing
The in vitro dissolution test is the linchpin of the IVIVC, as it provides the data that will be correlated with the in vivo results. The chosen dissolution method must be able to discriminate between the different formulations.
Protocol: Biorelevant Dissolution Testing
-
Apparatus Selection: The USP Apparatus 2 (paddle) is commonly used for oral solid dosage forms. For certain formulations, other apparatuses like USP Apparatus 1 (basket) or USP Apparatus 4 (flow-through cell) may be more appropriate.[12][15]
-
Media Selection: The use of biorelevant media that mimic the physiological conditions of the gastrointestinal tract is highly recommended.[12][16] This can include simulated gastric fluid (SGF), fasted state simulated intestinal fluid (FaSSIF), and fed state simulated intestinal fluid (FeSSIF). The pH of the media should be carefully considered based on the drug's properties and the intended site of absorption.
-
Test Conditions:
-
Temperature: Maintain at 37 ± 0.5°C.[15]
-
Agitation Speed: Typically 50-100 rpm, but should be optimized to be discriminatory.
-
Sampling Times: Frequent sampling is crucial to accurately define the dissolution profile.
-
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time for each formulation. Ensure that the coefficient of variation for the mean dissolution profiles is within acceptable limits (typically <20% at early time points and <10% at later points).[17]
Step 3: Precise In Vivo Pharmacokinetic Studies
The in vivo arm of the IVIVC involves administering the different formulations to human subjects or an appropriate animal model to determine the resulting plasma concentration-time profiles.
Protocol: Crossover Bioavailability Study
-
Study Design: A single-dose, crossover study design is preferred, where each subject receives each formulation with a washout period in between.[14] This design minimizes inter-subject variability.
-
Subject Population: A sufficient number of healthy volunteers are typically enrolled to ensure statistical power.
-
Dosing and Sampling:
-
Administer a single dose of each formulation (slow, medium, and fast release).
-
Collect serial blood samples at predetermined time points to capture the absorption, distribution, metabolism, and excretion phases.
-
-
Bioanalytical Method: A validated, sensitive, and specific bioanalytical method (e.g., LC-MS/MS) is required for the accurate quantification of the drug in plasma samples.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for each subject and formulation.
Forging the Correlation: Mathematical Modeling and Validation
With robust in vitro and in vivo data in hand, the next step is to establish a mathematical relationship between them. The most sought-after and regulatory-accepted correlation is a Level A correlation.
Levels of Correlation
There are several levels of IVIVC, each with varying degrees of predictive power:[2][7]
-
Level A Correlation: This is a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[7] It is the most comprehensive and allows for the prediction of the entire in vivo plasma concentration profile from in vitro data.
-
Level B Correlation: This involves comparing the mean in vitro dissolution time with the mean in vivo residence time. It is not as predictive as a Level A correlation.[7]
-
Level C Correlation: This is a single-point correlation, relating one dissolution time point to one pharmacokinetic parameter (e.g., % dissolved at 4 hours vs. Cmax).[5]
-
Multiple Level C Correlation: This involves correlating several in vitro time points with multiple in vivo parameters.[5]
Developing a Level A Correlation
-
Deconvolution of In Vivo Data: The first step is to determine the in vivo absorption profile from the plasma concentration-time data. This is achieved through a process called deconvolution, using methods such as the Wagner-Nelson or Loo-Riegelman models.[12][18] Deconvolution essentially "removes" the disposition (distribution and elimination) kinetics to reveal the rate at which the drug is absorbed.
-
Establishing the Correlation: A mathematical model is then used to correlate the fraction of drug absorbed in vivo with the fraction of drug dissolved in vitro.[13] This can be a simple linear relationship or a more complex non-linear model.
-
Validation of the IVIVC Model: The predictive performance of the developed model must be rigorously validated.[1] This is done by assessing the prediction error (%PE) between the observed pharmacokinetic parameters and those predicted by the model using the in vitro dissolution data.[19]
According to regulatory guidance, for a Level A IVIVC to be considered predictive, the average absolute %PE for Cmax and AUC should be ≤ 10%, and the %PE for individual formulations should be ≤ 15%.[12]
Comparative Analysis and Performance Benchmarking
To demonstrate the superiority of a well-established Level A IVIVC, it is useful to compare its predictive accuracy against simpler correlation levels.
| Correlation Level | Predictive Capability | Regulatory Acceptance for Biowaivers | Data Requirements |
| Level A | High (predicts entire PK profile) | High | Multiple formulations with varying release rates |
| Level B | Moderate | Low | Mean dissolution and residence times |
| Level C | Low (single PK parameter) | Very Low | Single point dissolution and PK data |
| Multiple Level C | Moderate | Low to Moderate | Multiple point dissolution and PK data |
Conclusion: The Strategic Advantage of a Validated IVIVC
A successfully validated IVIVC is a powerful asset in drug development.[3] It provides a deep understanding of a drug product's characteristics, facilitates the establishment of meaningful dissolution specifications, and can serve as a surrogate for in vivo bioequivalence studies.[3][20] This not only accelerates the development timeline and reduces costs but also provides a robust framework for post-approval changes, ensuring consistent product quality and performance throughout the product lifecycle.[2][3] By adhering to the principles of scientific integrity and regulatory expectations outlined in this guide, researchers can confidently bridge the gap between in vitro performance and in vivo success.
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Safety Operating Guide
Essential Safety and Operational Guide for Handling N-(5-bromopyridin-2-yl)piperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N-(5-bromopyridin-2-yl)piperidine-4-carboxamide (CAS 1152544-76-7). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deeper understanding of the rationale behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Analysis and Risk Mitigation
This compound is a heterocyclic compound containing a bromopyridine moiety.[3] While specific toxicity data is unavailable, related bromopyridine compounds are known to be irritants to the skin, eyes, and respiratory system.[4][5] Harmful effects if swallowed are also a potential concern.[6] The carboxamide group, while generally less reactive, contributes to the overall chemical properties of the molecule.
Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, and discomfort.[4][7]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the nose, throat, and lungs.[4][6]
-
Toxicity upon Ingestion: May be harmful if swallowed.[7]
-
Unknown Chronic Effects: The long-term health effects of this specific compound have not been thoroughly investigated.[4]
Given these potential hazards, a multi-layered approach to personal protection is essential to minimize exposure.
Personal Protective Equipment (PPE): A Systematic Approach
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for working with this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double gloving may be appropriate for larger quantities or prolonged handling.[1][5] |
| Eyes | Safety glasses with side shields or goggles | Essential for protecting against splashes or airborne particles.[1][8] |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing or aerosol generation.[9] |
| Body | Laboratory coat | A buttoned, knee-length lab coat should be worn to protect skin and personal clothing from contamination.[2] |
| Respiratory | NIOSH-approved respirator | A respirator may be necessary for procedures that could generate significant dust or aerosols. Use within a certified chemical fume hood is the primary engineering control.[8][10] |
Donning and Doffing PPE Workflow:
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential process for donning and doffing Personal Protective Equipment.
Operational Plan: From Receipt to Disposal
A comprehensive operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Keep the container tightly closed when not in use.[4]
3.2. Handling and Use
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Avoid direct contact with skin and eyes.[11]
-
Use spark-proof tools and explosion-proof equipment if the compound is handled in a manner that could generate static discharge.[8]
3.3. Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE, including respiratory protection if necessary.[4]
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[8]
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[12]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Report the incident to your institution's safety officer.
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of chemical waste poses a significant threat to both human health and the environment.
4.1. Waste Segregation and Collection
-
All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), and absorbent materials from spills, must be collected in a dedicated and clearly labeled hazardous waste container.[12]
-
The waste container should be labeled as "Halogenated Organic Waste" and list the chemical contents.[12]
4.2. Disposal Procedure
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program.
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.[6]
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [12]
Chemical Waste Disposal Workflow:
Caption: Step-by-step workflow for the safe disposal of chemical waste.
By adhering to these guidelines, you contribute to a safer research environment and ensure the integrity of your scientific work.
References
- Jubilant Ingrevia. (n.d.).
- Sigma-Aldrich. (2025).
- Jubilant Ingrevia Limited. (n.d.).
- Cole-Parmer. (n.d.).
- Cayman Chemical. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound | 1152544-76-7.
- BenchChem. (2025). Essential Safety and Operational Guide for Handling 3-Bromopyridine-D4.
- BenchChem. (2025). Personal protective equipment for handling 8-Fluoroquinoline-3-carboxamide.
- BenchChem. (2025). Personal protective equipment for handling 3-Ethylpyrrolidine-1-carbothioamide.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- BenchChem. (2025). Essential Guide to the Proper Disposal of 3-Bromopyridine-D4.
- BenchChem. (n.d.). N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide.
- Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- BroadPharm. (2024).
- CymitQuimica. (n.d.). This compound.
- PubChem. (n.d.). N-(5-bromopyridin-2-yl)naphthalene-2-carboxamide.
- Pi Chemicals. (2011).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide | 67305-23-1 | Benchchem [benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
